Product packaging for L-Leucine-2-13C,15N(Cat. No.:)

L-Leucine-2-13C,15N

Cat. No.: B12056736
M. Wt: 133.16 g/mol
InChI Key: ROHFNLRQFUQHCH-VZRCWKLKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Leucine-2-13C,15N is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 133.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B12056736 L-Leucine-2-13C,15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

133.16 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-4-methyl(213C)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5+1,7+1

InChI Key

ROHFNLRQFUQHCH-VZRCWKLKSA-N

Isomeric SMILES

CC(C)C[13C@@H](C(=O)O)[15NH2]

Canonical SMILES

CC(C)CC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

The Role of L-Leucine-2-13C,15N in Advancing Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of metabolic research, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules within biological systems. Among these, L-Leucine-2-13C,15N has emerged as a cornerstone for investigating protein metabolism, particularly in the context of muscle physiology, nutrition, and various disease states. This dual-labeled amino acid provides a non-radioactive and highly precise method to quantify the dynamic processes of protein synthesis and breakdown. This technical guide offers an in-depth exploration of the applications of this compound, detailed experimental protocols, and a summary of key quantitative findings, providing a comprehensive resource for professionals in the field.

L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role not only as a building block for proteins but also as a key signaling molecule.[1] Notably, it activates the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[1][2] The incorporation of the stable isotopes Carbon-13 (¹³C) at the second carbon position and Nitrogen-15 (¹⁵N) in the amino group allows researchers to distinguish exogenously administered leucine from the endogenous pool, enabling precise measurement of its metabolic fate.

Core Applications in Metabolic Research

The primary application of this compound lies in the accurate determination of protein synthesis rates in various tissues, with a strong focus on skeletal muscle.[2][3] By tracing the incorporation of the labeled leucine into newly synthesized proteins, researchers can gain critical insights into the anabolic and catabolic responses to nutritional interventions, exercise, and pharmacological treatments.

Key research areas where this compound is employed include:

  • Muscle Protein Synthesis and Breakdown: Quantifying the fractional synthesis rate (FSR) and fractional breakdown rate (FBR) of muscle proteins to understand the mechanisms of muscle hypertrophy and atrophy.

  • Nutritional Science: Evaluating the anabolic potential of different dietary proteins and amino acid formulations.

  • Exercise Physiology: Investigating the impact of various exercise modalities on muscle protein turnover.

  • Clinical Research: Studying metabolic dysregulation in conditions such as sarcopenia, cachexia, diabetes, and liver disease.

  • Drug Development: Assessing the efficacy of anabolic agents and therapies aimed at preserving muscle mass.

Data Presentation: Quantitative Insights into Muscle Protein Synthesis

The use of this compound and other leucine isotopes has generated a wealth of quantitative data on muscle protein synthesis rates under various physiological conditions. The following table summarizes representative fractional synthesis rates (FSR) from studies utilizing these tracers.

ConditionPopulationTracerFSR (%/hour)Reference
Postabsorptive (Fasted)
Healthy Young MenL-[ring-¹³C₆]phenylalanine0.063 ± 0.004
Healthy Elderly MenL-[ring-¹³C₆]phenylalanine0.053 ± 0.009
Postprandial (Fed)
Healthy Young MenL-[ring-¹³C₆]phenylalanine0.075 ± 0.006
Healthy Elderly Men with Leucine SupplementationL-[ring-¹³C₆]phenylalanine0.10 ± 0.007
Post-Exercise
Healthy Young MenL-[1-¹³C]leucine0.060 ± 0.005
Healthy Young MenL-[1-¹³C]valine0.065 ± 0.009

Experimental Protocols

The accurate measurement of metabolic parameters using this compound relies on meticulously designed and executed experimental protocols. The primed-continuous infusion technique is the most commonly employed method to achieve isotopic steady state in the plasma and tissue fluid, allowing for reliable calculations of protein kinetics.

Primed-Continuous Infusion of this compound

This protocol is designed to measure muscle protein synthesis in human subjects.

a. Materials and Preparation:

  • Tracer: Sterile, pyrogen-free this compound.

  • Priming Dose Solution: A bolus dose of the tracer is prepared to rapidly raise the isotopic enrichment in the body's free amino acid pool to the expected plateau level.

  • Infusion Solution: A continuous infusion solution with a lower concentration of the tracer is prepared to maintain the isotopic steady state.

  • Infusion Pump: A calibrated infusion pump for accurate delivery of the tracer.

  • Catheters: Intravenous catheters for tracer infusion and blood sampling.

  • Sample Collection Supplies: Syringes, blood collection tubes (containing anticoagulants like EDTA), and muscle biopsy needles.

b. Subject Preparation:

  • Subjects typically fast overnight (8-12 hours) before the study.

  • Two intravenous catheters are inserted into antecubital veins, one for the infusion of the tracer and the other in the contralateral arm for blood sampling. The blood sampling arm may be heated to "arterialize" the venous blood.

c. Infusion Protocol:

  • Background Samples: Baseline blood and muscle biopsy samples are collected before the tracer infusion to determine background isotopic enrichment.

  • Priming Dose: The priming dose of this compound is administered as a bolus injection over a short period (e.g., 2-5 minutes).

  • Continuous Infusion: Immediately following the priming dose, the continuous infusion of the tracer begins at a constant rate and is maintained for the duration of the experiment (typically 3-6 hours).

  • Isotopic Steady State: Blood samples are collected at regular intervals (e.g., every 30-60 minutes) to monitor the plasma isotopic enrichment and confirm that a steady state has been reached.

d. Sample Collection:

  • Blood Samples: Arterialized venous blood samples are collected throughout the infusion period.

  • Muscle Biopsies: Muscle tissue samples (typically from the vastus lateralis) are obtained at the beginning and end of the steady-state period to measure the incorporation of the labeled leucine into muscle protein.

e. Sample Processing and Analysis:

  • Blood Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Muscle Tissue Processing: Muscle biopsies are immediately frozen in liquid nitrogen and stored at -80°C. The tissue is later homogenized, and proteins are precipitated. The protein pellet is washed and hydrolyzed to release individual amino acids.

  • Isotopic Enrichment Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the isotopic enrichment of this compound in plasma and the intracellular free amino acid pool from the muscle biopsy.

    • Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): A highly sensitive technique used to measure the low levels of ¹³C and ¹⁵N enrichment in the amino acids derived from the hydrolyzed muscle protein.

Calculation of Fractional Synthesis Rate (FSR)

The FSR of muscle protein is calculated using the following formula:

FSR (%/hour) = (E_p / E_precursor) * (1 / t) * 100

Where:

  • E_p is the change in isotopic enrichment of this compound in the muscle protein between two biopsies.

  • E_precursor is the average isotopic enrichment of this compound in the precursor pool (plasma or intracellular free leucine) during the steady-state period.

  • t is the time interval between the two muscle biopsies.

Mandatory Visualizations

Signaling Pathway of Leucine-Induced mTOR Activation

mTOR_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_lysosome Lysosome Leucine_ext L-Leucine LAT1 LAT1 Transporter Leucine_ext->LAT1 Transport Leucine_int Intracellular L-Leucine LAT1->Leucine_int Rag_GDP RagA/B-GDP RagC/D-GTP Leucine_int->Rag_GDP Activates GTP Loading Ragulator Ragulator Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP mTORC1_inactive mTORC1 (inactive) Rag_GTP->mTORC1_inactive Recruits to Lysosome v_ATPase v-ATPase mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activated by Rheb S6K1 S6K1 mTORC1_active->S6K1 Phosphorylates fourE_BP1 4E-BP1 mTORC1_active->fourE_BP1 Phosphorylates ULK1 ULK1 mTORC1_active->ULK1 Phosphorylates Rheb Rheb Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes fourE_BP1->Protein_Synthesis Promotes (when phosphorylated) Autophagy_Inhibition Autophagy Inhibition ULK1->Autophagy_Inhibition Leads to

Caption: Leucine activates mTORC1 signaling to promote protein synthesis.

Experimental Workflow for Measuring Muscle Protein Synthesis

Experimental_Workflow cluster_preparation Preparation cluster_infusion Infusion Protocol cluster_analysis Sample Analysis cluster_calculation Data Calculation Subject_Prep Subject Preparation (Fasting, Catheterization) Background_Samples Collect Background Samples (Blood & Muscle Biopsy 1) Subject_Prep->Background_Samples Tracer_Prep Tracer Preparation (Priming & Infusion Doses) Priming_Dose Administer Priming Dose Tracer_Prep->Priming_Dose Background_Samples->Priming_Dose Continuous_Infusion Start Continuous Infusion Priming_Dose->Continuous_Infusion Steady_State_Monitoring Monitor Isotopic Steady State (Periodic Blood Sampling) Continuous_Infusion->Steady_State_Monitoring Final_Biopsy Collect Final Muscle Biopsy 2 Steady_State_Monitoring->Final_Biopsy Sample_Processing Sample Processing (Plasma Separation, Muscle Homogenization) Final_Biopsy->Sample_Processing GC_MS GC-MS Analysis (Plasma & Intracellular Enrichment) Sample_Processing->GC_MS GC_C_IRMS GC-C-IRMS Analysis (Protein-bound Enrichment) Sample_Processing->GC_C_IRMS FSR_Calc Calculate Fractional Synthesis Rate (FSR) GC_MS->FSR_Calc GC_C_IRMS->FSR_Calc

Caption: Workflow for muscle protein synthesis measurement.

Conclusion

This compound is a powerful and versatile tool in the arsenal of metabolic researchers. Its ability to safely and accurately trace the intricate pathways of protein metabolism has been instrumental in advancing our understanding of muscle physiology, nutrition, and disease. The methodologies outlined in this guide, coupled with the quantitative data and pathway visualizations, provide a solid foundation for researchers and drug development professionals to design and interpret studies aimed at modulating protein metabolism for therapeutic benefit. As analytical techniques continue to improve in sensitivity and precision, the applications of this compound are poised to expand, further unraveling the complexities of human metabolism.

References

An In-depth Technical Guide to Dual Stable Isotope Labeling with L-Leucine-2-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis associated with the use of dual stable isotope-labeled L-Leucine (L-Leucine-2-¹³C,¹⁵N) for the quantitative analysis of protein and amino acid metabolism. This powerful technique offers a robust method for elucidating the dynamics of protein synthesis, breakdown, and overall turnover in various biological systems, from cell cultures to preclinical and clinical research.

Core Principles of Dual Stable Isotope Labeling with L-Leucine-2-¹³C,¹⁵N

Dual stable isotope labeling with L-Leucine-2-¹³C,¹⁵N is a powerful tracer methodology used to simultaneously track the fate of both the carbon skeleton and the amino group of leucine. Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role not only as a building block for protein synthesis but also as a key signaling molecule, most notably in the activation of the mTORC1 pathway which is central to the regulation of cell growth and proliferation.[1][2]

The use of the dual-labeled tracer, where the second carbon atom is substituted with ¹³C and the nitrogen atom with ¹⁵N, allows for the precise measurement of its incorporation into newly synthesized proteins and its metabolic transformation. This technique enables the direct determination of leucine metabolism and protein breakdown.[3]

The fundamental principle lies in introducing a known quantity of L-Leucine-2-¹³C,¹⁵N into a biological system and subsequently measuring its enrichment in various pools, primarily the free amino acid pool (precursor) and the protein-bound pool (product). By monitoring the rate of incorporation of the labeled leucine into proteins over time, the fractional synthesis rate (FSR) of proteins can be calculated. The dilution of the isotopic label in the precursor pool provides information about the rate of appearance of unlabeled leucine, which is a measure of protein breakdown.

Key Applications in Research and Drug Development

The application of L-Leucine-2-¹³C,¹⁵N extends across various fields of biomedical research and drug development:

  • Metabolic Research: Quantifying the impact of nutritional interventions, disease states (e.g., cancer, diabetes, sarcopenia), and exercise on protein metabolism.[4][5]

  • Drug Discovery and Development: Assessing the mechanism of action of drugs targeting protein synthesis or degradation pathways, and evaluating the metabolic side effects of new chemical entities.

  • Toxicology: Investigating the effects of toxins on protein turnover in different tissues.

  • Aging Research: Studying age-related changes in muscle protein synthesis and the efficacy of interventions to counteract sarcopenia.

Experimental Protocols

The following sections outline generalized experimental protocols for in vivo and in vitro studies using L-Leucine-2-¹³C,¹⁵N. It is crucial to adapt these protocols to the specific research question and experimental model.

In Vivo Studies (e.g., Human or Animal Models)

Objective: To measure the fractional synthesis rate (FSR) of proteins in a specific tissue (e.g., muscle).

Materials:

  • Sterile, pyrogen-free L-Leucine-2-¹³C,¹⁵N (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Saline solution (0.9% NaCl) for infusion

  • Infusion pumps

  • Blood collection tubes (e.g., containing EDTA)

  • Tissue biopsy needles

  • Liquid nitrogen for snap-freezing samples

  • Homogenization buffer (e.g., containing protease and phosphatase inhibitors)

  • Reagents for protein precipitation (e.g., perchloric acid, sulfosalicylic acid)

  • Internal standards for mass spectrometry (e.g., L-[U-¹³C₆]leucine, L-[U-¹³C₉,¹⁵N]phenylalanine)

Protocol:

  • Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast) to establish a metabolic baseline.

  • Tracer Infusion: A primed, continuous intravenous infusion of L-Leucine-2-¹³C,¹⁵N is administered. The priming dose is calculated to rapidly achieve isotopic steady-state in the plasma, followed by a continuous infusion to maintain this steady-state. Infusion rates are typically in the range of 0.15 μmol/kg/min.

  • Blood Sampling: Arterialized venous blood samples are collected at regular intervals throughout the infusion period to monitor the isotopic enrichment of free L-Leucine-2-¹³C,¹⁵N in the plasma, which serves as a surrogate for the precursor pool enrichment.

  • Tissue Biopsies: Muscle tissue biopsies are obtained at the beginning and end of the infusion period. The tissue is immediately snap-frozen in liquid nitrogen to halt metabolic activity.

  • Sample Processing:

    • Plasma: Plasma is separated from blood cells by centrifugation. Proteins are precipitated, and the supernatant containing free amino acids is collected.

    • Tissue: The frozen tissue is weighed and homogenized in a suitable buffer. Proteins are precipitated, and the supernatant (intracellular free amino acid pool) and the protein pellet are separated.

    • Protein Hydrolysis: The protein pellet is washed to remove any free amino acids and then hydrolyzed (e.g., with 6M HCl at 110°C for 24 hours) to break it down into its constituent amino acids.

  • Mass Spectrometry Analysis: The isotopic enrichment of L-Leucine-2-¹³C,¹⁵N in the plasma, intracellular free amino acid pool, and the protein hydrolysate is determined by mass spectrometry (typically GC-MS or LC-MS/MS).

  • Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated using the following formula:

    FSR (%/h) = (E_p / E_a) x (1/t) x 100

    Where:

    • E_p is the enrichment of L-Leucine-2-¹³C,¹⁵N in the protein-bound pool (from the hydrolysate) at the end of the infusion.

    • E_a is the average enrichment of L-Leucine-2-¹³C,¹⁵N in the precursor pool (plasma or intracellular free amino acids) during the infusion period.

    • t is the duration of the infusion period in hours.

In Vitro Studies (e.g., Cell Culture)

Objective: To measure the rate of protein synthesis in cultured cells in response to a specific treatment.

Materials:

  • Cell culture medium deficient in leucine

  • L-Leucine-2-¹³C,¹⁵N

  • Dialyzed fetal bovine serum (to minimize unlabeled leucine)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Reagents for protein precipitation (e.g., trichloroacetic acid)

  • Internal standards for mass spectrometry

Protocol:

  • Cell Culture: Cells are grown to the desired confluence.

  • Labeling Medium: Prepare a cell culture medium containing a known concentration of L-Leucine-2-¹³C,¹⁵N and other essential amino acids.

  • Labeling: The standard culture medium is replaced with the labeling medium, and the cells are incubated for a defined period.

  • Cell Lysis: After the labeling period, the cells are washed with ice-cold PBS and then lysed.

  • Sample Processing: The cell lysate is processed similarly to the tissue samples in the in vivo protocol to separate the protein and free amino acid fractions.

  • Mass Spectrometry Analysis and FSR Calculation: The analysis and calculations are performed as described for the in vivo protocol.

Data Presentation

The quantitative data obtained from dual stable isotope labeling experiments are typically presented in tables to facilitate comparison between different experimental groups or conditions.

ParameterControl Group (Mean ± SD)Treatment Group (Mean ± SD)p-valueReference
Fractional Synthesis Rate (%/h)
Muscle Protein0.053 ± 0.0090.083 ± 0.008< 0.05
Whole-Body Protein Kinetics
Leucine Rate of Appearance (μmol/kg/h)
Leucine Oxidation (μmol/kg/h)
Non-oxidative Leucine Disposal (μmol/kg/h)
Plasma Leucine Enrichment (APE)

APE: Atom Percent Excess

Study PopulationInterventionMuscle Protein FSR (%/h)Key FindingReference
Older Men15g Protein0.049 ± 0.002Leucine co-ingestion enhances post-exercise muscle protein synthesis.
Older Men15g Protein + 1.5g Leucine0.058 ± 0.003

Mandatory Visualizations

Signaling Pathway: Leucine Activation of mTORC1

Leucine acts as a critical signaling molecule to activate the mTORC1 complex, a master regulator of protein synthesis. The following diagram illustrates the key steps in this signaling cascade.

mTORC1_Activation_by_Leucine cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Lysosomal Surface cluster_downstream Downstream Effects Leucine_ext Leucine LAT1 LAT1/SLC7A5 Leucine_ext->LAT1 transport Leucine_intra Leucine LAT1->Leucine_intra Sestrin2 Sestrin2 Leucine_intra->Sestrin2 inhibits binding GATOR2 GATOR2 Sestrin2->GATOR2 GATOR1 GATOR1 GATOR2->GATOR1 RagGTPases Rag GTPases (RagA/B-RagC/D) GATOR1->RagGTPases GAP activity mTORC1_inactive mTORC1 (inactive) RagGTPases->mTORC1_inactive recruits to lysosome Ragulator Ragulator mTORC1_inactive->Ragulator mTORC1_active mTORC1 (active) Ragulator->RagGTPases Rheb Rheb-GTP Rheb->mTORC1_active activates S6K1 p70S6K1 mTORC1_active->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1_active->FourEBP1 phosphorylates Autophagy Autophagy mTORC1_active->Autophagy Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis

Caption: Leucine-induced activation of the mTORC1 signaling pathway.

Experimental Workflow

The following diagram outlines the typical experimental workflow for a protein turnover study using dual-labeled leucine.

Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In-Life/In-Vitro cluster_analysis Phase 3: Sample Analysis cluster_data Phase 4: Data Interpretation A1 Define Research Question (e.g., effect of drug on muscle protein synthesis) A2 Select Model System (e.g., human subjects, animal model, cell culture) A1->A2 A3 Determine Dosing Regimen (primed-continuous infusion, flooding dose) A2->A3 B1 Administer L-Leucine-2-13C,15N Tracer A3->B1 B2 Collect Samples (blood, tissue biopsies, cell lysates) B1->B2 B3 Sample Processing & Storage (snap-freezing, protein precipitation) B2->B3 C1 Protein Hydrolysis & Amino Acid Purification B3->C1 C2 Mass Spectrometry Analysis (GC-MS or LC-MS/MS) C1->C2 C3 Quantify Isotopic Enrichment C2->C3 D1 Calculate Fractional Synthesis Rate (FSR) C3->D1 D2 Calculate Protein Breakdown Rate D1->D2 D3 Statistical Analysis & Visualization D2->D3

Caption: General experimental workflow for protein turnover studies.

Conclusion

Dual stable isotope labeling with L-Leucine-2-¹³C,¹⁵N is a sophisticated and highly informative technique for the detailed investigation of protein metabolism. Its ability to concurrently measure protein synthesis and breakdown provides a dynamic view of proteostasis that is invaluable for basic research and drug development. Careful experimental design, precise sample handling, and robust analytical methods are paramount to obtaining high-quality, reproducible data. This guide provides a foundational understanding to aid researchers in the successful implementation of this powerful methodology.

References

L-Leucine-2-13C,15N as a Tracer for Protein Synthesis Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic process of protein synthesis is a cornerstone of cellular function, essential for growth, maintenance, and adaptation. Quantifying the rate of protein synthesis in vivo is crucial for understanding the pathophysiology of various diseases, including muscle wasting disorders, metabolic diseases, and cancer, as well as for evaluating the efficacy of therapeutic interventions. Stable isotope tracers have emerged as a powerful and safe tool for these investigations, offering a window into the intricate dynamics of protein metabolism. Among these, the dually labeled amino acid, L-Leucine-2-13C,15N, provides a robust method for accurately measuring protein synthesis rates. This technical guide offers a comprehensive overview of the principles, experimental protocols, and data analysis associated with the use of this compound as a tracer for protein synthesis studies.

Core Principles of Stable Isotope Tracing with this compound

The fundamental principle behind using stable isotope-labeled amino acids is the "tracer incorporation method." A known amount of the labeled amino acid, in this case, this compound, is introduced into the system (e.g., intravenously). This "heavy" leucine tracer mixes with the body's natural "light" leucine pool and is subsequently incorporated into newly synthesized proteins. By measuring the enrichment of the tracer in the protein pool over time, the fractional synthetic rate (FSR) of that protein can be calculated.

L-Leucine is an ideal tracer for protein synthesis studies for several reasons: it is an essential amino acid, meaning it is not synthesized de novo in the body and its primary metabolic fate is incorporation into protein or oxidation. The use of a dually labeled leucine, with both a 13C and a 15N isotope, offers advantages in certain advanced metabolic studies, although for the primary purpose of measuring FSR, the enrichment of the 13C label is most commonly tracked.

The mTOR Signaling Pathway: A Central Regulator of Protein Synthesis

Leucine not only serves as a building block for protein but also acts as a key signaling molecule that activates the mechanistic Target of Rapamycin (mTOR) pathway. The mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, with a critical role in controlling protein synthesis[1][2]. Understanding this pathway is essential for contextualizing the results of protein synthesis studies.

Activation of mTOR, primarily through the mTORC1 complex, initiates a cascade of phosphorylation events that promote the translation of mRNA into protein[1][3]. Key downstream effectors of mTORC1 include the p70 S6 kinase (S6K1) and the eukaryotic initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1)[1]. Phosphorylation of S6K1 enhances the translation of a specific subset of mRNAs, while phosphorylation of 4E-BP1 leads to its dissociation from eIF4E, allowing for the initiation of cap-dependent translation.

Figure 1: A simplified diagram of the mTOR signaling pathway, highlighting the role of Leucine in activating mTORC1 and its downstream effectors that promote protein synthesis.

mTOR_Pathway stimulus_node stimulus_node pathway_node pathway_node inhibition_node inhibition_node outcome_node outcome_node Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates Insulin Insulin/Growth Factors PI3K PI3K Insulin->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E eIF4E eIF4E_BP1->eIF4E eIF4E->Protein_Synthesis

Experimental Protocols

Two primary methods are employed for studying muscle protein synthesis using this compound: the primed-constant infusion technique and the arteriovenous (A-V) difference method.

Primed-Constant Infusion Method

This is the most common approach for measuring FSR in tissues like skeletal muscle. It involves administering a priming dose (bolus) of the tracer to rapidly achieve isotopic equilibrium in the precursor pool, followed by a continuous infusion to maintain this steady state.

Detailed Methodology:

  • Subject Preparation: Subjects typically fast overnight (8-10 hours) before the study. Catheters are inserted into a forearm vein for tracer infusion and into a vein of the contralateral hand, which is heated to "arterialize" the venous blood, for blood sampling.

  • Priming Dose: A priming dose of this compound is administered to rapidly enrich the body's free amino acid pool. A typical priming dose is approximately 9.0 μmol per kilogram of fat-free mass.

  • Constant Infusion: Immediately following the priming dose, a continuous infusion of the tracer is initiated. The infusion rate is typically around 0.15 μmol per kilogram of fat-free mass per minute during basal periods.

  • Blood Sampling: Arterialized venous blood samples are collected at regular intervals (e.g., every 15-30 minutes) throughout the infusion period to confirm isotopic steady state in the plasma, which serves as a surrogate for the precursor pool enrichment.

  • Tissue Biopsies: To measure the incorporation of the tracer into tissue protein, muscle biopsies are typically obtained from a muscle such as the vastus lateralis. A baseline biopsy is taken before the infusion starts, and one or more subsequent biopsies are taken during the infusion period (e.g., after 2 and 4 hours).

  • Sample Processing:

    • Blood: Plasma is separated from whole blood by centrifugation and stored at -80°C.

    • Muscle Tissue: Muscle samples are immediately frozen in liquid nitrogen and stored at -80°C. The tissue is later homogenized, and proteins are precipitated. The intracellular free amino acid pool and the protein-bound amino acids are separated. The protein pellet is hydrolyzed to release individual amino acids.

  • Mass Spectrometry Analysis: The isotopic enrichment of this compound in both the plasma (or intracellular fluid) and the protein hydrolysate is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).

Arteriovenous (A-V) Difference Method

The A-V difference method allows for the simultaneous measurement of protein synthesis and breakdown across a specific limb (e.g., the leg). This technique requires the cannulation of both an artery supplying the limb and a vein draining it.

Detailed Methodology:

  • Catheterization: Catheters are placed in the femoral artery and femoral vein of the same leg. A third catheter is placed in a contralateral arm vein for tracer infusion.

  • Tracer Infusion: A primed-constant infusion of this compound is administered as described above.

  • Blood Sampling: Paired arterial and venous blood samples are drawn simultaneously at regular intervals once isotopic steady state is achieved.

  • Blood Flow Measurement: Limb blood flow is measured using a technique such as indicator dye or thermodilution.

  • Calculations: The net balance of leucine across the limb is calculated from the difference in the concentration and isotopic enrichment of leucine between the arterial and venous blood, corrected for blood flow. This, in combination with tracer kinetics, allows for the calculation of both protein synthesis and breakdown rates.

Data Presentation: Quantitative Insights into Protein Synthesis

The primary outcome of these studies is the Fractional Synthetic Rate (FSR), which represents the percentage of the protein pool that is newly synthesized per unit of time.

FSR Calculation:

The FSR is calculated using the following formula:

FSR (%/h) = (E_p / E_a) x (1 / t) x 100

Where:

  • E_p is the enrichment of the tracer in the protein pool (the difference in enrichment between two time points).

  • E_a is the average enrichment of the tracer in the precursor pool (plasma or intracellular leucine) over the same time period.

  • t is the time in hours between the two tissue biopsies.

Table 1: Representative Fractional Synthetic Rates of Mixed Muscle Protein in Humans

ConditionTracer UsedFSR (%/h) (Mean ± SD/SE)Reference
Post-absorptive (fasted), older adults[5,5,5-2H3]leucine0.063 ± 0.005
Fed state, older adults[5,5,5-2H3]leucine0.080 ± 0.007
Post-absorptive (fasted), young men[1-13C]leucine0.043 ± 0.002
Post-exercise, young men[2H5]-phenylalanine0.110 ± 0.010
Post-exercise, young men[2H3]-leucine0.109 ± 0.005
Post-absorptive, older adultsL-[ring-13C6] phenylalanine0.063 ± 0.004
Post-prandial, older adultsL-[ring-13C6] phenylalanine0.075 ± 0.006

Note: Data from studies using different leucine or other amino acid tracers are presented to illustrate typical FSR values. Direct comparison between studies should be made with caution due to differences in tracers and methodologies.

Mandatory Visualizations

Figure 2: A generalized experimental workflow for a primed-constant infusion study using this compound to measure muscle protein synthesis.

Experimental_Workflow cluster_prep Preparation cluster_infusion Tracer Administration cluster_analysis Analysis cluster_results Results step_node step_node action_node action_node sample_node sample_node analysis_node analysis_node result_node result_node Subject_Prep Subject Preparation (Fasting, Catheterization) Baseline_Biopsy Baseline Muscle Biopsy Subject_Prep->Baseline_Biopsy Priming_Dose Priming Dose (this compound) Baseline_Biopsy->Priming_Dose Constant_Infusion Constant Infusion Priming_Dose->Constant_Infusion Blood_Sampling Serial Blood Sampling Constant_Infusion->Blood_Sampling Second_Biopsy Second Muscle Biopsy Constant_Infusion->Second_Biopsy Sample_Processing Sample Processing (Protein Hydrolysis) Blood_Sampling->Sample_Processing Second_Biopsy->Sample_Processing MS_Analysis Mass Spectrometry (GC-MS or LC-MS/MS) Sample_Processing->MS_Analysis FSR_Calculation FSR Calculation MS_Analysis->FSR_Calculation

Conclusion

This compound is a powerful and versatile tracer for the in-depth study of protein synthesis in various physiological and pathological states. Its use in conjunction with robust experimental protocols and sensitive analytical techniques provides invaluable quantitative data on the dynamic nature of protein metabolism. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals to design, execute, and interpret studies utilizing this advanced stable isotope tracer methodology, ultimately contributing to a deeper understanding of human health and disease.

References

A Technical Guide to Metabolic Flux Analysis Using L-Leucine-2-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, applications, and methodologies for utilizing the dual-labeled stable isotope L-Leucine-2-¹³C,¹⁵N in metabolic flux analysis. This powerful tracer enables the simultaneous assessment of protein synthesis, breakdown, and leucine oxidation, offering critical insights into cellular and whole-body metabolism.

Core Principles of L-Leucine-2-¹³C,¹⁵N Tracing

Stable isotope tracers are indispensable tools for quantifying the dynamic rates of metabolic pathways in vivo.[1][2][3] L-Leucine, an essential branched-chain amino acid (BCAA), is of particular interest due to its dual role as a substrate for protein synthesis and a potent signaling molecule, primarily through the activation of the mammalian target of rapamycin (mTOR) pathway.[4][5]

The use of L-Leucine labeled with both Carbon-13 (¹³C) at the carboxyl group and Nitrogen-15 (¹⁵N) at the amino group provides a distinct advantage. This dual labeling allows researchers to trace the fate of both the carbon skeleton and the amino group of leucine simultaneously.

  • ¹⁵N Label: When L-Leucine-2-¹³C,¹⁵N is used for protein synthesis, the ¹⁵N is incorporated into the new protein. By measuring the rate of ¹⁵N appearance in protein, one can calculate the rate of protein synthesis. The transamination of leucine can also be tracked by following the ¹⁵N label.

  • ¹³C Label: The ¹³C label is located on the carboxyl group. During leucine catabolism, this carboxyl group is released as ¹³CO₂. By measuring the enrichment of ¹³CO₂ in expired air, researchers can quantify the rate of whole-body leucine oxidation.

This dual-tracer approach, therefore, allows for a comprehensive analysis of leucine kinetics, including its incorporation into protein (synthesis), its release from protein (breakdown), and its oxidation.

Signaling and Metabolic Pathways

Leucine is a critical regulator of cellular growth and protein homeostasis, primarily by activating the mTOR Complex 1 (mTORC1) signaling cascade. This activation promotes protein synthesis by phosphorylating key downstream targets like p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Understanding this pathway is crucial for interpreting metabolic flux data in the context of anabolic and catabolic states.

Leucine L-Leucine mTORC1 mTORC1 (Active) Leucine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates (Inhibits) Autophagy Autophagy mTORC1->Autophagy Inhibits ProteinSynthesis Protein Synthesis (Translation Initiation) S6K1->ProteinSynthesis Promotes eIF4EBP1->ProteinSynthesis Inhibits Tracer L-Leucine-2-¹³C,¹⁵N (Infused) IntracellularPool Intracellular Free Amino Acid Pool Tracer->IntracellularPool ProteinSynthesis Incorporation into Protein (¹⁵N measured) IntracellularPool->ProteinSynthesis Rate of Synthesis Transamination Transamination IntracellularPool->Transamination KIC α-Ketoisocaproate (KIC) Transamination->KIC Oxidation Oxidative Decarboxylation KIC->Oxidation Reamination Reamination KIC->Reamination CO2 ¹³CO₂ Excreted (Measured in breath) Oxidation->CO2 Reamination->IntracellularPool Start Subject Preparation (Fasting, Catheterization) Prime Administer Priming Dose (Tracer + NaH¹³CO₃) Start->Prime Infusion Start Constant Infusion of L-Leucine-2-¹³C,¹⁵N Prime->Infusion SteadyState Achieve Isotopic Steady State (Approx. 2.5 hours) Infusion->SteadyState Sampling Collect Samples (Blood, Breath, Biopsy) SteadyState->Sampling Analysis Sample Processing & Mass Spectrometry Sampling->Analysis Data Calculate Flux Rates (Synthesis, Breakdown, Oxidation) Analysis->Data

References

An In-depth Technical Guide to L-Leucine-2-13C,15N: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a detailed protocol for the synthesis of L-Leucine-2-13C,15N, a stable isotope-labeled amino acid crucial for a variety of research applications, particularly in metabolic studies and as an internal standard for quantitative mass spectrometry.

Chemical and Physical Properties

This compound is an isotopologue of the essential amino acid L-Leucine, where the carbon atom at the second position (C2) is replaced with its heavy isotope, carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with its heavy isotope, nitrogen-15 (¹⁵N). This dual labeling provides a distinct mass shift, making it an invaluable tool for tracer studies in metabolic research and for precise quantification in proteomics and metabolomics.

PropertyValue
Chemical Formula C₅¹³CH₁₃¹⁵NO₂
Molecular Weight 133.16 g/mol
CAS Number 285977-88-0
Isotopic Enrichment Atom % ¹³C: ≥98%Atom % ¹⁵N: ≥98%
Appearance White to off-white crystalline powder
Melting Point >300 °C (decomposes)
Optical Activity [α]²⁰/D +15.0° to +17.0° (c=1 in 5M HCl)
Solubility Soluble in water and dilute acids.

Synthesis of this compound

The synthesis of this compound can be achieved through a modified Strecker amino acid synthesis. This classic method provides a robust route to α-amino acids from aldehydes. For the specific synthesis of the target molecule, isotopically labeled starting materials are required. The general scheme involves the reaction of isovaleraldehyde with a source of ¹⁵N-ammonia and ¹³C-cyanide, followed by hydrolysis of the resulting α-aminonitrile. As the Strecker synthesis produces a racemic mixture, a chiral resolution step is necessary to isolate the desired L-enantiomer.

Experimental Protocol: A Modified Strecker Synthesis

Materials:

  • Isovaleraldehyde (3-methylbutanal)

  • Ammonium-15N chloride (¹⁵NH₄Cl)

  • Potassium ¹³C-cyanide (K¹³CN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • (1R)-(-)-10-Camphorsulfonic acid or a suitable chiral resolving agent

  • Ethanol

  • Deionized water

Step 1: Formation of the α-Aminonitrile

  • In a well-ventilated fume hood, dissolve ammonium-15N chloride (¹⁵NH₄Cl) in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath and slowly add a solution of potassium ¹³C-cyanide (K¹³CN) in deionized water. Caution: Cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. All waste must be quenched with bleach before disposal.

  • To this mixture, add isovaleraldehyde dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • The reaction mixture will likely form two layers. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude racemic α-amino-2-¹³C-nitrile-15N.

Step 2: Hydrolysis to Racemic Leucine-2-¹³C,¹⁵N

  • To the crude α-aminonitrile, add a 6M solution of hydrochloric acid.

  • Heat the mixture to reflux for 6-8 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Neutralize the excess acid by carefully adding a concentrated solution of sodium hydroxide until the pH is approximately 6-7.

  • The racemic D,L-Leucine-2-¹³C,¹⁵N will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the crude racemic amino acid.

Step 3: Chiral Resolution

  • Dissolve the crude racemic D,L-Leucine-2-¹³C,¹⁵N in a minimal amount of hot aqueous ethanol.

  • In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (1R)-(-)-10-camphorsulfonic acid, in hot ethanol.

  • Slowly add the resolving agent solution to the amino acid solution with stirring.

  • Allow the solution to cool slowly to room temperature, and then let it stand for several hours to allow for the crystallization of the diastereomeric salt. The L-leucine salt is typically less soluble.

  • Collect the crystals by filtration and wash with a small amount of cold ethanol.

  • To liberate the free amino acid, dissolve the diastereomeric salt in deionized water and adjust the pH to the isoelectric point of leucine (approximately 6.0) with a dilute solution of sodium hydroxide.

  • The L-Leucine-2-¹³C,¹⁵N will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The purity and enantiomeric excess of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral chromatography.

Strecker_Synthesis_Workflow cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Chiral Resolution Start Isovaleraldehyde + ¹⁵NH₄Cl + K¹³CN Reaction1 Reaction in H₂O Start->Reaction1 Intermediate Racemic α-Amino-2-¹³C-nitrile-15N Reaction1->Intermediate Reaction2 Acid Hydrolysis (HCl, Reflux) Intermediate->Reaction2 Racemic D,L-Leucine-2-¹³C,¹⁵N Reaction2->Racemic Resolution Diastereomeric Salt Crystallization Racemic->Resolution Final L-Leucine-2-¹³C,¹⁵N Resolution->Final

Caption: Workflow for the synthesis of this compound.

Biological Significance: Role in mTOR Signaling

L-Leucine is a key activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The availability of L-Leucine is sensed by the cell and triggers a cascade of events leading to the activation of mTOR complex 1 (mTORC1). This, in turn, promotes protein synthesis and other anabolic processes. This compound can be used to trace the metabolic fate of leucine and its role in modulating this critical signaling pathway.

mTOR_Signaling_Pathway Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagGTPases Rag GTPases (RagA/B-RagC/D) GATOR1->RagGTPases activates mTORC1 mTORC1 RagGTPases->mTORC1 recruits to lysosome and activates S6K1 S6K1 mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis

L-Leucine-2-13C,15N: A Technical Guide to its Applications in Proteomics and Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of the stable isotope-labeled amino acid, L-Leucine-2-13C,15N, in the advanced fields of proteomics and metabolomics. This powerful research tool enables precise and quantitative analysis of complex biological systems, providing critical insights for drug development and disease research. By incorporating both a heavy carbon (¹³C) and a heavy nitrogen (¹⁵N) isotope, this compound offers enhanced accuracy and versatility in tracing and quantifying metabolic pathways and protein dynamics.

Core Applications at a Glance

This compound is instrumental in two primary research methodologies: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for quantitative proteomics, and Metabolic Flux Analysis (MFA) for detailed metabolomic studies.[1] Its role as an essential branched-chain amino acid also makes it a key tool for investigating the mTOR signaling pathway, a central regulator of cell growth and metabolism.[2][3]

Quantitative Proteomics: Unraveling Protein Dynamics with SILAC

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for the in vivo incorporation of labeled amino acids into all proteins within a cell culture.[4] This allows for the direct comparison of protein abundance between different cell populations, for instance, treated versus untreated cells.[5] this compound, along with other labeled amino acids like arginine and lysine, serves as a "heavy" amino acid that is incorporated into newly synthesized proteins.

Key Advantages of SILAC with this compound:
  • High Accuracy: By combining cell populations at an early stage, experimental variations are minimized, leading to highly accurate quantification.

  • In Vivo Labeling: The labeling occurs during normal cell growth, providing a more accurate representation of the cellular proteome.

  • Versatility: SILAC can be applied to study a wide range of cellular processes, including protein expression, post-translational modifications, and protein-protein interactions.

Quantitative Data from SILAC Studies

The following table summarizes representative quantitative data obtained from SILAC-based proteomics studies, illustrating the types of insights that can be gained.

ProteinConditionFold Change in AbundanceReference
Pyruvate Kinase M2Muscle Cell DifferentiationUp-regulated
FibronectinMuscle Cell DifferentiationUp-regulated
Glyceraldehyde-3-phosphate dehydrogenaseMuscle Cell DifferentiationUp-regulated
ACSL1Leucine Deprivation in HepG2 cellsUp-regulated
ACADSLeucine Deprivation in HepG2 cellsUp-regulated
ACOX1Leucine Deprivation in HepG2 cellsUp-regulated
Experimental Protocol: SILAC using this compound

This protocol outlines the key steps for a typical SILAC experiment.

1. Cell Culture and Labeling:

  • Adaptation Phase: Culture two populations of cells in parallel. One population is grown in "light" medium containing standard L-Leucine, while the other is grown in "heavy" medium where standard L-Leucine is replaced with this compound.

  • It is crucial to ensure complete incorporation of the labeled amino acid, which typically requires at least five to six cell doublings. The medium should be free of unlabeled leucine, often requiring the use of dialyzed fetal bovine serum.

2. Experimental Treatment:

  • Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

3. Cell Lysis and Protein Extraction:

  • Harvest the cells and lyse them using a suitable lysis buffer to extract the proteins.

4. Sample Mixing:

  • Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" cell populations.

5. Protein Digestion:

  • The mixed protein sample is then digested into smaller peptides, typically using an enzyme like trypsin.

6. Mass Spectrometry Analysis:

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes.

7. Data Analysis:

  • The relative abundance of the proteins in the two original cell populations is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Experimental Workflow: SILAC

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase Cell_Culture_Light Cell Culture ('Light' Medium) Treatment_Control Experimental Treatment (Control) Cell_Culture_Light->Treatment_Control Cell_Culture_Heavy Cell Culture ('Heavy' Medium with This compound) Treatment_Variable Experimental Treatment (Variable) Cell_Culture_Heavy->Treatment_Variable Cell_Lysis Cell Lysis & Protein Extraction Treatment_Control->Cell_Lysis Treatment_Variable->Cell_Lysis Sample_Mixing Mix Equal Amounts of Protein Cell_Lysis->Sample_Mixing Protein_Digestion Protein Digestion (e.g., Trypsin) Sample_Mixing->Protein_Digestion LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: General workflow for a SILAC experiment.

Metabolomics: Tracing Metabolic Pathways with 13C-Metabolic Flux Analysis

13C-Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By providing cells with a ¹³C-labeled substrate, such as this compound, researchers can trace the path of the carbon atoms through various metabolic pathways.

Applications of this compound in MFA:
  • Mapping Metabolic Networks: Elucidate the connectivity and activity of metabolic pathways.

  • Disease Research: Understand metabolic reprogramming in diseases like cancer and diabetes.

  • Drug Development: Assess the metabolic effects of drug candidates on cellular pathways.

Quantitative Data from Metabolic Flux Analysis

The following table presents hypothetical quantitative data that could be obtained from an MFA experiment using a ¹³C-labeled leucine tracer.

Metabolic FluxControl Cells (nmol/10^6 cells/hr)Treated Cells (nmol/10^6 cells/hr)Reference
Leucine uptake10080Hypothetical
Leucine incorporation into protein6040Hypothetical
Leucine oxidation (TCA cycle entry)3035Hypothetical
α-Ketoisocaproate secretion105Hypothetical
Experimental Protocol: 13C-Metabolic Flux Analysis with L-Leucine Tracer

This protocol provides a general outline for an MFA experiment.

1. Experimental Design:

  • Define the biological question and construct a metabolic model of the system under study.

  • Select the appropriate ¹³C-labeled tracer, in this case, this compound, based on the pathways of interest.

2. Tracer Experiment:

  • Culture cells in a chemically defined medium containing the ¹³C-labeled leucine.

  • It is critical to achieve both metabolic and isotopic steady-state, where fluxes and labeling patterns are constant over time.

3. Sample Collection and Quenching:

  • Rapidly quench cellular metabolism to halt enzymatic reactions and preserve the metabolic state.

  • Extract intracellular metabolites.

4. Isotopic Labeling Measurement:

  • Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distributions (MIDs).

5. Flux Estimation:

  • Use computational software to fit the measured MIDs and other extracellular rates (e.g., substrate uptake and product secretion) to the metabolic model. This allows for the estimation of intracellular metabolic fluxes.

6. Statistical Analysis:

  • Perform a statistical evaluation of the estimated fluxes to assess the confidence of the results.

Experimental Workflow: 13C-Metabolic Flux Analysis

MFA_Workflow Experimental_Design Experimental Design (Metabolic Model, Tracer Selection) Tracer_Experiment Tracer Experiment (Cell Culture with This compound) Experimental_Design->Tracer_Experiment Sample_Collection Sample Collection & Quenching Tracer_Experiment->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Labeling_Measurement Isotopic Labeling Measurement (MS/NMR) Metabolite_Extraction->Labeling_Measurement Flux_Estimation Flux Estimation (Computational Modeling) Labeling_Measurement->Flux_Estimation Statistical_Analysis Statistical Analysis Flux_Estimation->Statistical_Analysis

Caption: General workflow for a 13C-Metabolic Flux Analysis experiment.

Investigating Cell Signaling: The Role of Leucine in the mTOR Pathway

L-Leucine is a key activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, protein synthesis, and autophagy. This compound can be used to trace the metabolic fate of leucine and its impact on mTORC1 activity.

mTOR Signaling Pathway Activated by Leucine

Leucine activates mTORC1, which in turn phosphorylates downstream targets such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), leading to increased protein synthesis.

mTOR_Signaling cluster_input Input cluster_core Core Pathway cluster_output Output Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes 4EBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified mTORC1 signaling pathway activated by L-Leucine.

Troubleshooting and Considerations

While powerful, SILAC and MFA methodologies have potential challenges. Common issues in SILAC include incomplete labeling of amino acids and the conversion of arginine to proline in some cell lines. Careful experimental design, including label-swap replicates, can help mitigate these errors. In MFA, achieving a true metabolic and isotopic steady-state is crucial for accurate flux determination.

Conclusion

This compound stands out as a versatile and indispensable tool for researchers in proteomics and metabolomics. Its application in SILAC and MFA provides a quantitative and dynamic view of cellular processes, offering profound insights into protein turnover, metabolic reprogramming, and cell signaling. For professionals in drug development and life sciences research, harnessing the power of this compound can accelerate the discovery of novel therapeutic targets and the development of more effective treatments for a wide range of diseases.

References

A Guide to Foundational Concepts of Stable Isotope Tracers in Human Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational concepts and applications of stable isotope tracers in human metabolic research. Stable isotope tracers are powerful tools for quantifying the dynamic nature of metabolic pathways in vivo, offering a safe and effective alternative to radioactive isotopes.[1][2][3] This document will cover the core principles of stable isotope tracing, detailed experimental protocols for key applications, and methods for data presentation and analysis.

Core Principles of Stable Isotope Tracing

Stable isotope tracers are non-radioactive isotopes of elements that can be incorporated into molecules to trace their metabolic fate within a biological system.[2] The most commonly used stable isotopes in metabolic research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[2] These heavier isotopes are chemically identical to their more abundant, lighter counterparts (e.g., ¹²C, ¹⁴N, ¹H), meaning they participate in the same biochemical reactions without altering the molecule's fundamental properties.

The central principle of stable isotope tracing involves the introduction of a labeled compound, the "tracer," into a biological system and monitoring its incorporation into downstream metabolites. This allows researchers to follow the flow of atoms through metabolic pathways, providing unparalleled insights into the dynamic nature of metabolism. The key measurements in these studies are isotopic enrichment and metabolic flux.

  • Isotopic Enrichment: This refers to the proportion of a metabolite that contains the stable isotope label. It is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The enrichment of a metabolite is a direct reflection of the extent to which the tracer has contributed to its synthesis.

  • Metabolic Flux: This is the rate at which molecules are converted through a metabolic pathway. By measuring the isotopic enrichment of metabolites over time, researchers can calculate the rates of production, disappearance, and oxidation of substrates, providing a quantitative measure of metabolic flux.

The use of stable isotopes is considered safe and does not pose the health risks associated with radioactive tracers, making them suitable for studies in various populations, including children and pregnant women.

Key Applications and Common Tracers

Stable isotope tracers are versatile and can be applied to study a wide range of metabolic processes. The choice of tracer depends on the specific metabolic pathway being investigated.

Stable Isotope TracerPrimary Application(s)Key Metabolic Pathways Investigated
[U-¹³C₆]-Glucose General carbon metabolism, glycolysis, TCA cycle flux, gluconeogenesisGlycolysis, Pentose Phosphate Pathway, TCA Cycle, Amino Acid Synthesis
[6,6-²H₂]-Glucose Endogenous glucose production (gluconeogenesis and glycogenolysis)Glucose Homeostasis
¹⁵N-Amino Acids (e.g., Leucine, Phenylalanine)Whole-body and muscle protein synthesis and breakdownProtein Turnover
[U-¹³C₁₆]-Palmitate Fatty acid oxidation and synthesis, lipolysisLipid Metabolism, De Novo Lipogenesis
Deuterated Water (²H₂O) De novo lipogenesis, gluconeogenesis, cholesterol synthesisFatty Acid Synthesis, Glucose Production
¹³C-Acetate Cholesterol synthesis, fatty acid synthesisLipid Metabolism
[U-¹³C₅, ¹⁵N₂]-Glutamine TCA cycle anaplerosis, nitrogen metabolismTCA Cycle, Amino Acid Metabolism

Experimental Protocols

The successful implementation of stable isotope tracer studies requires meticulous planning and execution. A common approach for in vivo human studies is the primed-continuous infusion technique, which is designed to achieve a steady-state isotopic enrichment in the plasma.

General Experimental Workflow

A typical workflow for a stable isotope tracer study in humans involves several key steps:

  • Subject Preparation: Subjects typically undergo an overnight fast to establish a metabolic baseline.

  • Catheterization: Two intravenous catheters are inserted: one for the sterile tracer infusion and the other for blood sampling.

  • Primed-Continuous Infusion: A bolus injection of the tracer (the "prime") is administered to rapidly fill the metabolic pool, followed by a constant infusion at a lower rate to maintain a stable isotopic enrichment.

  • Sample Collection: Blood samples are collected at regular intervals to monitor plasma isotopic enrichment. For tissue-specific measurements, biopsies (e.g., muscle biopsies) may be performed. Breath samples can also be collected to measure the oxidation of ¹³C-labeled substrates.

  • Sample Analysis: Isotopic enrichment in plasma, tissue, and breath samples is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

G General Experimental Workflow for a Stable Isotope Tracer Study cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Subject Preparation Subject Preparation Catheterization Catheterization Subject Preparation->Catheterization Primed-Continuous Infusion Primed-Continuous Infusion Catheterization->Primed-Continuous Infusion Sample Collection Sample Collection Primed-Continuous Infusion->Sample Collection Sample Processing Sample Processing Sample Collection->Sample Processing Mass Spectrometry Analysis Mass Spectrometry Analysis Sample Processing->Mass Spectrometry Analysis Data Interpretation Data Interpretation Mass Spectrometry Analysis->Data Interpretation

A typical workflow for a stable isotope tracer study.

Detailed Protocol: Measuring Muscle Protein Synthesis

This protocol describes the use of a primed-continuous infusion of a ¹³C-labeled amino acid to measure the fractional synthetic rate (FSR) of muscle protein.

  • Tracer Preparation: A sterile solution of L-[ring-¹³C₆]phenylalanine is prepared in saline.

  • Subject Preparation: The subject fasts overnight. Two intravenous catheters are placed in the forearms, one for infusion and one for arterialized venous blood sampling (achieved by heating the hand).

  • Priming Dose: A priming bolus of the L-[ring-¹³C₆]phenylalanine tracer is administered to rapidly enrich the body's free amino acid pool.

  • Continuous Infusion: Immediately following the prime, a continuous infusion of the tracer is started and maintained at a constant rate for several hours.

  • Blood and Tissue Sampling:

    • Blood samples are drawn at baseline and at regular intervals throughout the infusion to determine the isotopic enrichment of the precursor pool (plasma L-[ring-¹³C₆]phenylalanine).

    • Muscle biopsies are taken from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.

  • Sample Analysis:

    • Plasma is separated from blood samples, and amino acids are extracted.

    • Muscle tissue is homogenized, and muscle proteins are hydrolyzed to their constituent amino acids.

    • The isotopic enrichment of phenylalanine in both plasma and muscle protein hydrolysates is determined by GC-MS.

  • Calculation of FSR: The FSR of muscle protein is calculated using the formula:

    • FSR (%/h) = (E_p₂ - E_p₁) / (E_precursor * t) * 100

    • Where:

      • E_p₁ and E_p₂ are the enrichments of the tracer in the protein-bound pool at the first and second biopsies, respectively.

      • E_precursor is the average enrichment of the tracer in the precursor pool (plasma or intramuscular free amino acid) over the infusion period.

      • t is the time in hours between the biopsies.

Data Presentation and Interpretation

Quantitative data from stable isotope tracer studies are typically summarized in tables to facilitate comparison between different experimental conditions or subject groups.

Example Data: Glucose Kinetics in Humans

The following table presents hypothetical but representative data on glucose kinetics in healthy human subjects under fasting conditions and during a hyperinsulinemic-euglycemic clamp, a technique used to assess insulin sensitivity.

ParameterFasting StateHyperinsulinemic-Euglycemic Clamp
Endogenous Glucose Production (mg/kg/min) 2.0 ± 0.20.5 ± 0.1
Glucose Disposal Rate (mg/kg/min) 2.0 ± 0.28.5 ± 1.0
Gluconeogenesis (% of EGP) 60 ± 590 ± 8
Glycogenolysis (% of EGP) 40 ± 510 ± 8
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Example Data: Muscle Protein Synthesis

This table illustrates typical FSR values for muscle protein in response to feeding in healthy young adults.

ConditionMuscle Protein FSR (%/h)
Post-absorptive (Fasted) 0.045 ± 0.006
Post-prandial (Fed) 0.075 ± 0.008
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Visualization of Metabolic Pathways and Workflows

Diagrams are crucial for visualizing the complex relationships in metabolic research. The following diagrams, generated using Graphviz (DOT language), illustrate a key metabolic pathway and a logical workflow.

Tracing ¹³C from Glucose Through Central Carbon Metabolism

G Tracing ¹³C from Glucose through Glycolysis and the TCA Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle [U-13C6]-Glucose [U-13C6]-Glucose Glucose-6-Phosphate Glucose-6-Phosphate [U-13C6]-Glucose->Glucose-6-Phosphate Pyruvate Pyruvate Glucose-6-Phosphate->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate alpha-Ketoglutarate alpha-Ketoglutarate Citrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Fumarate Fumarate Succinyl-CoA->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Tracing ¹³C from glucose through glycolysis and the TCA cycle.

Logical Flow for Calculating Fatty Acid Oxidation

G Logical Flow for Calculating Fatty Acid Oxidation Infuse [1-13C]-Palmitate Infuse [1-13C]-Palmitate Collect Expired Breath Collect Expired Breath Infuse [1-13C]-Palmitate->Collect Expired Breath Measure 13CO2 Enrichment (IRMS) Measure 13CO2 Enrichment (IRMS) Collect Expired Breath->Measure 13CO2 Enrichment (IRMS) Measure Total CO2 Production (VCO2) Measure Total CO2 Production (VCO2) Collect Expired Breath->Measure Total CO2 Production (VCO2) Calculate Rate of 13CO2 Appearance Calculate Rate of 13CO2 Appearance Measure 13CO2 Enrichment (IRMS)->Calculate Rate of 13CO2 Appearance Measure Total CO2 Production (VCO2)->Calculate Rate of 13CO2 Appearance Correct for Bicarbonate Retention Correct for Bicarbonate Retention Calculate Rate of 13CO2 Appearance->Correct for Bicarbonate Retention Calculate Palmitate Oxidation Rate Calculate Palmitate Oxidation Rate Correct for Bicarbonate Retention->Calculate Palmitate Oxidation Rate

Logical flow for calculating fatty acid oxidation.

Conclusion

Stable isotope tracers offer a safe and powerful methodology for the dynamic and quantitative assessment of metabolic pathways in a wide range of biological systems. From elucidating fundamental biochemical processes to evaluating the efficacy of novel therapeutics, the applications of this technology are vast and continue to expand. By carefully designing and executing stable isotope tracer studies and applying appropriate analytical and modeling techniques, researchers can gain invaluable insights into the intricate workings of metabolism, ultimately accelerating the pace of discovery in both basic science and drug development.

References

An In-depth Technical Guide to L-Leucine-2-13C,15N for Studying Amino Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of the stable isotope-labeled amino acid, L-Leucine-2-13C,15N, as a powerful tracer for investigating amino acid metabolism, protein synthesis, and breakdown. Its use in quantitative analysis through techniques like mass spectrometry offers high precision and safety, making it an invaluable tool in metabolic and pharmaceutical research.

Introduction to L-Leucine and Isotopic Tracers

L-Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role not only as a building block for proteins but also as a key signaling molecule. Notably, leucine is a potent activator of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][2]

To study the complex dynamics of leucine metabolism in vivo, researchers utilize stable isotope-labeled versions of the amino acid. This compound is a dually labeled tracer where the carbon atom at the second position is replaced with its heavier isotope, Carbon-13 (¹³C), and the nitrogen atom in the amino group is replaced with Nitrogen-15 (¹⁵N). Unlike radioactive isotopes, these stable isotopes are non-radioactive and safe for use in human studies.[3][4] This dual labeling allows for the simultaneous tracing of the carbon skeleton and the amino group of leucine, providing a comprehensive picture of its metabolic fate.

The primary applications of this compound include:

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic pathways.

  • Protein Turnover Studies: Measuring the rates of protein synthesis, breakdown, and overall kinetics.[5]

  • Quantitative Analysis: Serving as an internal standard for precise quantification of leucine and its metabolites by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Core Concepts: Tracing the Fate of Leucine

The use of L-Leucine-2-¹³C,¹⁵N allows researchers to distinguish the tracer from the naturally abundant (unlabeled) leucine in the body. When infused, the labeled leucine mixes with the body's free leucine pool. From there, it can follow several metabolic routes:

  • Incorporation into Protein (Protein Synthesis): The entire L-Leucine-2-¹³C,¹⁵N molecule is incorporated into newly synthesized proteins.

  • Transamination: The ¹⁵N-labeled amino group is transferred to another keto-acid, forming a new amino acid. The remaining carbon skeleton becomes α-ketoisocaproate (KIC), which is still labeled with ¹³C.

  • Oxidation: The ¹³C-labeled KIC can be further metabolized, eventually leading to the release of ¹³CO₂ in the breath.

By measuring the isotopic enrichment (the ratio of labeled to unlabeled molecules) in different pools—such as plasma, tissue proteins, and expired air—researchers can calculate the rates of these processes.

cluster_pool Free Amino Acid Pool cluster_protein Protein Metabolism cluster_catabolism Leucine Catabolism L_Leucine_13C_15N This compound (Tracer) Free_Leucine Endogenous Free Leucine Pool L_Leucine_13C_15N->Free_Leucine Infusion Protein_Synthesis Protein Synthesis Free_Leucine->Protein_Synthesis Transamination Transamination Free_Leucine->Transamination Body_Protein Body Protein Protein_Synthesis->Body_Protein Protein_Breakdown Protein Breakdown Body_Protein->Protein_Breakdown Protein_Breakdown->Free_Leucine KIC α-Ketoisocaproate (KIC-13C) Transamination->KIC Oxidation Oxidation KIC->Oxidation CO2 Expired 13CO2 Oxidation->CO2

Caption: Metabolic fate of this compound tracer.

Quantitative Data and Tracer Specifications

The use of this compound enables the precise quantification of various metabolic parameters. Below is a summary of typical results from a human study investigating leucine kinetics in the fed state and the specifications of the tracer.

Table 1: Leucine Kinetics in Human Forearm (Fed State) Data extracted from a study using L-[1-¹³C, ¹⁵N]-leucine tracer.

ParameterRate (nmol / 100 ml / min)
Leucine Deamination388 ± 24
Leucine Reamination330 ± 23
Protein Synthesis127 ± 11
Protein Breakdown87 ± 10

Table 2: Specifications for this compound Tracer

SpecificationValue
Chemical Formula (CH₃)₂CHCH₂¹³CH(¹⁵NH₂)COOH
Molecular Weight 133.24 g/mol (Labeled)
Isotopic Purity ¹³C: ≥99%; ¹⁵N: ≥98%
Chemical Purity ≥98%
Applications Metabolism, Metabolomics, Proteomics, Biomolecular NMR

Experimental Protocol: Primed-Continuous Infusion Method

A widely used method to study amino acid metabolism is the primed-continuous infusion of a labeled tracer. This protocol is designed to achieve an isotopic steady state, where the concentration of the tracer in the plasma remains constant, simplifying the calculation of metabolic rates.

Objective: To quantify the rates of leucine turnover, oxidation, and incorporation into protein in vivo.

Materials:

  • This compound (sterile, pyrogen-free)

  • Sterile 0.9% saline solution

  • Infusion pump

  • Catheters for venous access

  • Blood collection tubes (e.g., EDTA tubes)

  • Gas Chromatography-Mass Spectrometer (GC-MS) or Isotope Ratio Mass Spectrometer (IRMS)

Methodology:

  • Subject Preparation:

    • Subjects are typically studied after an overnight fast to establish a basal metabolic state.

    • For studies in the "fed state," a standardized diet is provided for a set period before the experiment.

    • Written informed consent is obtained in accordance with institutional guidelines.

  • Tracer Infusion:

    • Priming Dose: An initial bolus (priming dose) of the this compound tracer is administered intravenously. This rapidly raises the plasma tracer concentration to the expected steady-state level.

    • Continuous Infusion: Immediately following the priming dose, a continuous infusion of the tracer at a constant rate is started and maintained for several hours (e.g., 4 hours).

  • Sample Collection:

    • Arterialized Venous Blood: To sample blood that reflects arterial concentrations, a catheter is placed in a hand vein, and the hand is warmed in a hot box (~60°C). This process, known as the 'hot-box' technique, arterializes the venous blood.

    • Blood samples are collected at baseline (before infusion) and at regular intervals (e.g., every 10-15 minutes) once the isotopic steady state is expected, typically after 1.5-2 hours of infusion.

    • Breath Samples: For oxidation studies, expired air is collected to measure the enrichment of ¹³CO₂.

  • Sample Analysis:

    • Plasma is separated from blood samples by centrifugation.

    • The concentration and isotopic enrichment of leucine and its primary metabolite, α-ketoisocaproic acid (KIC), in the plasma are measured using GC-MS or LC-MS.

    • The enrichment of ¹³CO₂ in expired air is measured using IRMS.

  • Calculations:

    • Mathematical models are applied to the isotopic enrichment data to calculate the rates of leucine appearance (turnover), disappearance from the plasma, oxidation, and incorporation into protein. The dual label allows for the direct determination of protein breakdown and synthesis.

cluster_prep Phase 1: Preparation cluster_infusion Phase 2: Tracer Administration cluster_sampling Phase 3: Sampling & Analysis cluster_data Phase 4: Data Interpretation Subject_Prep Subject Preparation (Fasting, Consent) Catheter Catheter Insertion (Infusion & Sampling Lines) Subject_Prep->Catheter Priming Administer Priming Dose (Bolus Injection) Continuous Start Continuous Infusion (Constant Rate) Priming->Continuous Steady_State Achieve Isotopic Steady State (~2h) Blood_Sampling Collect Arterialized Blood & Breath Samples Steady_State->Blood_Sampling Analysis Sample Analysis (GC-MS, IRMS) Blood_Sampling->Analysis Modeling Apply Mathematical Models Kinetics Calculate Protein Kinetics (Synthesis, Breakdown, etc.) Modeling->Kinetics

Caption: Workflow for a primed-continuous infusion study.

Leucine and the mTOR Signaling Pathway

Leucine acts as a critical signaling molecule that indicates amino acid availability to the cell, primarily through the activation of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway. This signaling cascade is fundamental for promoting protein synthesis.

Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when active)

Caption: Simplified mTORC1 signaling pathway activated by Leucine.

Conclusion

This compound is a sophisticated and essential tool for modern metabolic research. Its dual isotopic labels provide a detailed and quantitative understanding of the pathways of amino acid metabolism, including protein synthesis, breakdown, and transamination. The use of stable isotope tracers in well-designed experimental protocols, such as the primed-continuous infusion method, allows for safe and precise measurements in human subjects. This capability is crucial for advancing our knowledge in nutrition, disease pathophysiology, and the development of therapeutic interventions targeting metabolic pathways.

References

The Core of Discovery: An In-depth Technical Guide to Exploring Branched-Chain Amino Acid Kinetics with Labeled Leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental designs, and data interpretation involved in studying branched-chain amino acid (BCAA) kinetics using stable isotope-labeled leucine. Understanding the metabolic fate of BCAAs, particularly leucine, is crucial for advancements in nutrition, exercise physiology, and the development of therapeutic strategies for various metabolic diseases.

Introduction to Leucine Kinetics and Stable Isotope Tracers

The study of in vivo human metabolism has been significantly advanced by the use of stable isotope tracers.[1] These non-radioactive isotopes, such as Carbon-13 (¹³C) and Deuterium (²H), can be incorporated into amino acids like leucine to trace their metabolic journey through the body.[2] By administering labeled leucine and measuring its appearance and disappearance in various pools, researchers can quantify key kinetic parameters, including protein synthesis, breakdown, and oxidation.[1][3]

Leucine is an essential BCAA that not only serves as a substrate for protein synthesis but also acts as a critical signaling molecule, most notably activating the mTORC1 pathway to stimulate muscle protein synthesis.[4] Therefore, labeled leucine tracers are invaluable tools for investigating the regulation of protein metabolism in response to nutritional interventions, exercise, and disease states.

Experimental Protocols for Leucine Kinetic Studies

The two primary experimental models for assessing muscle protein turnover using labeled leucine are the primed-dose continuous tracer infusion with muscle biopsies and the arterio-venous (A-V) balance method across a limb.

Primed-Dose Continuous Infusion

This is a widely used method to measure muscle protein synthesis (MPS).

Methodology:

  • Tracer Selection: L-[1-¹³C]leucine or L-[²H₃]leucine are common choices.

  • Priming Dose: A priming dose of the tracer (e.g., L-[1-¹³C]leucine and NaH¹³CO₃) is administered to rapidly achieve isotopic steady state in the plasma and bicarbonate pools.

  • Continuous Infusion: A constant intravenous infusion of the labeled leucine is maintained for several hours.

  • Sample Collection:

    • Blood Samples: Arterialized venous blood is collected periodically to measure plasma leucine enrichment and concentration. The enrichment of plasma α-ketoisocaproate (KIC), the keto-acid of leucine, is often measured as it is considered a better surrogate for intracellular leucine enrichment.

    • Breath Samples: Expired air is collected to measure the enrichment of ¹³CO₂ (when using [1-¹³C]leucine), which reflects the rate of leucine oxidation.

    • Muscle Biopsies: Muscle tissue samples are obtained (e.g., from the vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of the labeled leucine into muscle protein.

  • Analytical Methods:

    • Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS) is used to determine the isotopic enrichment of leucine in plasma, KIC, and muscle protein.

    • Colorimetric Assays: Enzymatic assays can be used for the colorimetric detection of total BCAA concentrations in biological samples.

Arterio-Venous (A-V) Balance Technique

This method allows for the simultaneous measurement of muscle protein synthesis, breakdown, and net protein balance across a limb (e.g., the leg) without the need for muscle biopsies, although combining both techniques provides a more complete picture.

Methodology:

  • Catheterization: Catheters are placed in a femoral artery and a femoral vein to sample arterial blood entering the leg and venous blood leaving the leg.

  • Tracer Infusion: A continuous intravenous infusion of a labeled amino acid, such as L-[ring-²H₅]phenylalanine or L-[1-¹³C]leucine, is administered.

  • Blood Flow Measurement: Limb blood flow is measured using techniques like thermodilution or dye dilution.

  • Blood Sampling: Simultaneous arterial and venous blood samples are taken to measure the concentrations and enrichments of the tracer and tracee (unlabeled amino acid).

  • Calculations:

    • Net Balance: The net balance of an amino acid across the limb is calculated from the A-V concentration difference and blood flow.

    • Protein Breakdown: The rate of muscle protein breakdown is determined by the dilution of the tracer's enrichment in the venous blood by the appearance of unlabeled amino acid from protein breakdown.

    • Protein Synthesis: The rate of muscle protein synthesis is calculated from the disappearance of the tracer from the arterial blood into the muscle.

Quantitative Data on Leucine Kinetics

The following tables summarize key quantitative data from studies investigating leucine kinetics under various conditions.

Table 1: Leucine Kinetics at Graded Leucine Intakes in Young Men

Leucine Intake (mg·kg⁻¹·d⁻¹)Leucine Flux (µmol·kg⁻¹·h⁻¹)Leucine Oxidation (µmol·kg⁻¹·h⁻¹)Leucine Balance (µmol·kg⁻¹·h⁻¹)
40125.8 ± 6.125.1 ± 2.9-1.2 ± 3.4
30114.7 ± 5.819.8 ± 2.1-5.9 ± 2.7
20104.9 ± 4.914.5 ± 1.5-10.6 ± 2.1
1095.1 ± 4.19.2 ± 0.9-15.3 ± 1.7

Data are presented as mean ± SEM.

Table 2: 24-Hour Leucine Oxidation at Different Leucine Intakes

Leucine Intake (mg·kg⁻¹·d⁻¹)Measured 24-h Leucine Oxidation (mg·kg⁻¹·d⁻¹)Predicted 24-h Leucine Oxidation (mg·kg⁻¹·d⁻¹)
1427.8 ± 1.527.7 ± 1.6
38.345.2 ± 2.947.0 ± 3.1

Data are presented as mean ± SEM.

Table 3: Leucine Kinetics in Severely Burned Patients with Different Nutritional Formulations

Nutritional FormulationLeucine Flux (µmol·kg⁻¹·h⁻¹)Leucine Oxidation (µmol·kg⁻¹·h⁻¹)Leucine Incorporation into Protein (µmol·kg⁻¹·h⁻¹)Leucine Release from Protein (µmol·kg⁻¹·h⁻¹)
Conventional (Egg Protein)204 ± 1441 ± 5163 ± 11185 ± 12
BCAA-Enriched248 ± 1880 ± 9168 ± 11192 ± 14

Data are presented as mean ± SEM. *p < 0.01 compared to conventional formulation.

Table 4: Myofibrillar Protein Synthesis Rates After Resistance Exercise with BCAA Supplementation

GroupMyofibrillar Protein Synthesis Rate (%/h)
Placebo0.090 ± 0.006
BCAA0.110 ± 0.009*

Data are presented as mean ± SEM. *p = 0.012 compared to placebo.

BCAA Metabolism and Signaling Pathways

The metabolic pathways of BCAAs are complex and tightly regulated. The initial and rate-limiting step in BCAA catabolism is the reversible transamination catalyzed by branched-chain aminotransferases (BCATs) to form branched-chain α-keto acids (BCKAs). This is followed by the irreversible oxidative decarboxylation of BCKAs by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.

Leucine, in particular, is a potent activator of the mTORC1 signaling pathway, a master regulator of cell growth and protein synthesis.

BCAA_Metabolism_Workflow cluster_Cell Cell cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion BCAA_outside BCAAs (Leucine) (Extracellular) BCAA BCAAs (Leucine) BCAA_outside->BCAA Transporter BCKA BCKAs BCAA->BCKA  α-Ketoglutarate  Glutamate Protein Protein Synthesis BCAA->Protein BCKA->BCAA_outside Export BCKA_mito BCKAs BCKA->BCKA_mito Transport BCAT BCAT Acyl_CoA Acyl-CoA Derivatives BCKA_mito->Acyl_CoA Oxidative Decarboxylation CO2 CO2 BCKA_mito->CO2 BCKDH BCKDH Complex TCA TCA Cycle Acyl_CoA->TCA Leucine_mTORC1_Signaling Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates Insulin Insulin PI3K PI3K Insulin->PI3K Activates AKT Akt/PKB PI3K->AKT Activates AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Autophagy Autophagy (Protein Breakdown) mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis (Translation Initiation) S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Experimental_Workflow_Leucine_Kinetics cluster_Sampling Isotopic Steady State Sampling cluster_Calculations Kinetic Calculations Subject_Prep Subject Preparation (Fasting, Catheterization) Priming_Dose Priming Dose (e.g., [1-13C]leucine, NaH13CO3) Subject_Prep->Priming_Dose Continuous_Infusion Continuous Infusion of Labeled Leucine Priming_Dose->Continuous_Infusion Blood_Sample Blood Samples (Plasma Leucine, KIC) Continuous_Infusion->Blood_Sample Breath_Sample Breath Samples (Expired 13CO2) Continuous_Infusion->Breath_Sample Muscle_Biopsy Muscle Biopsies (Baseline and Final) Continuous_Infusion->Muscle_Biopsy Analysis Sample Analysis (GC-MS / IRMS) Blood_Sample->Analysis Breath_Sample->Analysis Muscle_Biopsy->Analysis Leucine_Flux Leucine Flux Analysis->Leucine_Flux Leucine_Oxidation Leucine Oxidation Analysis->Leucine_Oxidation Protein_Synthesis Protein Synthesis Analysis->Protein_Synthesis

References

Microbial Synthesis of ¹⁵N and ¹³C Labeled Leucine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial synthesis of stable isotope-labeled L-leucine, incorporating both ¹⁵N and ¹³C isotopes. The methodologies detailed herein are critical for a range of applications, from metabolic research and nutritional studies to the structural analysis of proteins and drug development. This document outlines the core principles, detailed experimental protocols, and key data for producing isotopically labeled leucine using microbial fermentation systems, with a focus on Corynebacterium glutamicum and Escherichia coli.

Introduction to Microbial Isotope Labeling

The production of isotopically labeled compounds is essential for tracing the metabolic fate of molecules in biological systems. Microbial fermentation offers a highly efficient and cost-effective method for producing uniformly or selectively labeled amino acids. By cultivating microorganisms in a defined minimal medium containing ¹⁵N- and ¹³C-labeled precursors, the microbes' natural biosynthetic pathways can be harnessed to synthesize the desired labeled amino acid. Leucine, an essential branched-chain amino acid, is a frequent target for isotopic labeling due to its significant roles in protein synthesis and metabolic regulation.

Microbial Strains and Metabolic Pathways

Corynebacterium glutamicum and Escherichia coli are the workhorses of microbial amino acid production. Both organisms have well-characterized genetic backgrounds and are amenable to metabolic engineering to enhance the production of specific amino acids like leucine.

The biosynthesis of L-leucine starts from pyruvate and acetyl-CoA. A series of enzymatic reactions, primarily involving the ilv and leu operons, leads to the final product. Understanding this pathway is crucial for optimizing the production of labeled leucine.

Leucine Biosynthesis Pathway

The generalized biosynthetic pathway for L-leucine in microorganisms is depicted below. Key enzymes in this pathway are often targets for genetic modification to increase leucine yield by alleviating feedback inhibition and directing metabolic flux.

Leucine_Biosynthesis Pyruvate Pyruvate alpha_Ketoisovalerate α-Ketoisovalerate Pyruvate->alpha_Ketoisovalerate ilvBN, ilvC, ilvD AcetylCoA Acetyl-CoA alpha_Isopropylmalate α-Isopropylmalate AcetylCoA->alpha_Isopropylmalate leuA alpha_Ketoisovalerate->alpha_Isopropylmalate leuA beta_Isopropylmalate β-Isopropylmalate alpha_Isopropylmalate->beta_Isopropylmalate leuC, leuD alpha_Ketoisocaproate α-Ketoisocaproate beta_Isopropylmalate->alpha_Ketoisocaproate leuB Leucine L-Leucine alpha_Ketoisocaproate->Leucine ilvE

Figure 1: Simplified L-leucine biosynthesis pathway.

Experimental Protocols

This section provides detailed methodologies for the production and purification of ¹⁵N and ¹³C labeled leucine. The protocols are based on established methods and can be adapted for specific research needs.

Production of ¹⁵N and ¹³C Labeled Leucine in Corynebacterium glutamicum

This protocol is adapted from methods that utilize the high production capacity of C. glutamicum.

3.1.1. Materials

  • Corynebacterium glutamicum strain (e.g., ATCC 13032)

  • ¹⁵NH₄Cl or (¹⁵NH₄)₂SO₄ (as the sole nitrogen source)

  • ¹³C-Glucose (as the sole carbon source)

  • Minimal medium (e.g., CGXII medium)

  • Shake flasks

  • Incubator shaker

  • Centrifuge

3.1.2. Protocol

  • Pre-culture Preparation: Inoculate a single colony of C. glutamicum into 5 mL of rich medium (e.g., BHI) and incubate overnight at 30°C with shaking.

  • Inoculum Culture: Transfer the overnight culture to 50 mL of minimal medium containing standard (unlabeled) glucose and ammonium sulfate. Grow until the mid-exponential phase.

  • Labeling Culture: Prepare the labeling medium, which is a minimal medium where the standard nitrogen and carbon sources are replaced with their isotopic counterparts (e.g., ¹⁵NH₄Cl and ¹³C-glucose).

  • Inoculation and Growth: Harvest the cells from the inoculum culture by centrifugation and wash them with a sterile saline solution to remove any residual unlabeled nutrients. Resuspend the cell pellet in the labeling medium to an appropriate starting optical density (e.g., OD₆₀₀ of 0.5) and incubate at 30°C with vigorous shaking.

  • Induction of Leucine Production (if applicable): For some engineered strains, the addition of an inducer or a metabolic precursor like α-ketoisocaproate may be required to stimulate leucine overproduction.

  • Harvesting: Monitor cell growth and leucine concentration in the supernatant. Harvest the culture supernatant by centrifugation when the maximum leucine concentration is reached.

Purification of Labeled Leucine from Culture Supernatant

The purification of leucine from the fermentation broth is typically achieved using ion-exchange chromatography.

3.2.1. Materials

  • Culture supernatant containing labeled leucine

  • Strong cation exchange resin (e.g., Dowex 50W series)

  • Chromatography column

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Rotary evaporator or lyophilizer

3.2.2. Protocol

  • Resin Preparation: The cation exchange resin should be activated to the H⁺ form. This is achieved by washing the resin with a strong acid (e.g., 1 M HCl) followed by rinsing with deionized water until the eluate is neutral.[1]

  • Sample Preparation: Adjust the pH of the culture supernatant to a low value (e.g., pH 2-3) with HCl. This ensures that the amino group of leucine is protonated, allowing it to bind to the cation exchange resin.[2]

  • Column Loading: Load the acidified supernatant onto the prepared chromatography column.

  • Washing: Wash the column with several bed volumes of dilute acid (e.g., 0.1 M HCl) or deionized water to remove unbound contaminants.

  • Elution: Elute the bound leucine from the resin using a basic solution, such as 2 M ammonium hydroxide.[3] The ammonia will displace the leucine from the resin.

  • Concentration: Collect the fractions containing leucine and remove the ammonium hydroxide by rotary evaporation or lyophilization to obtain the purified labeled L-leucine.

Leucine_Purification_Workflow cluster_0 Sample Preparation cluster_1 Ion-Exchange Chromatography cluster_2 Final Product CultureSupernatant Culture Supernatant Acidification Acidify to pH 2-3 CultureSupernatant->Acidification ColumnLoading Load onto Cation Exchange Column Acidification->ColumnLoading Washing Wash with Dilute Acid ColumnLoading->Washing Elution Elute with NH4OH Washing->Elution Concentration Concentrate/Lyophilize Elution->Concentration PureLeucine Purified Labeled Leucine Concentration->PureLeucine

Figure 2: General workflow for the purification of L-leucine.

Quantitative Data and Isotopic Enrichment

The efficiency of microbial synthesis of labeled leucine can be evaluated by measuring the final concentration, yield, and the degree of isotopic enrichment.

Microbial StrainIsotope Precursor(s)Leucine ConcentrationIsotopic EnrichmentReference
Corynebacterium glutamicum ATCC 13032[¹⁵N]Ammonium sulfate138 µmol/mL95 atom% ¹⁵N[4]
Engineered E. coliNot specified (for total L-leucine)63.29 g/LNot applicable[5]
Engineered C. glutamicumNot specified (for total L-leucine)28.11 g/LNot applicable
Engineered C. glutamicumNot specified (for total L-leucine)23.31 g/LNot applicable

Note: The data for engineered strains represent total L-leucine production and not specifically isotopically labeled leucine. However, these strains demonstrate the high production capabilities that can be adapted for labeled compound synthesis.

The isotopic enrichment of the final product is a critical parameter. It is typically determined by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. For GC-MS analysis, the purified leucine is often derivatized to increase its volatility. The mass spectrum of the derivatized labeled leucine is then compared to that of an unlabeled standard to calculate the atom percent excess of ¹⁵N and ¹³C.

Conclusion

The microbial synthesis of ¹⁵N and ¹³C labeled leucine is a powerful technique that provides researchers with essential tools for a wide range of scientific investigations. By leveraging the biosynthetic capabilities of microorganisms like Corynebacterium glutamicum and Escherichia coli, it is possible to produce high yields of isotopically enriched leucine. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this methodology in the laboratory. Further optimization through metabolic engineering and fermentation process development can lead to even higher production efficiencies.

References

Methodological & Application

Application Notes and Protocols for L-Leucine-2-13C,15N Infusion in Muscle Protein Synthesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of L-Leucine-2-13C,15N as a stable isotope tracer to measure muscle protein synthesis (MPS) rates in vivo. This powerful technique is essential for understanding the mechanisms of muscle growth and atrophy, and for evaluating the efficacy of therapeutic interventions.

Introduction

Skeletal muscle mass is regulated by the dynamic balance between muscle protein synthesis and breakdown.[1] The use of stable isotope tracers, such as L-Leucine labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), allows for the direct measurement of the rate of incorporation of amino acids into muscle proteins, providing a quantitative measure of MPS. The doubly labeled this compound tracer offers advantages in studying leucine kinetics and its metabolic fate.

The primary method employed is the primed, constant infusion technique. This involves administering a priming dose of the tracer to rapidly achieve isotopic equilibrium in the body's amino acid pools, followed by a continuous infusion to maintain this equilibrium. By measuring the enrichment of the tracer in both the precursor pool (plasma or muscle intracellular free amino acids) and the product (muscle protein), the fractional synthetic rate (FSR) of muscle protein can be calculated.

Key Signaling Pathways in Muscle Protein Synthesis

The regulation of muscle protein synthesis is a complex process governed by multiple signaling pathways. A central regulator is the mammalian target of rapamycin (mTOR) pathway.[2][3] Growth factors like insulin and IGF-1, as well as mechanical stimuli and amino acids (particularly leucine), activate mTORC1.[2][3] Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), to promote the initiation of protein translation.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin / IGF-1 Receptor Insulin/IGF-1 Receptor Insulin->Receptor AminoAcids Amino Acids (Leucine) mTORC1 mTORC1 AminoAcids->mTORC1 Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (Inhibits) Translation Protein Translation Initiation S6K1->Translation Promotes fourEBP1->Translation Inhibits MPS Muscle Protein Synthesis Translation->MPS Experimental_Workflow Fasting Overnight Fast (8-10 hours) Catheter Catheter Placement (Infusion & Sampling) Fasting->Catheter Background_Sample Background Blood Sample (t = -30 min) Catheter->Background_Sample Prime_Infuse Priming Dose & Start Constant Infusion (t = 0 min) Background_Sample->Prime_Infuse Blood_Sampling1 Serial Blood Sampling (e.g., t = 30, 60, 90, 120 min) Prime_Infuse->Blood_Sampling1 Biopsy1 First Muscle Biopsy (t = 120 min) Blood_Sampling1->Biopsy1 Blood_Sampling2 Serial Blood Sampling (e.g., t = 150, 180, 210, 240 min) Biopsy1->Blood_Sampling2 Biopsy2 Second Muscle Biopsy (t = 240 min) Blood_Sampling2->Biopsy2 Analysis Sample Analysis: - Plasma Enrichment - Muscle Protein Enrichment Biopsy2->Analysis Calculation Calculate Fractional Synthetic Rate (FSR) Analysis->Calculation

References

Application Note: Quantification of L-Leucine-2-13C,15N in Biological Matrices using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of the stable isotope-labeled amino acid, L-Leucine-2-13C,15N, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). Stable isotope-labeled compounds are critical tools in metabolic research, proteomics, and drug development for tracing the fate of molecules and for use as internal standards for accurate quantification.[] Due to the polar nature of amino acids, a derivatization step is necessary to increase their volatility for GC analysis.[2] This protocol details a robust silylation method, optimized GC-MS parameters for selective detection, and a systematic workflow for sample preparation and data analysis.

Introduction

L-Leucine is an essential branched-chain amino acid that plays a crucial role in protein synthesis and various metabolic processes. The use of stable isotope-labeled L-Leucine, such as this compound, allows researchers to conduct metabolic flux analysis and protein turnover studies with high precision. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the reliable quantification of amino acids and their metabolites in biological samples.[3] The high sensitivity and specificity of GC-MS, particularly when operating in Selected Ion Monitoring (SIM) mode, make it ideal for detecting and quantifying low levels of specific analytes in complex matrices.

This protocol outlines a comprehensive method for the analysis of this compound, covering sample preparation from proteinaceous materials, derivatization to a volatile form, and subsequent analysis by GC-MS.

Experimental Protocols

Sample Preparation: Protein Hydrolysis

To analyze L-Leucine incorporated into proteins, the amino acids must first be liberated through acid hydrolysis.

Materials:

  • Lyophilized biological sample (e.g., cell pellet, tissue homogenate)

  • 6 M Hydrochloric Acid (HCl)

  • Heptane:Chloroform (6:5, v/v)

  • Nitrogen gas source

  • Heating block or oven

Protocol:

  • Place the dried, homogenized sample into a borosilicate vial with an acid-resistant cap.

  • Add 0.5 mL of 6 M HCl for animal tissues or 2 mL for plant tissues.

  • Flush the vial with nitrogen gas, seal tightly, and heat at 150°C for 70 minutes.

  • After cooling, add 200 µL of heptane:chloroform (6:5, v/v) to the hydrolysate to remove lipids.

  • Vortex briefly and then discard the upper organic layer.

  • Dry the aqueous sample completely in a heating block at 60°C under a gentle stream of nitrogen. For samples with a high matrix interference, further purification using strong cation-exchange chromatography may be necessary.

Derivatization: Silylation

Silylation is a common and effective derivatization technique for amino acids, replacing active hydrogens with nonpolar groups to increase volatility. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used reagent for this purpose.

Materials:

  • Dried sample hydrolysate

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Acetonitrile

  • Reacti-Vials™ or other suitable reaction vials

Protocol:

  • To the dried sample in a Reacti-Vial™, add 0.5 mL of MSTFA followed by 1 mL of acetonitrile.

  • Cap the vial and heat at 100°C for 4 hours to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The derivatized sample is analyzed using a GC-MS system. The following parameters are recommended as a starting point and may require optimization for specific instrumentation.

Parameter Setting
GC System Thermo Trace GC 1310 or equivalent
Column Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness) or similar
Injector Temperature 260°C
Injection Mode Splitless (1 minute)
Carrier Gas Helium at a constant flow of 2 mL/min
Oven Program 70°C (hold 2 min), ramp to 140°C at 15°C/min (hold 4 min), ramp to 240°C at 12°C/min (hold 5 min), ramp to 255°C at 8°C/min (hold 35 min)
MS System Thermo Scientific Delta V Advantage or equivalent quadrupole MS
Ionization Mode Electron Impact (EI)
Acquisition Mode Selected Ion Monitoring (SIM)

Data Presentation

Quantitative Analysis

Quantification is performed by comparing the peak area of the ion corresponding to the endogenous (unlabeled) L-Leucine with the peak area of the ion for the stable isotope-labeled internal standard (this compound). The concentration is calculated by multiplying the peak area ratio by the known concentration of the internal standard.

Selected Ion Monitoring (SIM) Parameters

For the silylated derivative of L-Leucine, characteristic fragment ions should be monitored. The exact m/z values will depend on the specific derivative formed (e.g., TMS or TBDMS). For a di-TMS derivative of Leucine, a common fragment is at m/z 158 (M-117). For the this compound labeled standard, the corresponding fragment would be shifted. The precise ions to monitor should be determined by injecting a derivatized standard of both the unlabeled and labeled L-Leucine and examining the resulting mass spectra.

Illustrative SIM Table (m/z values are examples and must be empirically determined):

Analyte Derivative Expected m/z for Quantification Expected m/z for Confirmation
L-Leucinedi-TMS158204
This compounddi-TMS161207

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Tissue, Cells) Hydrolysis Acid Hydrolysis (6M HCl, 150°C) Sample->Hydrolysis Lipid_Removal Lipid Removal (Heptane:Chloroform) Hydrolysis->Lipid_Removal Drying1 Drying under N2 Lipid_Removal->Drying1 Derivatization Silylation (MSTFA, 100°C) Drying1->Derivatization Add Internal Standard (this compound) GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data_Processing Data Processing (Peak Integration) GCMS->Data_Processing Quantification Quantification (Peak Area Ratio) Data_Processing->Quantification

Caption: Experimental workflow for GC-MS analysis of L-Leucine.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using GC-MS. The described methods for sample preparation, derivatization, and analysis are based on established techniques to ensure robust and reliable results. Adherence to this protocol will enable researchers to accurately trace and quantify this important amino acid in a variety of research applications, from metabolic studies to drug efficacy trials. The higher selectivity of tandem mass spectrometry (GC/MS/MS) may be considered for biological samples where co-eluting substances interfere with the analysis.

References

Application Note: Quantifying Protein Turnover with L-Leucine-2-¹³C,¹⁵N Tracer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Principle and Introduction

The proteins within a biological system are in a constant state of flux, a dynamic balance between protein synthesis and breakdown. This process, known as protein turnover, is fundamental to cellular health, adaptation, and homeostasis.[1] Dysregulation of protein turnover is implicated in numerous pathological conditions, including sarcopenia, cachexia, and metabolic diseases, making it a critical area of study in drug development and nutritional science.[1]

Stable isotope tracers provide a powerful and safe method for quantifying protein dynamics in vivo. The doubly labeled amino acid, L-Leucine-2-¹³C,¹⁵N, is a particularly effective tracer. Leucine is an essential amino acid that not only serves as a building block for new proteins but also acts as a key signaling molecule to stimulate protein synthesis, primarily through the mTOR pathway.[2][3][4]

The use of L-Leucine-2-¹³C,¹⁵N allows for the simultaneous assessment of various aspects of leucine metabolism. The ¹³C label can be tracked to measure leucine oxidation (catabolism) via expired ¹³CO₂, while the ¹⁵N label can be used to follow its incorporation into proteins (synthesis) and its release from protein breakdown. This dual-labeling approach provides a comprehensive and robust quantification of protein turnover kinetics.

Key Concepts in Protein Turnover Analysis
  • Fractional Synthesis Rate (FSR): The rate at which new proteins are synthesized, expressed as the percentage of the protein pool that is synthesized per unit of time (e.g., % per hour). It is calculated based on the incorporation of the labeled amino acid tracer into the protein pool.

  • Fractional Breakdown Rate (FBR): The rate at which existing proteins are broken down, expressed as the percentage of the protein pool that is degraded per unit of time. FBR can be calculated by observing the dilution of the intracellular isotopic enrichment by unlabeled amino acids released from proteolysis.

  • Precursor-Product Principle: This fundamental principle states that the rate of product formation (in this case, labeled protein) is a function of the enrichment of the precursor pool (the pool of free amino acids available for synthesis). Accurate determination of the true precursor enrichment (e.g., from plasma α-ketoisocaproate or intracellular fluid) is critical for precise FSR calculation.

Experimental Workflow and Protocols

The most common method for measuring protein turnover using L-Leucine-2-¹³C,¹⁵N is the primed-continuous infusion technique. This method aims to achieve an isotopic steady state in the plasma and tissue free amino acid pools, allowing for reliable kinetic calculations.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation SubjectPrep Subject Preparation (Fasting, Catheter Insertion) Prime Priming Dose Administration SubjectPrep->Prime TracerPrep Tracer Solution Preparation (Sterile L-Leucine-2-13C,15N) TracerPrep->Prime Infusion Continuous Infusion Prime->Infusion t=0 Sampling Sample Collection (Blood, Tissue Biopsies, Expired Air) Infusion->Sampling Achieve Steady State Processing Sample Processing (Plasma Separation, Protein Hydrolysis) Sampling->Processing MS Mass Spectrometry Analysis (GC-MS / LC-MS / IRMS) Processing->MS Enrichment Determine Isotopic Enrichment (Precursor & Product Pools) MS->Enrichment Calc Calculate Kinetic Parameters (FSR, FBR, Oxidation) Enrichment->Calc Results Results & Interpretation Calc->Results

Caption: General experimental workflow for protein turnover studies.

Protocol 1: Primed-Continuous Tracer Infusion

This protocol describes a typical procedure for human studies aimed at measuring muscle protein turnover.

1. Subject Preparation:

  • Subjects should fast overnight (8-10 hours) prior to the study.

  • Insert an intravenous catheter into a forearm vein for tracer infusion.

  • Insert a second catheter into a contralateral hand or wrist vein, which is heated (using a "hot-box" or heating pad) to obtain "arterialized" venous blood samples.

2. Tracer Preparation:

  • L-Leucine-2-¹³C,¹⁵N (and NaH¹³CO₃ for priming the bicarbonate pool) should be obtained from a reputable supplier (e.g., Cambridge Isotope Laboratories).

  • The tracer is dissolved in sterile 0.9% saline on the morning of the experiment. All infusates must be tested for sterility and pyrogenicity.

3. Infusion Protocol:

  • Background Samples: Before starting the infusion, collect baseline blood and, if applicable, a muscle biopsy to determine background isotopic enrichments.

  • Priming Dose: To rapidly achieve isotopic steady state, administer a priming dose of the tracer. A common priming dose for L-[1-¹³C]leucine is ~9.6 µmol/kg. A prime for the bicarbonate pool (NaH¹³CO₃) is also given to shorten the time to equilibrium for expired ¹³CO₂.

  • Continuous Infusion: Immediately following the prime, begin a continuous intravenous infusion of L-Leucine-2-¹³C,¹⁵N. A typical infusion rate is 0.16 µmol·kg⁻¹·min⁻¹. The infusion should be maintained at a constant rate for the duration of the study (e.g., 4-6 hours).

4. Sample Collection:

  • Blood: Collect arterialized venous blood samples at regular intervals (e.g., every 10-20 minutes) once isotopic steady state is expected (typically after 2-2.5 hours).

  • Tissue: If measuring tissue-specific protein synthesis (e.g., muscle), obtain biopsies at specific time points. For example, a first biopsy after 3 hours of infusion and a second at the end of the infusion (e.g., 6 hours).

  • Expired Air: Collect breath samples to measure the enrichment of expired ¹³CO₂, which is used to calculate leucine oxidation.

Protocol 2: Sample Processing and Mass Spectrometry Analysis

1. Blood Processing:

  • Collect blood in EDTA-containing tubes and immediately centrifuge at 4°C to separate plasma.

  • Store plasma at -80°C until analysis.

  • For measurement of plasma leucine and α-ketoisocaproate (KIC) enrichment, deproteinize plasma samples (e.g., with sulfosalicylic acid).

2. Tissue Processing:

  • Immediately freeze tissue biopsies in liquid nitrogen and store at -80°C.

  • Homogenize the frozen tissue in an acid (e.g., perchloric acid) to precipitate proteins.

  • Centrifuge the homogenate. The supernatant contains the intracellular free amino acid pool (precursor). The pellet contains the tissue proteins (product).

  • Hydrolyze the protein pellet (e.g., with 6M HCl at 110°C for 24 hours) to break it down into its constituent amino acids.

3. Mass Spectrometry Analysis:

  • Derivatization: Amino acids must be derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Common derivatives include N-acetyl methyl esters (NACME).

  • Analysis: Measure the isotopic enrichment of leucine (in plasma, intracellular fluid, and protein hydrolysates) and KIC (in plasma) using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). The enrichment of expired ¹³CO₂ is measured using Isotope Ratio Mass Spectrometry (IRMS).

Data Analysis and Calculations

Fractional Synthesis Rate (FSR) Calculation

The FSR is calculated using the precursor-product equation, which measures the incorporation of the labeled leucine into the protein-bound pool over time.

FSR (%/h) = [ (E_p(t₂) - E_p(t₁)) / (E_precursor * (t₂ - t₁)) ] * 100

Where:

  • E_p(t₂) and E_p(t₁): The ¹⁵N or ¹³C enrichment of protein-bound leucine at time points 2 and 1 (from the two tissue biopsies).

  • E_precursor: The average isotopic enrichment of the precursor pool (e.g., plasma KIC or intracellular free leucine) between t₁ and t₂.

  • (t₂ - t₁): The time in hours between the two biopsies.

Leucine Kinetics and Protein Breakdown

With a primed-continuous infusion of L-[1-¹³C, ¹⁵N]-leucine at isotopic steady state, whole-body leucine kinetics can be calculated to determine protein synthesis and breakdown.

  • Leucine Flux (Q): Represents the total rate of appearance of leucine in the plasma.

    • Q = Infusion Rate / E_plasma

    • Where E_plasma is the isotopic enrichment of plasma leucine (or KIC) at steady state.

  • Leucine Oxidation (C): Calculated from the rate of ¹³CO₂ expiration.

  • Leucine into Protein (S): Represents whole-body protein synthesis.

    • S = Q - C

  • Leucine from Protein (B): Represents whole-body protein breakdown.

    • B = Q - I (where I is dietary leucine intake, which is zero in the fasted state).

Quantitative Data Summary

The following table summarizes representative data for protein turnover rates measured using leucine tracers in human forearm muscle.

ConditionParameterMeasured Value (nmol · (100 ml)⁻¹ · min⁻¹)Reference
Fed State Protein Synthesis127 ± 11
Fed State Protein Breakdown87 ± 10
Fed State Leucine Deamination388 ± 24
Fed State Leucine Reamination330 ± 23

The following table presents typical fractional synthesis rates (FSR) for human quadriceps muscle. Note that absolute rates can differ based on the specific tracer used.

ConditionTracerFSR (%/h)Reference
Fasted [²H₃]Leucine0.063 ± 0.005
Fed [²H₃]Leucine0.080 ± 0.007
Fasted [¹³C₆]Phenylalanine0.051 ± 0.004
Fed [¹³C₆]Phenylalanine0.066 ± 0.005

Signaling and Applications

Leucine directly stimulates protein synthesis by activating the mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway. Understanding this pathway is crucial for developing therapeutic strategies to combat muscle wasting.

G Leucine L-Leucine mTORC1 mTORC1 (Active) Leucine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates (Inhibits) Translation mRNA Translation Initiation S6K1->Translation eIF4E eIF4E eIF4E->Translation FourEBP1->eIF4E Represses Synthesis Protein Synthesis Translation->Synthesis

Caption: Leucine activation of the mTORC1 signaling pathway.

Applications
  • Drug Development: Assess the efficacy of anabolic or anti-catabolic drugs designed to treat muscle wasting in conditions like cancer cachexia, sarcopenia, or after surgery.

  • Nutritional Science: Evaluate the impact of different dietary proteins, amino acid supplements, or meal patterns on muscle protein synthesis and breakdown.

  • Clinical Research: Investigate the pathophysiology of metabolic diseases where protein turnover is altered, such as diabetes, obesity, and liver cirrhosis.

  • Exercise Physiology: Study the adaptive response of muscle to different exercise regimens and recovery strategies.

References

Application Notes and Protocols for Measuring Isotopic Enrichment of L-Leucine-2-13C,15N in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of stable isotope-labeled amino acids as tracers has become an indispensable tool in metabolic research, enabling the in vivo study of protein synthesis, breakdown, and amino acid kinetics. L-Leucine, an essential amino acid, plays a crucial role in protein metabolism and is frequently used in tracer studies. The doubly labeled isotopologue, L-Leucine-2-13C,15N, provides a robust tracer for distinguishing exogenous from endogenous leucine, allowing for precise measurements of its metabolic fate.

This document provides detailed application notes and protocols for the accurate and precise measurement of this compound isotopic enrichment in plasma samples. The methodologies described herein are primarily based on gas chromatography-mass spectrometry (GC-MS), a widely used and reliable technique for amino acid analysis.

Experimental Principles

The core principle behind measuring isotopic enrichment involves introducing a known amount of the labeled compound (this compound) into a biological system and subsequently measuring the ratio of the labeled to the unlabeled compound in a given sample, such as plasma. This ratio, or enrichment, provides insights into the kinetics of the metabolic processes under investigation. To achieve this, plasma proteins are first precipitated, and the free amino acids are then chemically modified (derivatized) to increase their volatility for GC-MS analysis. The mass spectrometer separates the derivatized leucine molecules based on their mass-to-charge ratio (m/z), allowing for the distinct quantification of the unlabeled L-Leucine and the this compound tracer.

Experimental Workflow

The overall experimental workflow for the determination of this compound enrichment in plasma is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing plasma_collection Plasma Sample Collection protein_precipitation Protein Precipitation (e.g., with Acetonitrile) plasma_collection->protein_precipitation supernatant_collection Supernatant Collection protein_precipitation->supernatant_collection drying Drying under Nitrogen supernatant_collection->drying reconstitution Reconstitution drying->reconstitution derivatization_step Derivatization (e.g., with MTBSTFA) gc_ms_injection GC-MS Injection derivatization_step->gc_ms_injection chromatographic_separation Chromatographic Separation mass_analysis Mass Analysis (SIM) peak_integration Peak Integration mass_analysis->peak_integration enrichment_calculation Isotopic Enrichment Calculation peak_integration->enrichment_calculation final_report Final Report enrichment_calculation->final_report metabolic_flux infusion This compound Infusion plasma_pool Plasma Leucine Pool infusion->plasma_pool intracellular_pool Intracellular Leucine Pool plasma_pool->intracellular_pool protein_synthesis Protein Synthesis intracellular_pool->protein_synthesis oxidation Leucine Oxidation intracellular_pool->oxidation protein_breakdown Protein Breakdown protein_breakdown->intracellular_pool

Protocols for Assessing Dietary Protein Uptake with Stable Isotope Tracers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of dietary protein digestion and absorption is crucial for understanding nutrient bioavailability, optimizing nutritional support in clinical settings, and developing novel therapeutics targeting metabolic diseases. Stable isotope tracers offer a powerful and safe methodology to dynamically track the fate of dietary amino acids in vivo. This document provides detailed protocols for three key methods used to assess dietary protein uptake: the dual-isotope tracer technique, the use of intrinsically labeled proteins, and the arteriovenous (A-V) balance method. Additionally, it outlines the signaling pathways involved in amino acid sensing and the subsequent stimulation of muscle protein synthesis.

Key Experimental Protocols

Dual-Isotope Tracer Method for Protein Digestibility

This minimally invasive technique is used to determine the digestibility of a specific dietary protein.[1][2][3][4] It involves the simultaneous ingestion of a test protein labeled with one stable isotope (e.g., ²H) and a reference protein of known digestibility labeled with another isotope (e.g., ¹³C).[2] By comparing the appearance of the two isotopes in the blood, the digestibility of the test protein can be calculated.

Protocol:

  • Subject Preparation: Participants should fast overnight (8-10 hours) prior to the study. A baseline blood sample is collected.

  • Tracer Administration: A test meal is provided containing the ²H-labeled test protein and the ¹³C-labeled reference protein (e.g., universally labeled [¹³C]-spirulina). The meal is often consumed in small, frequent aliquots over a period of time (plateau feeding) to achieve a steady state of amino acid absorption.

  • Blood Sampling: Blood samples are collected at regular intervals (e.g., every 30-60 minutes) for up to 8 hours following the meal.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Mass Spectrometry Analysis: Plasma samples are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the isotopic enrichment of the tracer amino acids.

  • Calculation of Digestibility: The digestibility of the test protein is calculated by comparing the ratio of the enrichments of the test and reference amino acids in the plasma to the ratio of their enrichments in the ingested meal.

Intrinsically Labeled Protein for Measuring Amino Acid Absorption and Muscle Protein Synthesis

This method provides a comprehensive assessment of the digestion, absorption, and subsequent utilization of dietary protein-derived amino acids for muscle protein synthesis. It involves the ingestion of a protein that has been produced with a stable isotope label incorporated into its amino acid structure.

Protocol:

  • Production of Intrinsically Labeled Protein: A lactating animal (e.g., cow) is infused with a stable isotope-labeled amino acid (e.g., L-[1-¹³C]phenylalanine). The labeled amino acid is incorporated into the milk proteins. The milk is then collected and processed to isolate the labeled protein.

  • Subject Preparation: Participants fast overnight. Catheters are inserted for intravenous infusion and blood sampling. A baseline muscle biopsy is often taken from the vastus lateralis.

  • Tracer Administration: A primed, continuous intravenous infusion of a differently labeled amino acid (e.g., L-[ring-²H₅]phenylalanine) is initiated to measure whole-body protein turnover. The participant then ingests a bolus of the intrinsically labeled protein.

  • Blood and Muscle Sampling: Arterialized blood samples are collected at regular intervals to measure plasma amino acid concentrations and isotopic enrichments. A second muscle biopsy is taken several hours after protein ingestion to measure the incorporation of the labeled amino acids into muscle protein.

  • Sample Preparation and Analysis:

    • Plasma: Plasma is deproteinized, and amino acids are prepared for GC-MS or LC-MS/MS analysis to determine isotopic enrichment.

    • Muscle Tissue: The muscle biopsy sample is homogenized, and proteins are precipitated. The protein-bound amino acids are then hydrolyzed and prepared for analysis of isotopic enrichment.

  • Calculations:

    • Rate of Appearance (Ra) of dietary amino acids: Calculated from the plasma enrichment of the intrinsically labeled amino acid.

    • Fractional Synthetic Rate (FSR) of muscle protein: Calculated from the incorporation of the intravenously infused tracer into muscle protein relative to the precursor pool enrichment.

Arteriovenous (A-V) Balance Technique for Muscle Protein Metabolism

The A-V balance method, combined with stable isotope tracers, allows for the direct measurement of muscle protein synthesis, breakdown, and net protein balance across a limb (typically the leg).

Protocol:

  • Subject Preparation: Participants fast overnight. Catheters are inserted into the femoral artery and femoral vein of one leg for blood sampling.

  • Tracer Infusion: A primed, continuous intravenous infusion of a stable isotope-labeled amino acid (e.g., L-[ring-²H₅]phenylalanine) is administered.

  • Blood Flow Measurement: Leg blood flow is measured using a technique such as indocyanine green dye dilution or thermodilution.

  • Blood Sampling: Simultaneous blood samples are drawn from the femoral artery and vein at multiple time points to determine the arteriovenous difference in amino acid concentrations and isotopic enrichments.

  • Muscle Biopsies (Optional): Muscle biopsies can be taken to directly measure the intracellular amino acid enrichment and incorporation into muscle protein, providing a more direct measure of muscle protein synthesis.

  • Sample Analysis: Plasma and muscle samples are processed and analyzed by mass spectrometry as described in the previous protocols.

  • Calculations:

    • Net Protein Balance: Calculated from the A-V difference in the concentration of the amino acid multiplied by the leg blood flow.

    • Muscle Protein Synthesis: Calculated from the uptake of the labeled amino acid from the artery.

    • Muscle Protein Breakdown: Calculated from the release of unlabeled amino acid from the muscle into the vein.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing these stable isotope tracer techniques.

Table 1: Dual-Isotope Tracer Method - Protein Digestibility

Protein SourceTest IsotopeReference IsotopeAverage Digestibility (%)Reference
Spirulina---²H-amino acid mix85.2
Chickpea²H¹³C-Spirulina56.6
Mung Bean²H¹³C-Spirulina57.7
Dehulled Mung Bean²H¹³C-Spirulina63.4 (9.9% higher than whole)
Fava BeanNot SpecifiedNot Specified61 ± 5

Table 2: Arteriovenous Balance Method - Muscle Protein Kinetics in Young vs. Older Men (Basal, Postabsorptive State)

ParameterYoung Men (nmol/min per 100 mL leg)Older Men (nmol/min per 100 mL leg)P-valueReference
Net Protein Balance -21 (2)-19 (2).51
Protein Synthesis 32 (3)48 (5).004
Protein Breakdown 53 (4)66 (5).045

Values are mean (SE).

Table 3: Comparison of Arteriovenous Balance and Tracer Incorporation Methods for Muscle Protein Synthesis and Breakdown

MethodFractional Synthesis Rate (%/h)Fractional Breakdown Rate (%/h)Reference
Arteriovenous Balance 0.19 ± 0.170.29 ± 0.22
Tracer Incorporation 0.14 ± 0.080.23 ± 0.14

Values are mean ± SD.

Signaling Pathways and Visualizations

Dietary amino acids, particularly leucine, act as key signaling molecules to stimulate muscle protein synthesis. This process is primarily mediated by the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.

Amino Acid Sensing and mTORC1 Activation

Upon entering the cell, amino acids, especially leucine and arginine, are sensed by various intracellular proteins. This leads to the activation of the Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface. At the lysosome, mTORC1 is activated by Rheb, another small GTPase. Activated mTORC1 then phosphorylates downstream targets, including S6K1 and 4E-BP1, to initiate the translation of mRNA into protein.

mTORC1_Signaling AminoAcids Dietary Amino Acids (e.g., Leucine, Arginine) CellularSensors Intracellular Amino Acid Sensors (Sestrin2, CASTOR1) AminoAcids->CellularSensors RagGTPases Rag GTPases (on Lysosome) CellularSensors->RagGTPases activates mTORC1_inactive mTORC1 (inactive) RagGTPases->mTORC1_inactive recruits to lysosome mTORC1_active mTORC1 (active) (on Lysosome) S6K1 S6K1 mTORC1_active->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1_active->fourEBP1 phosphorylates Rheb Rheb-GTP Rheb->mTORC1_active activates Translation mRNA Translation Initiation S6K1->Translation fourEBP1->Translation disinhibits ProteinSynthesis Muscle Protein Synthesis Translation->ProteinSynthesis

Caption: Amino acid signaling pathway leading to mTORC1 activation and muscle protein synthesis.

Experimental Workflow for Assessing Protein Uptake

The following diagram illustrates a general experimental workflow for studies assessing dietary protein uptake using stable isotope tracers.

Experimental_Workflow SubjectPrep Subject Preparation (Fasting, Catheterization) Baseline Baseline Sampling (Blood, Muscle Biopsy) SubjectPrep->Baseline TracerAdmin Tracer Administration (Oral and/or IV) Baseline->TracerAdmin PostTracerSampling Post-Tracer Sampling (Timed Blood Draws, Muscle Biopsy) TracerAdmin->PostTracerSampling SamplePrep Sample Preparation (Plasma Separation, Tissue Homogenization) PostTracerSampling->SamplePrep MSAnalysis Mass Spectrometry Analysis (GC-MS/LC-MS) SamplePrep->MSAnalysis DataAnalysis Data Analysis and Kinetic Modeling MSAnalysis->DataAnalysis Results Results (Digestibility, FSR, Net Balance) DataAnalysis->Results

Caption: General experimental workflow for stable isotope tracer studies of protein uptake.

References

Application Notes and Protocols for L-Leucine-2-13C,15N in NMR Studies of Protein Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of L-Leucine-2-13C,15N in Nuclear Magnetic Resonance (NMR) spectroscopy for the study of protein structure, dynamics, and interactions. This powerful isotopic labeling strategy offers significant advantages for overcoming spectral complexity and enhancing the detail of structural analysis, particularly for large proteins and complex biological systems.

Introduction to Selective Isotopic Labeling with this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for determining the three-dimensional structure and dynamics of proteins in solution. However, for proteins larger than 25 kDa, severe signal overlap in NMR spectra complicates resonance assignment and structure determination. Selective isotopic labeling, where specific amino acids are enriched with NMR-active isotopes like ¹³C and ¹⁵N, is a powerful strategy to simplify spectra and overcome these limitations.[1][2]

L-leucine is a highly abundant amino acid, often found in the hydrophobic cores of proteins, making it an excellent probe for protein folding and stability. By selectively incorporating L-Leucine-2-¹³C,¹⁵N, researchers can focus on specific signals originating from leucine residues, enabling detailed analysis of protein structure, dynamics, and interactions with ligands. This approach is particularly valuable in drug discovery for mapping binding sites and characterizing protein-ligand complexes.

Data Presentation: Quantitative Parameters

The success of NMR studies using isotopically labeled proteins relies on efficient incorporation of the labeled amino acids and sufficient protein yield. Below are tables summarizing typical quantitative data associated with selective labeling experiments.

Table 1: Typical Protein Yield and Labeling Efficiency

ParameterValueNotes
Protein Yield (E. coli expression)
- Standard M9 Minimal Media10-50 mg/LHighly dependent on the specific protein and expression conditions.[3][4][5]
- With Selective Leucine Labeling5-40 mg/LYields can be slightly lower due to the metabolic load of utilizing an external amino acid source. Optimization of expression conditions is crucial.
Isotopic Incorporation Efficiency
- L-Leucine-¹⁵N> 95%Can be readily assessed by mass spectrometry.
- L-Leucine-¹³C> 90%Efficiency can be influenced by metabolic scrambling.
NMR Sample Concentration
- For ¹H-¹⁵N HSQC0.1 - 1.0 mMHigher concentrations are generally preferred for better signal-to-noise.
- For Methyl-TROSY50 µM - 0.5 mMMethyl-TROSY experiments are highly sensitive.

Table 2: Typical NMR Experimental Parameters for ¹³C,¹⁵N-Leucine Labeled Proteins

ExperimentSpectrometer Field Strength (¹H)Typical Acquisition TimeKey Parameters
¹⁵N-HSQC 600 - 900 MHz15 min - 2 hours¹⁵N spectral width: ~35 ppm; ¹H spectral width: ~12 ppm.
¹³C-HSQC (methyl region) 600 - 900 MHz1 - 4 hours¹³C spectral width: ~20 ppm; ¹H spectral width: ~2 ppm.
Methyl-TROSY HMQC 800 MHz and above2 - 12 hoursOptimized for large proteins to reduce linewidths and enhance sensitivity.
¹⁵N-NOESY-HSQC 600 - 900 MHz12 - 48 hoursMixing time: 100-200 ms for observing through-space correlations.

Experimental Protocols

This section provides detailed protocols for the expression, purification, and NMR analysis of proteins selectively labeled with L-Leucine-2-¹³C,¹⁵N.

Protocol for Selective Labeling of a Recombinant Protein with L-Leucine-2-¹³C,¹⁵N in E. coli

This protocol is adapted for expression in E. coli BL21(DE3) cells, a commonly used strain for recombinant protein production.

Materials:

  • E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).

  • Sterile stock solutions: 1 M MgSO₄, 1 M CaCl₂, 20% (w/v) glucose, 10 mg/mL thiamine.

  • ¹⁵NH₄Cl as the sole nitrogen source.

  • ¹²C-glucose as the primary carbon source.

  • L-Leucine-2-¹³C,¹⁵N.

  • Unlabeled L-Leucine.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotic.

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of transformed E. coli BL21(DE3) cells. Grow overnight at 37°C with shaking at 220 rpm.

  • Main Culture Growth (Pre-induction): The next day, inoculate 1 L of M9 minimal medium (containing 1 g/L ¹⁵NH₄Cl, 0.4% ¹²C-glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, 1 µg/mL thiamine, and the appropriate antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction of Protein Expression:

    • Add L-Leucine-2-¹³C,¹⁵N to a final concentration of 100 mg/L.

    • To prevent isotopic scrambling, it can be beneficial to add a mixture of unlabeled amino acids that are biosynthetically related to leucine (isoleucine and valine) at a concentration of 50 mg/L each.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Protein Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours. Lower temperatures often improve protein solubility and folding.

  • Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until purification.

Protocol for Protein Purification

The purification protocol will be specific to the protein of interest and any affinity tags it may contain (e.g., His-tag, GST-tag). A general workflow for a His-tagged protein is provided below.

Materials:

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 µg/mL DNase I).

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Dialysis buffer (NMR buffer, e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D₂O).

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein with Elution Buffer.

  • Buffer Exchange: Dialyze the eluted protein against the desired NMR buffer overnight at 4°C.

  • Concentration: Concentrate the protein to the desired concentration (typically 0.1-1.0 mM) using a centrifugal concentrator.

  • Quality Control: Check the purity and concentration of the protein using SDS-PAGE and a spectrophotometer.

Protocol for Assessing Labeling Efficiency by Mass Spectrometry

Procedure:

  • Sample Preparation: Take a small aliquot of the purified labeled protein.

  • Analysis: Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

  • Data Interpretation: Compare the mass of the labeled protein to the calculated mass of the unlabeled protein. The mass shift will correspond to the number of incorporated ¹³C and ¹⁵N atoms. The isotopic distribution of the molecular ion peak can be used to estimate the percentage of incorporation. For more detailed analysis, the protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS to confirm the specific incorporation into leucine residues.

Protocol for ¹⁵N-HSQC Titration to Study Protein-Ligand Interactions

Procedure:

  • Sample Preparation: Prepare a sample of the ¹⁵N-labeled protein (selectively labeled with L-Leucine-2-¹³C,¹⁵N) in NMR buffer at a concentration of approximately 0.1-0.3 mM.

  • Initial Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein in the absence of the ligand.

  • Titration: Prepare a concentrated stock solution of the ligand in the same NMR buffer. Add small aliquots of the ligand stock solution to the protein sample to achieve a series of increasing protein:ligand molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5, 1:10).

  • Spectral Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis: Overlay the spectra and monitor the chemical shift perturbations (CSPs) of the backbone amide signals of the leucine residues. The magnitude of the CSP for each residue can be calculated using the following equation: Δδ = √[(ΔδH)² + (α * ΔδN)²] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.15-0.2). Residues with significant CSPs are likely located in or near the ligand-binding site.

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a representative signaling pathway that can be studied using L-Leucine-2-¹³C,¹⁵N labeling.

ProteinLabelingWorkflow cluster_Expression Protein Expression cluster_Purification Protein Purification cluster_Analysis Analysis Start E. coli Culture Growth Growth in M9 (15NH4Cl, 12C-Glucose) Start->Growth Induction Induction (IPTG) + Add this compound Growth->Induction Expression Protein Expression (18-25°C) Induction->Expression Harvest Cell Harvesting Expression->Harvest Lysis Cell Lysis Harvest->Lysis Purify Affinity Chromatography Lysis->Purify Dialysis Buffer Exchange (NMR Buffer) Purify->Dialysis Concentrate Concentration Dialysis->Concentrate QC Purity & Concentration Check Concentrate->QC MS Mass Spectrometry (Labeling Efficiency) QC->MS NMR NMR Spectroscopy QC->NMR

Caption: Experimental workflow for producing a selectively labeled protein.

DrugDiscoveryWorkflow cluster_Screening Screening & Validation cluster_Optimization Lead Optimization Target 15N-Labeled Protein (Leucine Labeled) Screen Fragment/Compound Screening (HSQC) Target->Screen Hit Hit Identification (CSP Analysis) Screen->Hit Kd Affinity Determination (Kd from Titration) Hit->Kd Structure Structure Determination (NOESY, etc.) Kd->Structure SAR Structure-Activity Relationship Structure->SAR Lead Lead Compound SAR->Lead

Caption: NMR-based drug discovery workflow.

SignalingPathway Ligand Ligand Receptor Receptor Tyrosine Kinase (Leucine Labeled) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Adaptor Adaptor Protein (e.g., Grb2) Dimerization->Adaptor recruits GEF Guanine Nucleotide Exchange Factor (e.g., Sos) Adaptor->GEF Ras Ras (GTP-bound) GEF->Ras activates MAPKKK MAP Kinase Kinase Kinase (e.g., Raf) Ras->MAPKKK MAPKK MAP Kinase Kinase (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAP Kinase (e.g., ERK) MAPKK->MAPK phosphorylates Response Cellular Response (Gene Expression, etc.) MAPK->Response

Caption: A generic MAP Kinase signaling pathway.

References

Application of L-Leucine-2-13C,15N in Clinical Research Settings: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine, an essential branched-chain amino acid, plays a pivotal role in the regulation of muscle protein synthesis, primarily through the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] The use of stable isotope-labeled leucine, particularly the dual-labeled L-Leucine-2-13C,15N, has become an invaluable tool in clinical research for quantifying the dynamic processes of protein metabolism, including synthesis, breakdown, and oxidation. This doubly labeled tracer offers distinct advantages, such as a significant mass shift for precise detection in mass spectrometry and the ability to trace the fate of both the carbon skeleton and the amino group of leucine simultaneously.

These application notes provide a comprehensive overview of the use of this compound in clinical research, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Core Applications

The primary application of this compound in clinical research is the measurement of muscle protein synthesis (MPS) rates under various physiological and pathological conditions. This allows researchers to:

  • Investigate the anabolic effects of nutritional interventions: Assess the impact of dietary proteins, amino acid supplementation, and specific nutrients on muscle protein turnover.[3][4]

  • Evaluate the efficacy of therapeutic agents: Determine the effectiveness of drugs designed to combat muscle wasting (sarcopenia, cachexia) by measuring their impact on MPS.

  • Understand the mechanisms of muscle atrophy: Study the effects of aging, immobilization, and disease states on protein metabolism.

  • Elucidate the impact of exercise: Quantify the anabolic response of muscle to different exercise modalities and post-exercise nutritional strategies.[5]

Signaling Pathway: mTORC1 Activation by Leucine

Leucine acts as a critical signaling molecule to activate the mTORC1 complex, a master regulator of protein synthesis. The pathway is initiated by the sensing of intracellular leucine, leading to a cascade of events that ultimately promotes the translation of mRNA into protein.

mTOR_Pathway Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds to GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition of GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag Rag GTPases GATOR1->Rag inactivates GAP activity towards mTORC1 mTORC1 Rag->mTORC1 recruits to lysosome & activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates & activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates & inactivates Translation Protein Synthesis S6K1->Translation eIF4EBP1->Translation inhibition released

Caption: The mTORC1 signaling pathway activated by L-Leucine.

Experimental Protocols

Protocol 1: Primed, Continuous Infusion of this compound for Measuring Muscle Protein Synthesis

This protocol is a widely adopted method for achieving isotopic steady state in the plasma and muscle intracellular pools, allowing for the calculation of fractional synthetic rates (FSR) of muscle proteins.

Materials:

  • Sterile this compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Sterile 0.9% saline solution

  • Infusion pump

  • Catheters for intravenous infusion and arterialized venous blood sampling

  • Heated hand box for arterialized venous sampling

  • Muscle biopsy needles (Bergström type)

  • Liquid nitrogen for snap-freezing tissue samples

  • Sample collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • -80°C freezer for sample storage

Procedure:

  • Subject Preparation: Subjects should fast overnight for at least 8-10 hours prior to the study.

  • Catheter Placement: Insert a catheter into an antecubital vein for the infusion of the tracer. Insert a second catheter retrogradely into a dorsal hand vein of the contralateral arm for "arterialized" blood sampling. Place the hand in a heated box (~60°C) to arterialize the venous blood.

  • Background Blood Sample: Collect a baseline blood sample prior to the start of the infusion to determine background isotopic enrichment.

  • Tracer Preparation: Aseptically dissolve the this compound in sterile 0.9% saline to the desired concentration for the priming dose and continuous infusion.

  • Priming Dose: Administer a bolus priming dose of this compound to rapidly achieve isotopic equilibrium in the body's amino acid pools. The priming dose is typically calculated to be equivalent to the amount of tracer that will be infused over a 60-90 minute period.

  • Continuous Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of this compound at a constant rate.

  • Blood Sampling: Collect arterialized venous blood samples at regular intervals (e.g., every 20-30 minutes) throughout the infusion period to monitor plasma isotopic enrichment.

  • Muscle Biopsies: Obtain muscle biopsies from the vastus lateralis at the beginning and end of the steady-state period. The first biopsy is taken after an initial period to allow for tracer equilibration (e.g., at 120 minutes), and the second biopsy is taken at the end of the study period (e.g., at 240 minutes). Immediately rinse the muscle tissue with ice-cold saline, blot dry, and snap-freeze in liquid nitrogen.

  • Sample Processing:

    • Blood: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Muscle Tissue: Store muscle biopsies at -80°C. For analysis, homogenize the tissue and precipitate proteins. The intracellular free amino acid pool and the protein-bound amino acids are then separated for isotopic analysis.

Protocol 2: Sample Analysis by Mass Spectrometry

Procedure:

  • Protein Hydrolysis: Hydrolyze the muscle protein pellet (e.g., with 6N HCl at 110°C for 24 hours) to release individual amino acids.

  • Amino Acid Purification: Purify the amino acids from the plasma and muscle hydrolysates using cation-exchange chromatography.

  • Derivatization: Derivatize the amino acids to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis. Common derivatizing agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment of this compound in the plasma and muscle samples using GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The enrichment is determined by measuring the ratio of the labeled (M+3) to unlabeled (M+0) leucine.

Data Presentation

Table 1: Example Infusion Parameters for L-Leucine Tracers in Human Studies
TracerPriming DoseInfusion RateStudy PopulationReference
L-[1-13C]phenylalanine3.6 µmol/kg0.06 µmol/kg/minElderly Men
L-[ring-13C6]phenylalanine0.3 mg/kg0.6 mg/kg/hrOlder Women
L-[1-13C]leucine9.0 µmol/kg FFM0.15 µmol/kg FFM/minHealthy Humans

FFM: Fat-Free Mass

Table 2: Representative Muscle Protein Fractional Synthetic Rates (FSR)
ConditionFSR (%/hour)Tracer UsedPopulationReference
Post-absorptive (Day 1)0.063 ± 0.004L-[ring-13C6]phenylalanineOlder Adults
Post-prandial (Day 1)0.075 ± 0.006L-[ring-13C6]phenylalanineOlder Adults
Post-absorptive (After Leucine Supplementation)0.074 ± 0.007L-[ring-13C6]phenylalanineOlder Adults
Post-prandial (After Leucine Supplementation)0.10 ± 0.007L-[ring-13C6]phenylalanineOlder Adults
Post-exercise (15g Protein)0.049 ± 0.002L-[ring-2H5]phenylalanineOlder Men
Post-exercise (15g Protein + 1.5g Leucine)0.058 ± 0.003L-[ring-2H5]phenylalanineOlder Men

Experimental Workflow

The following diagram illustrates the typical workflow for a clinical research study utilizing this compound to measure muscle protein synthesis.

Experimental_Workflow Subject Subject Preparation (Fasting, Catheterization) Baseline Baseline Sampling (Blood) Subject->Baseline Infusion Primed, Continuous Infusion of this compound Baseline->Infusion Sampling Steady-State Sampling (Blood, Muscle Biopsies) Infusion->Sampling Processing Sample Processing (Plasma Separation, Tissue Homogenization) Sampling->Processing Analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Processing->Analysis Calculation Data Analysis (FSR Calculation) Analysis->Calculation

Caption: A typical experimental workflow for MPS studies.

Conclusion

This compound is a powerful and safe tracer for the in-depth investigation of protein metabolism in human clinical research. The dual-labeling provides enhanced accuracy and a more comprehensive understanding of leucine kinetics. The protocols and data presented herein offer a foundational guide for researchers and drug development professionals aiming to incorporate this robust methodology into their studies of muscle physiology, nutrition, and therapeutic interventions. Careful adherence to established protocols and precise analytical techniques are paramount to obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: L-Leucine-2-13C,15N Infusion for Steady-State Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Leucine-2-13C,15N infusions to achieve a metabolic steady state for kinetic studies of protein metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of a primed-continuous infusion of this compound?

A1: This technique is primarily used to quantify various aspects of protein metabolism in vivo. By achieving a steady-state isotopic enrichment in the body's free amino acid pool, researchers can accurately measure rates of whole-body and tissue-specific protein synthesis, breakdown, and leucine oxidation. The dual-labeling with ¹³C and ¹⁵N allows for the simultaneous tracing of the carbon skeleton and amino nitrogen of leucine, providing a more comprehensive picture of its metabolic fate.

Q2: Why is a "priming" dose necessary at the beginning of the infusion?

A2: A priming dose, which is a larger initial bolus of the tracer, is administered to rapidly fill the body's metabolic pools (e.g., the free leucine pool in the blood and tissues). This allows the isotopic enrichment to reach a plateau, or "steady state," much faster than with a constant infusion alone. Without a prime, achieving a steady state could take several hours, prolonging the experiment and increasing the likelihood of physiological fluctuations. With an appropriate priming dose, a steady state can often be reached in less than two hours.[1][2][3]

Q3: How long should the infusion be carried out to ensure a steady state?

A3: While a primed infusion significantly shortens the time to reach a steady state, the exact duration can vary between individuals and experimental conditions.[1] It is recommended to collect multiple blood samples during the expected plateau phase (e.g., every 15-20 minutes for the last hour of a 3-4 hour infusion) to empirically verify that the isotopic enrichment is constant. A plateau is generally confirmed when the enrichment values of consecutive samples do not show a systematic upward or downward trend.

Q4: What is the advantage of using a dually labeled this compound tracer?

A4: The use of a dually labeled tracer allows for a more detailed analysis of leucine kinetics. The ¹³C label, typically on the carboxyl group (though here at the second carbon), can be traced as it is incorporated into proteins or released as ¹³CO₂ during oxidation. The ¹⁵N label on the amino group allows for the tracking of nitrogen metabolism, including transamination reactions where the amino group is transferred to other molecules. This dual-labeling approach enables the simultaneous measurement of protein synthesis, breakdown, and the pathways of leucine's carbon and nitrogen components.

Troubleshooting Guide

Issue 1: Failure to Reach a Stable Isotopic Steady State

  • Symptom: Isotopic enrichment in plasma samples continuously increases or fluctuates significantly throughout the infusion period.

  • Possible Causes & Solutions:

    • Inadequate Priming Dose: The initial priming dose may have been too low to sufficiently fill the metabolic pools.

      • Solution: Review the literature for established priming dose calculations for your specific subject population (e.g., human, rodent) and physiological state (e.g., fasted, fed). The priming dose is often calculated based on the estimated leucine pool size and turnover rate.

    • Incorrect Infusion Rate: The continuous infusion rate may be too high or too low.

      • Solution: Ensure the infusion pump is accurately calibrated and delivering the tracer at the intended rate. The continuous infusion rate should be sufficient to maintain the enrichment established by the prime without causing a continuous rise.

    • Physiological Instability: The subject may not be in a physiologically stable condition (e.g., stress, non-fasted state when fasting is required).

      • Solution: Ensure that subjects are adequately acclimated to the experimental setting and that all pre-experimental conditions (e.g., fasting, diet control) have been met.

Issue 2: High Variability in Isotopic Enrichment Measurements

  • Symptom: Large, erratic differences in enrichment values between consecutive plasma samples.

  • Possible Causes & Solutions:

    • Analytical Errors: Issues with sample preparation, derivatization, or the mass spectrometer can introduce significant variability.

      • Solution: Review and standardize all analytical procedures. Ensure proper mixing of internal standards and consistent derivatization. Run quality control samples with known enrichment to verify the accuracy and precision of the mass spectrometer.

    • Inconsistent Blood Sampling: Variations in the timing of blood draws or sample handling can affect results.

      • Solution: Adhere to a strict and consistent schedule for blood sampling. Process all blood samples uniformly and promptly to prevent degradation or alteration of amino acid concentrations and enrichments.

    • Pulsatile Infusion: A malfunctioning infusion pump could deliver the tracer in pulses rather than at a continuous rate.

      • Solution: Regularly check the infusion line for any blockages or kinks and verify the smooth operation of the infusion pump.

Issue 3: Discrepancy Between Plasma and Intracellular Precursor Enrichment

  • Symptom: Calculated rates of protein synthesis differ significantly depending on whether plasma leucine enrichment or an estimate of intracellular leucine enrichment is used as the precursor pool.

  • Possible Causes & Solutions:

    • Physiological Phenomenon: The enrichment of free leucine inside the cell (the true precursor for protein synthesis) is often lower than in the plasma due to the dilution of the tracer by leucine derived from intracellular protein breakdown.

      • Solution 1 (Tissue Biopsy): If feasible, obtain tissue biopsies to directly measure the isotopic enrichment of free leucine in the intracellular space.

      • Solution 2 (KIC as a Surrogate): Measure the isotopic enrichment of plasma α-ketoisocaproate (KIC), the keto-acid of leucine. KIC is formed intracellularly from leucine and released into the plasma, and its enrichment is considered a better reflection of the intracellular leucine enrichment than plasma leucine itself.[4]

Experimental Protocols

Protocol 1: Primed-Continuous Infusion of this compound in Humans

This protocol is a generalized example and should be adapted based on specific experimental goals and institutional guidelines.

  • Subject Preparation:

    • Subjects should fast overnight (10-12 hours) prior to the infusion.

    • A controlled diet should be provided for several days leading up to the study to ensure metabolic stability.

    • Insert a catheter into a forearm vein for tracer infusion and another catheter into a contralateral hand or wrist vein, which is heated (e.g., with a heating pad) to "arterialize" the venous blood for sampling.

  • Tracer Preparation:

    • This compound is dissolved in sterile saline. The exact concentration will depend on the calculated priming and infusion doses.

    • The tracer solution must be sterile and pyrogen-free.

  • Infusion Procedure:

    • Priming Dose: Administer a priming dose of this compound (e.g., 1.0 mg/kg body weight) as a bolus injection over 1-2 minutes. A priming dose of NaH¹³CO₃ (e.g., 0.1 mg/kg) is also often given to prime the bicarbonate pool, which is an end-product of leucine oxidation.

    • Continuous Infusion: Immediately following the prime, begin a continuous infusion of this compound (e.g., 1.0 mg/kg/hour) using a calibrated infusion pump.

    • Duration: Continue the infusion for a total of 3-4 hours.

  • Sampling:

    • Collect a baseline blood sample before the infusion begins to determine background isotopic enrichment.

    • Collect arterialized venous blood samples at regular intervals (e.g., every 30 minutes) for the first 2 hours.

    • During the final 1-1.5 hours of the infusion (the expected steady-state period), increase the sampling frequency (e.g., every 15-20 minutes) to verify the plateau in isotopic enrichment.

    • Collect expired air samples at similar time points to measure ¹³CO₂ enrichment for the calculation of leucine oxidation.

  • Sample Processing and Analysis:

    • Immediately place blood samples on ice and centrifuge to separate plasma. Store plasma at -80°C until analysis.

    • Isotopic enrichment of this compound and its metabolites (e.g., KIC) in plasma is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

    • ¹³CO₂ enrichment in expired air is measured using isotope ratio mass spectrometry (IRMS).

Quantitative Data Summary

The following table summarizes typical infusion rates and priming doses from studies using leucine stable isotope tracers. Note that the specific tracer and experimental conditions may vary.

Tracer Subject Priming Dose Continuous Infusion Rate Reference
L-[1-¹³C,¹⁵N]leucineFasting Adult Humans1.0 mg/kg1.0 mg/kg/hr
L-[¹⁵N]leucineAdult HumansNot specified0.16 or 0.26 µmol/kg/min
L-[1-¹³C]valinePostabsorptive Adult Males1.5 mg/kg1.5 mg/kg/hr
L-[ring-¹³C₆]phenylalanineAdult Males2.0 µmol/kg0.05 µmol/kg/min

Visualizations

Leucine Signaling Pathway to mTORC1

Leucine is a key signaling molecule that activates the mTORC1 pathway, a central regulator of protein synthesis.

Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates (inhibits) Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits

Caption: Simplified diagram of the Leucine-mTORC1 signaling pathway.

Experimental Workflow for Primed-Continuous Infusion

This workflow outlines the key steps in conducting a stable isotope infusion study to measure protein metabolism.

cluster_prep Preparation cluster_infusion Infusion & Sampling cluster_analysis Analysis Subject_Prep Subject Preparation (Fasting, Catheterization) Baseline_Sample Baseline Sampling (Blood, Breath) Subject_Prep->Baseline_Sample Tracer_Prep Tracer Preparation (Sterile Solution) Priming_Dose Administer Priming Dose Tracer_Prep->Priming_Dose Baseline_Sample->Priming_Dose Continuous_Infusion Start Continuous Infusion Priming_Dose->Continuous_Infusion Steady_State_Sampling Steady-State Sampling (Blood, Breath) Continuous_Infusion->Steady_State_Sampling Sample_Processing Sample Processing (Plasma Separation) Steady_State_Sampling->Sample_Processing MS_Analysis Mass Spectrometry (GC-MS, IRMS) Sample_Processing->MS_Analysis Data_Calculation Kinetic Modeling & Calculation MS_Analysis->Data_Calculation

Caption: Experimental workflow for a primed-continuous infusion study.

References

troubleshooting low enrichment detection of L-Leucine-2-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low enrichment detection of L-Leucine-2-13C,15N in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues in a question-and-answer format, providing specific guidance to resolve experimental challenges.

Q1: Why am I observing low or incomplete incorporation of this compound in my protein samples?

A1: Low incorporation of the labeled leucine can stem from several factors related to your cell culture conditions.

  • Competition with Unlabeled Leucine: Standard cell culture media, particularly those supplemented with non-dialyzed Fetal Bovine Serum (FBS), contain unlabeled L-Leucine. This unlabeled leucine competes with the labeled version for incorporation into newly synthesized proteins, diluting the final enrichment.

  • Insufficient Incubation Time: Complete replacement of endogenous unlabeled leucine with the labeled form requires a sufficient number of cell doublings. For many mammalian cell lines, this can take at least five to six doublings.[1]

  • Suboptimal Labeled Leucine Concentration: The concentration of this compound in the medium might be too low, becoming a limiting factor for protein synthesis and leading to preferential use of any available unlabeled leucine.

Troubleshooting Steps:

  • Use Dialyzed Serum: Switch to dialyzed FBS, which has had small molecules like amino acids removed.

  • Ensure Sufficient Cell Doublings: Culture your cells in the labeled medium for a minimum of five to six generations to ensure near-complete incorporation.[1]

  • Optimize Labeled Leucine Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.

  • Adapt Cells Gradually: Some cell lines may be sensitive to abrupt changes in media composition. Consider a gradual adaptation by passaging cells in increasing percentages of the labeled medium.[2]

Q2: My mass spectrometry data shows unexpected labeled peaks corresponding to amino acids other than leucine. What is causing this?

A2: This phenomenon, known as metabolic scrambling, is a common issue, particularly when using bacterial expression systems or certain mammalian cell lines.[3][4]

  • Metabolic Conversion: Cells can metabolize L-Leucine, and the isotopic labels (especially the 15N from the alpha-amino group) can be transferred to other amino acids. A common pathway involves the conversion of 15N-Leucine to 15N-Glutamate, which is a precursor for several other amino acids, including proline, arginine, and alanine.

Troubleshooting Steps:

  • Supplement with Excess Unlabeled Amino Acids: To prevent the metabolic conversion of labeled leucine, supplement your culture medium with a 5- to 10-fold excess of unlabeled amino acids that are common products of scrambling (e.g., glutamate, proline, alanine). This feedback inhibition will suppress the enzymatic pathways responsible for the conversion.

  • Use Auxotrophic Expression Strains: If using a bacterial expression system, consider using an auxotrophic strain that is deficient in the biosynthetic pathways for the amino acids you wish to remain unlabeled.

  • High-Resolution Mass Spectrometry and Tandem MS: Use high-resolution mass spectrometry to differentiate between peptides with scrambled labels and the target peptide. Tandem MS (MS/MS) can further help pinpoint the location of the label within the peptide sequence.

Q3: The signal intensity of my labeled peptides is very low in the mass spectrometer. How can I improve this?

A3: Low signal intensity can be due to issues with sample preparation, liquid chromatography, or the mass spectrometer settings.

  • Sample-Related Issues: Low peptide concentration, contamination with salts or detergents, poor peptide solubility, and non-specific binding to sample tubes can all reduce signal intensity.

  • Liquid Chromatography (LC) Problems: Suboptimal mobile phase composition, poor chromatographic peak shape (broadening or tailing), and a fouled or degraded column can lead to lower signal intensity at any given point.

  • Mass Spectrometer (MS) Settings: Incorrect ionization source parameters (e.g., sprayer voltage, gas flow rates, temperature) and improper tuning and calibration can lead to inefficient ionization and poor signal.

Troubleshooting Steps:

  • Optimize Sample Preparation: Ensure complete protein digestion and perform a thorough desalting and cleanup of your peptide samples using C18 spin columns or similar methods to remove interfering substances.

  • Improve Chromatography: Optimize your LC gradient to ensure good separation and sharp peaks. Regularly maintain and, if necessary, replace your LC column.

  • Tune and Calibrate the Mass Spectrometer: Regularly tune and calibrate your instrument according to the manufacturer's recommendations to ensure optimal performance.

  • Check for Contaminants: Run blank injections to check for system contamination that could be suppressing your signal.

Quantitative Data Summary

The following tables provide essential quantitative data for experiments using this compound.

Table 1: Mass Shifts for this compound

IsotopeNumber of Labeled AtomsMonoisotopic Mass Shift (Da)
13C1+1.00335
15N1+0.99703
This compound 1 x 13C, 1 x 15N +2.00038
L-Leucine-13C6,15N6 x 13C, 1 x 15N+7.01713

Note: The specific labeled position (2-13C) is critical for metabolic flux analysis, but the overall mass shift in a peptide will depend on the total number of labeled leucine residues.

Table 2: Expected vs. Observed Isotopic Enrichment

ConditionExpected EnrichmentCommon Reasons for Lower Observed Enrichment
Ideal >98%-
Suboptimal <95%- Use of non-dialyzed serum- Insufficient cell doublings- Metabolic scrambling of the label- Contamination with unlabeled amino acids

Key Experimental Protocol: SILAC Labeling, Protein Extraction, and Digestion

This protocol outlines a general workflow for labeling proteins with this compound in cell culture, followed by protein extraction and preparation for mass spectrometry analysis.

  • Cell Culture and Labeling:

    • Culture cells in custom SILAC DMEM/F-12 medium lacking L-Leucine.

    • Supplement the "heavy" medium with a known concentration of this compound and the "light" medium with unlabeled L-Leucine. Both media should also be supplemented with dialyzed FBS and any other necessary components.

    • Culture the cells for at least five to six doublings to achieve near-complete incorporation of the labeled amino acid.

  • Cell Lysis and Protein Extraction:

    • Harvest cells from both "light" and "heavy" labeled populations.

    • Combine the cell pellets at a 1:1 ratio based on cell count or protein concentration.

    • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration using a standard assay (e.g., BCA).

  • Protein Digestion (In-Solution):

    • Take a desired amount of protein (e.g., 50-100 µg) and denature it in a buffer containing urea.

    • Reduce disulfide bonds with dithiothreitol (DTT) by incubating at an elevated temperature (e.g., 60°C).

    • Alkylate cysteine residues with iodoacetamide in the dark at room temperature.

    • Dilute the urea concentration to less than 2M.

    • Digest the proteins into peptides by adding sequencing-grade trypsin and incubating overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the peptide solution with formic acid or trifluoroacetic acid.

    • Desalt and concentrate the peptides using a C18 spin column or ZipTips.

    • Elute the purified peptides and dry them down in a vacuum centrifuge.

    • Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Visualizations

Signaling Pathway: Leucine Activation of mTORC1

Leucine acts as a critical signaling molecule, directly activating the mTORC1 pathway, a central regulator of protein synthesis. Understanding this pathway provides context for why L-Leucine is a valuable tracer for studying protein metabolism.

mTOR_Pathway Leucine This compound Rag_GTPases Rag GTPases Leucine->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis label_node Inhibition of 4E-BP1 releases its suppression of protein synthesis

Caption: L-Leucine activation of the mTORC1 signaling pathway.

Experimental Workflow

This diagram illustrates the key stages of a typical SILAC experiment, from cell culture to data analysis, for tracking this compound incorporation.

Experimental_Workflow cluster_culture 1. Cell Culture & Labeling cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis Light_Culture Culture in 'Light' Medium (Unlabeled Leucine) Combine Combine Cells (1:1) Light_Culture->Combine Heavy_Culture Culture in 'Heavy' Medium (this compound) Heavy_Culture->Combine Lysis Cell Lysis & Protein Extraction Combine->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Cleanup Peptide Desalting & Cleanup Digestion->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis (Enrichment Calculation) LC_MS->Data_Analysis

Caption: Experimental workflow for this compound SILAC.

Troubleshooting Logic

This diagram provides a logical workflow for diagnosing the root cause of low isotopic enrichment.

Troubleshooting_Workflow Start Low Enrichment Detected Check_MS Review MS Data: Unlabeled Leucine Peaks Present? Start->Check_MS Check_Scrambling Review MS Data: Unexpected Labeled Amino Acids? Check_MS->Check_Scrambling No Incomplete_Incorporation Root Cause: Incomplete Incorporation Check_MS->Incomplete_Incorporation Yes Metabolic_Scrambling Root Cause: Metabolic Scrambling Check_Scrambling->Metabolic_Scrambling Yes Low_Signal Root Cause: Low MS Signal/Poor Data Quality Check_Scrambling->Low_Signal No

Caption: Troubleshooting workflow for low isotopic enrichment.

References

Technical Support Center: L-Leucine-2-13C,15N Isotope Tracer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Leucine-2-13C,15N analysis. This resource is designed for researchers, scientists, and drug development professionals to help minimize analytical variability and troubleshoot common issues encountered during stable isotope tracer experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps to minimize variability in this compound measurements?

A1: Minimizing variability requires careful attention to detail throughout the entire experimental workflow. The most critical steps include:

  • Consistent Sample Preparation: Uniformity in sample collection, storage, and processing is paramount. This includes precise timing of sample quenching and consistent extraction procedures to halt metabolic activity and ensure comparable samples.

  • Accurate Internal Standard Usage: The addition of a known amount of a stable isotope-labeled internal standard at the earliest stage of sample preparation helps to correct for variability in sample processing and instrument response.[1][2]

  • Complete Protein Hydrolysis: For protein-bound leucine analysis, ensuring complete acid hydrolysis is crucial to liberate all amino acids without degradation. Incomplete hydrolysis will lead to an underestimation of leucine incorporation.[3][4]

  • Efficient and Reproducible Derivatization: When using Gas Chromatography-Mass Spectrometry (GC-MS), the derivatization step must be consistent and efficient to ensure that all leucine is converted to a volatile form suitable for analysis.[3]

  • Instrument Calibration and Maintenance: Regular calibration of the mass spectrometer with standards of known isotopic enrichment is essential for accurate measurements. Proper maintenance prevents instrument drift and ensures consistent performance.

  • Correction for Natural Isotope Abundance: Raw mass spectrometry data must be corrected for the natural abundance of 13C and 15N to accurately determine the enrichment from the tracer.

Q2: How can I avoid scrambling of the 15N label during protein expression for my experiments?

A2: Scrambling of the 15N label, where the isotope is incorporated into amino acids other than leucine, is a common issue. To prevent this, it is recommended to use a 10-fold excess of unlabeled amino acids relative to the 15N-labeled amino acid in the growth medium during protein expression. This ensures that the intended labeled amino acid is preferentially incorporated.

Q3: When is it necessary to perform a priming dose of the this compound tracer?

A3: A priming dose is used to rapidly bring the tracer to a steady-state concentration in the body. This is particularly important for in vivo studies to reduce the time needed to reach isotopic equilibrium, where the enrichment of the tracer becomes stable over time. Reaching a steady-state is crucial for accurate kinetic measurements, such as protein synthesis and breakdown rates.

Q4: What are the common pitfalls in data analysis for stable isotope tracing experiments?

A4: Common pitfalls include:

  • Failure to Correct for Natural Abundance: Not correcting for naturally occurring stable isotopes can lead to significant distortion of the data and misinterpretation of results.

  • Ignoring Tracer Impurities: The isotopic purity of the tracer should be verified and accounted for in the calculations, as impurities can affect the accuracy of the measured enrichment.

  • Incorrect Metabolite Identification: Proper identification of metabolites is crucial. This relies on features like mass-to-charge ratio (m/z), MS/MS fragmentation patterns, and chromatographic retention time. It is important to analyze unlabeled control samples alongside labeled ones for comparison.

  • Assuming Isotopic Steady State: It is critical to confirm that an isotopic steady state has been reached before performing kinetic calculations. The time to reach steady-state can vary between different tissues.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound analysis.

Issue 1: High Variability Between Replicate Injections
Potential Cause Troubleshooting Step
Inconsistent Injection Volume Ensure the autosampler is functioning correctly and calibrated. Manually inspect syringe for air bubbles.
Sample Instability in Autosampler Check the stability of your derivatized samples at the autosampler temperature. Consider analyzing samples immediately after preparation or storing them at -20°C.
Column Contamination Implement a robust column washing protocol between runs to remove any residual sample matrix.
Fluctuations in Ion Source Clean and maintain the ion source of the mass spectrometer according to the manufacturer's recommendations.
Issue 2: Low Signal Intensity or Poor Peak Shape
Potential Cause Troubleshooting Step
Incomplete Derivatization Optimize derivatization conditions (temperature, time, reagent concentration). Ensure reagents are fresh.
Sample Degradation Store samples appropriately (e.g., freeze-dried and stored anoxically at ≤ –20 °C). Avoid repeated freeze-thaw cycles.
Ion Suppression Dilute the sample to reduce matrix effects. Improve sample cleanup procedures to remove interfering substances like salts, detergents, and stabilizers.
Incorrect GC or LC Conditions Optimize the temperature gradient (for GC) or mobile phase composition and gradient (for LC) to improve peak shape and resolution.
Issue 3: Inaccurate Quantification and Isotope Ratio Measurement
Potential Cause Troubleshooting Step
Non-linearity of Detector Response Prepare a calibration curve with a range of concentrations that bracket your expected sample concentrations to ensure the detector response is linear.
Isobaric Interferences During 15N analysis, CO2 can cause isobaric interference. Use a liquid nitrogen trap to remove CO2 from the post-combustion carrier stream.
Inaccurate Natural Abundance Correction Utilize specialized software tools like IsoCorrectoR for accurate correction of naturally occurring isotopes and tracer impurities.
Matrix Effects Use a matrix-matched calibration curve or the standard addition method to compensate for matrix effects that can alter ionization efficiency.

Experimental Protocols

Protocol 1: Sample Preparation from Proteinaceous Material for GC-C-IRMS Analysis

This protocol outlines the steps for preparing samples for the analysis of this compound from protein sources.

1. Protein Hydrolysis:

  • Place the dry, homogenized sample into a borosilicate vial.

  • Add 6 M hydrochloric acid.

  • Flush the vial with N2, seal, and heat at 150°C for 70 minutes.

  • After cooling, add a mixture of heptane:chloroform (6:5, v:v) to remove lipophilic compounds, vortex, and discard the organic layer.

  • Dry the samples in a heating block at 60°C under a gentle stream of N2.

2. Amino Acid Derivatization (N-acetyl methyl esters):

  • Combine the dried sample hydrolysates with an internal reference solution and dry under nitrogen.

  • Add 1.85 M acidified methanol and heat at 100°C for 1 hour.

  • Evaporate the remaining methanol under nitrogen at room temperature.

  • Add dichloromethane (DCM) and evaporate to remove excess reagents.

  • Acetylate the partial derivatives with a mixture of acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) for 10 minutes at 60°C.

  • Evaporate the reagents under nitrogen gas at room temperature.

  • Add ethyl acetate and a saturated NaCl solution, then vortex.

  • Discard the aqueous phase and remove the ethyl acetate under nitrogen gas.

  • Remove trace water with two additions of DCM.

  • Finally, add ethyl acetate and transfer the N-acetyl methyl esters to a GC vial.

Protocol 2: In Vivo Primed, Continuous Infusion of L-[1-13C]Leucine

This protocol is for measuring leucine metabolism in vivo.

1. Subject Preparation:

  • Maintain subjects on a diet with a known protein content for at least 5 days prior to the study.

  • Perform the study after an overnight fast.

2. Infusion:

  • Insert catheters for infusion and blood sampling.

  • Administer a priming dose of L-[1-13C]leucine and NaH13CO3 to reach isotopic steady state more quickly.

  • Follow with a continuous infusion of L-[1-13C]leucine.

3. Sample Collection:

  • Collect blood and expired air samples at regular intervals (e.g., every 20 minutes) once isotopic steady state is expected.

4. Analysis:

  • Measure plasma [1-13C]leucine enrichment by mass spectrometry.

  • Measure expired 13CO2 enrichment and the CO2 production rate.

  • Calculate leucine turnover, oxidation, and incorporation into protein using established models.

Data Presentation

Table 1: Typical Analytical Precision for Leucine Metabolism Parameters

ParameterTypical Relative Uncertainty
Leucine Turnover (Flux)2%
Leucine Oxidation10%
Leucine Incorporation into Protein4%

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

Derivatization ReagentResulting DerivativeKey Characteristics
Acidified Methanol followed by Acetic Anhydride/Trimethylamine/AcetoneN-acetyl methyl estersWell-established method, suitable for GC-C-IRMS.
Methyl ChloroformateMethoxycarbonyl derivativesUsed for both δ13C and δ15N analysis by GC-IRMS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Tissue) InternalStandard Add Internal Standard SampleCollection->InternalStandard Ensures accuracy ProteinPrecipitation Protein Precipitation/ Hydrolysis InternalStandard->ProteinPrecipitation Cleanup Sample Cleanup (e.g., SPE, LLE) ProteinPrecipitation->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization If required MS_Analysis LC-MS/MS or GC-MS Analysis Cleanup->MS_Analysis For LC-MS Derivatization->MS_Analysis PeakIntegration Peak Integration & Quantification MS_Analysis->PeakIntegration IsotopeCorrection Natural Abundance Correction PeakIntegration->IsotopeCorrection Crucial for accuracy DataInterpretation Data Interpretation & Kinetic Modeling IsotopeCorrection->DataInterpretation

Caption: General workflow for this compound analysis.

Troubleshooting_Logic Start Analytical Issue Identified Variability High Variability? Start->Variability LowSignal Low Signal? Variability->LowSignal No CheckInjection Check Autosampler & Injection Volume Variability->CheckInjection Yes InaccurateQuant Inaccurate Quantification? LowSignal->InaccurateQuant No CheckDeriv Optimize Derivatization & Sample Stability LowSignal->CheckDeriv Yes CheckCalibration Verify Instrument Calibration & Linearity InaccurateQuant->CheckCalibration Yes Resolved Issue Resolved InaccurateQuant->Resolved No/Other CheckInjection->Resolved CheckCleanup Improve Sample Cleanup (Remove Interferences) CheckDeriv->CheckCleanup CheckCleanup->Resolved CheckCorrection Validate Isotope Correction Method CheckCalibration->CheckCorrection CheckCorrection->Resolved

Caption: Troubleshooting decision tree for common analytical issues.

References

Technical Support Center: Stable Isotope Tracer Experiments with Leucine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing stable isotope tracer experiments with leucine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during the design, execution, and analysis of these studies.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments.

Question: My calculated fractional synthesis rate (FSR) of muscle protein seems unexpectedly high/low. What could be the cause?

Answer: Discrepancies in FSR values can stem from several factors related to experimental design and precursor pool selection.

  • Tracer Choice: Different amino acid tracers can yield varying FSRs. For instance, studies have shown that leucine-based tracers may result in approximately 20% higher FSRs compared to phenylalanine-based tracers.[1][2] It is crucial to be consistent with the chosen tracer throughout a study and to exercise caution when comparing absolute values across studies that used different tracers.[2]

  • Precursor Pool Selection: The choice of precursor pool enrichment (e.g., plasma leucine, plasma α-ketoisocaproate (KIC), or muscle tissue fluid) significantly impacts the calculated FSR. Using plasma amino acid enrichment as the precursor can lead to an underestimation of the true precursor enrichment in the muscle, which may, in turn, overestimate the FSR, particularly during amino acid infusion.[1] Many researchers advocate for using the enrichment of intracellular tRNA-bound amino acids as the true precursor for protein synthesis, but this is technically challenging.[3] As a surrogate, the enrichment of KIC in plasma is often used to estimate intracellular leucine enrichment.

  • "Leucine Trigger" Hypothesis: The concentration of leucine itself can influence muscle protein synthesis (MPS). The "leucine trigger" hypothesis suggests that a rapid increase in blood leucine concentration is a key initiator of MPS. If your experimental design involves co-infusion of leucine or a high-protein meal, the stimulatory effect of leucine could lead to a higher than baseline FSR. This effect appears to be more pronounced in older adults and when using isolated protein sources.

Question: I am observing high variability in my mass spectrometry data for leucine isotopologues. What are the potential sources of error?

Answer: Mass spectrometry analysis of leucine presents unique challenges.

  • Isobaric Interference: Leucine and isoleucine are isobaric, meaning they have the same mass. This makes it impossible to distinguish between them using standard mass spectrometry alone, which can lead to inaccuracies if not properly addressed. Tandem mass spectrometry (MS/MS) methods can help differentiate them based on fragmentation patterns.

  • Derivatization: The chemical derivatization of amino acids for gas chromatography-mass spectrometry (GC-MS) analysis is a critical step. Incomplete or inconsistent derivatization can introduce variability.

  • Instrumentation: The choice of mass spectrometer can influence sensitivity and precision. Isotope Ratio Mass Spectrometry (IRMS) offers high precision for measuring low tracer enrichments but requires larger sample sizes. GC-MS is more commonly used for its smaller sample requirement, though it may have lower precision at very low enrichments.

Question: My experimental results are inconsistent, particularly in response to nutritional interventions. What should I check in my protocol?

Answer: Inconsistent results following nutritional interventions can be linked to the complex interplay of hormones and nutrient availability.

  • Insulin's Role: Insulin plays a significant role in regulating leucine kinetics. It can inhibit the rate of appearance of leucine (an indicator of protein breakdown) and stimulate its rate of disappearance (an indicator of protein synthesis and oxidation). Therefore, it is crucial to control and monitor blood glucose and insulin levels, especially during studies involving feeding or glucose clamps.

  • "Flooding Dose" Technique: The "flooding dose" method, which involves administering a large amount of the labeled amino acid, aims to equalize the isotopic enrichment in all precursor pools. However, this large dose of leucine can itself stimulate muscle protein synthesis, potentially confounding the measurement of basal synthesis rates.

  • Sampling Time: The duration of tracer incorporation is a critical methodological consideration. In studies examining post-prandial MPS, the tracer incorporation period can range from 3 to 7.5 hours. The timing of muscle biopsies relative to the nutritional intervention will significantly influence the results.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about leucine tracer experiments.

What is the "leucine trigger" hypothesis and why is it a potential pitfall?

The "leucine trigger" hypothesis posits that the rapid increase in blood leucine concentration following protein ingestion acts as a primary signal to stimulate muscle protein synthesis (MPS). This is a potential pitfall because if an experimental design inadvertently manipulates leucine concentrations (e.g., through the choice of protein source in a nutritional study), it can directly influence the measured outcome of MPS, making it difficult to isolate the effects of other variables. The relevance of this hypothesis is still under debate and appears to be more significant in older adults and with the consumption of isolated protein sources rather than whole foods.

Which precursor pool should I use to calculate the fractional synthesis rate (FSR)?

The ideal precursor for calculating muscle FSR is the aminoacyl-tRNA pool, as this represents the direct source of amino acids for protein synthesis. However, measuring the enrichment of this pool is technically demanding due to the large amount of tissue required.

Commonly used surrogates include:

  • Plasma Leucine Enrichment: Easiest to measure but can overestimate the true precursor enrichment, leading to an underestimation of FSR.

  • Muscle Intracellular Free Leucine Enrichment: A better representative of the precursor pool than plasma leucine but requires muscle biopsies.

  • Plasma α-ketoisocaproate (KIC) Enrichment: KIC is the keto-acid of leucine and is in equilibrium with the intracellular leucine pool. Its enrichment in plasma is considered a good surrogate for intracellular leucine enrichment and is less variable than plasma leucine enrichment.

The choice of precursor pool should be justified based on the specific research question and limitations.

How does insulin affect the interpretation of leucine tracer studies?

Insulin has a significant impact on protein metabolism. It can:

  • Stimulate Protein Synthesis: Insulin can increase the rate of muscle protein synthesis.

  • Inhibit Protein Breakdown: Insulin suppresses the rate of muscle protein breakdown.

Therefore, in studies where insulin levels may fluctuate (e.g., after a meal), it is essential to measure and account for these changes. The hyperinsulinemic-euglycemic clamp technique is often used to control insulin and glucose levels during such experiments.

What are the key differences between using leucine and phenylalanine as tracers for muscle protein synthesis?

Both leucine and phenylalanine are essential amino acids commonly used as tracers. However, they have distinct metabolic fates that can influence the results:

  • Metabolism: Leucine is a branched-chain amino acid that is extensively oxidized in muscle tissue, whereas phenylalanine is primarily hydroxylated in the liver to form tyrosine.

  • FSR Calculation: As mentioned earlier, studies have reported that FSR values calculated using leucine tracers can be higher than those calculated with phenylalanine tracers.

While both tracers can provide valuable qualitative information on changes in MPS, direct quantitative comparisons between studies using different tracers should be made with caution.

Experimental Protocols

Protocol 1: Primed, Continuous Infusion of L-[1-¹³C]leucine for Measuring Muscle Protein Synthesis

This protocol is a standard method for determining the fractional synthesis rate (FSR) of muscle protein in humans.

1. Subject Preparation:

  • Subjects should fast overnight (8-10 hours).
  • An intravenous catheter is placed in an antecubital vein for tracer infusion.
  • A second catheter is placed in a contralateral hand or wrist vein, which is heated to "arterialize" the venous blood for sampling.

2. Tracer Infusion:

  • A priming dose of L-[1-¹³C]leucine is administered to rapidly achieve isotopic steady state.
  • This is followed by a continuous infusion of L-[1-¹³C]leucine for the duration of the experiment (typically 3-6 hours).

3. Sample Collection:

  • Arterialized venous blood samples are collected at baseline and at regular intervals throughout the infusion to determine plasma leucine and KIC enrichment.
  • Muscle biopsies are obtained from a muscle of interest (e.g., vastus lateralis) at the beginning and end of the tracer incorporation period.

4. Sample Analysis:

  • Plasma is separated from blood samples, and amino acids are extracted.
  • Muscle tissue is homogenized, and muscle proteins are precipitated and hydrolyzed to their constituent amino acids.
  • The isotopic enrichment of ¹³C-leucine in plasma, KIC, and muscle protein is determined by mass spectrometry (GC-MS or IRMS).

5. FSR Calculation:

  • The FSR is calculated using the following formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where:
  • E_p1 and E_p2 are the enrichments of the tracer in the protein pool at the first and second biopsy, respectively.
  • E_precursor is the average enrichment of the tracer in the chosen precursor pool (e.g., plasma KIC or intracellular free leucine) during the incorporation period.
  • t is the time in hours between the two biopsies.

Quantitative Data Summary

Table 1: Comparison of Fractional Synthesis Rates (FSR) using Leucine and Phenylalanine Tracers

TracerBasal FSR (%/h)Fed FSR (%/h)Reference
[5,5,5-²H₃]leucine0.063 ± 0.0050.080 ± 0.007
[ring-¹³C₆]phenylalanine0.051 ± 0.0040.066 ± 0.005
[ring-²H₅]phenylalanine0.051 ± 0.0040.066 ± 0.005

Table 2: Effect of Insulin on Leucine Kinetics

ConditionPlasma Leucine (μmol/L)Leucine Rate of Appearance (μmol/kg/min)Leucine Clearance (mL/kg/min)Reference
Saline Control128 ± 83.2 ± 0.2-
Acute Insulin Withdrawal↑ by 40%No change
Twice Basal Hyperinsulinemia82 ± 7↓ by 15%↑ by 56%

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Subject_Prep Subject Preparation (Fasting, Catheterization) Tracer_Infusion Tracer Infusion (Primed, Continuous) Subject_Prep->Tracer_Infusion Blood_Sampling Blood Sampling (Arterialized Venous) Tracer_Infusion->Blood_Sampling Muscle_Biopsy_1 Muscle Biopsy 1 (Baseline) Muscle_Biopsy_2 Muscle Biopsy 2 (End of Infusion) Tracer_Infusion->Muscle_Biopsy_2 Sample_Processing Sample Processing (Plasma Separation, Protein Hydrolysis) Blood_Sampling->Sample_Processing Muscle_Biopsy_1->Sample_Processing Muscle_Biopsy_2->Sample_Processing MS_Analysis Mass Spectrometry (GC-MS or IRMS) Sample_Processing->MS_Analysis FSR_Calculation FSR Calculation MS_Analysis->FSR_Calculation

Caption: A typical experimental workflow for measuring muscle protein synthesis using a primed, continuous infusion of a leucine stable isotope tracer.

Precursor_Pool_Choice cluster_pools Potential Precursor Pools cluster_measurement Measurement Impact Plasma_Leucine Plasma Leucine FSR Calculated FSR Plasma_Leucine->FSR Easier to measure, may overestimate FSR Plasma_KIC Plasma α-KIC Plasma_KIC->FSR Good surrogate for intracellular pool Intracellular_Leucine Intracellular Free Leucine Intracellular_Leucine->FSR More accurate than plasma, requires biopsy tRNA_Leucine Aminoacyl-tRNA Leucine (True Precursor) tRNA_Leucine->FSR Most accurate, technically challenging Leucine_Trigger_Hypothesis Protein_Ingestion Protein Ingestion Rapid_Leucinemia Rapid Increase in Blood Leucine Protein_Ingestion->Rapid_Leucinemia mTORC1_Activation mTORC1 Signaling Pathway Activation Rapid_Leucinemia->mTORC1_Activation MPS_Stimulation Stimulation of Muscle Protein Synthesis mTORC1_Activation->MPS_Stimulation

References

data analysis workflow for L-Leucine-2-13C,15N tracer studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Leucine-2-13C,15N as a tracer for metabolic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the core principle behind using this compound as a tracer?

A1: The fundamental principle of stable isotope tracing is to introduce a labeled compound, in this case, L-Leucine with heavier isotopes of Carbon (¹³C) and Nitrogen (¹⁵N), into a biological system.[1] By tracking the incorporation of these heavy isotopes into downstream metabolites and proteins, researchers can elucidate the dynamic nature of metabolic pathways.[1][2][3] This technique allows for the quantitative assessment of metabolic fluxes, providing insights into processes like protein synthesis and amino acid metabolism.[1]

Q2: What are the primary analytical techniques used to measure isotopic enrichment in this compound tracer studies?

A2: Mass Spectrometry (MS) is the most prevalent analytical technique for measuring isotopic enrichment in stable isotope tracer studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely employed to separate and quantify the metabolites of interest based on their mass-to-charge ratio. For high-resolution analysis to distinguish between ¹³C and ¹⁵N isotopologues, Fourier-transform mass spectrometry (FT-MS) is often required.

Q3: Why is it crucial to correct for natural isotopic abundance in my data?

A3: It is critical to correct for the natural abundance of stable isotopes (e.g., the natural presence of ¹³C) in your mass spectrometry data. Failing to do so can lead to significant distortions in the data and potentially result in misinterpretation of the results. Software tools are available to perform these necessary corrections.

Q4: What is "metabolic scrambling" and how can it affect my results?

A4: Metabolic scrambling refers to the metabolic conversion of the labeled amino acid into other amino acids, which can lead to the incorporation of the ¹⁵N label into non-target amino acids. This is a common issue in protein expression systems like E. coli. One strategy to prevent this is to use a significant excess of unlabeled amino acids relative to the ¹⁵N-labeled amino acid during protein expression.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or undetectable isotopic enrichment in target proteins/metabolites. Insufficient tracer administration.Conduct pilot experiments to determine the optimal tracer concentration and delivery rate to ensure detectable enrichment without disturbing endogenous metabolism.
High metabolic turnover diluting the tracer.Consider the kinetics of the biological system. For pathways with rapid turnover, shorter sampling times may be necessary.
Inconsistent or variable isotopic enrichment across replicate samples. Inconsistent tracer delivery.Ensure precise and consistent administration of the tracer, whether through intravenous infusion, injection, or oral delivery.
Variability in sample collection and processing.Standardize all sample handling procedures, from collection to storage and extraction, to minimize experimental variability.
Unexpected labeled metabolites detected. Metabolic scrambling of the tracer.Use a 10-fold excess of unlabeled amino acids relative to the ¹⁵N-labeled amino acid to minimize scrambling. Tandem mass spectrometry (MS/MS) can help identify where "extra" ¹⁵N labels are incorporated.
Contamination during sample preparation.Use high-purity solvents and reagents and maintain a clean working environment to avoid external contamination.
Difficulty in quantifying low-abundance labeled species. Insufficient sensitivity of the mass spectrometer.Utilize high-resolution mass spectrometry (HRMS) for sensitive detection of isotopically labeled metabolites. For very low enrichment levels, isotope ratio mass spectrometry (IRMS) offers high precision.
Calculated metabolic fluxes are not biologically plausible. Incorrect assumptions in the metabolic model.Re-evaluate the metabolic model, ensuring it accurately represents the biological system under investigation. Consider all relevant metabolic pathways.
Inaccurate determination of precursor enrichment.Accurately measure the isotopic enrichment of the immediate precursor pool for the synthesis of the product of interest. This is a critical parameter for accurate flux calculations.

Experimental Protocols

General Workflow for an In Vivo this compound Tracer Study

This protocol provides a generalized workflow for a human in vivo study, which can be adapted for other biological systems.

  • Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast).

  • Tracer Infusion: A primed-continuous intravenous infusion of L-[1-¹³C, ¹⁵N]-leucine is administered. The priming dose helps to rapidly achieve isotopic steady state in the precursor pool.

  • Blood and Tissue Sampling: Arterialized venous blood and, if applicable, tissue biopsies are collected at baseline and at regular intervals during the infusion.

  • Sample Processing: Blood samples are centrifuged to separate plasma. Proteins are precipitated, and amino acids are extracted and derivatized for MS analysis. Tissue samples are processed to extract proteins and metabolites.

  • Mass Spectrometry Analysis: The isotopic enrichment of leucine and its metabolites in plasma and tissues is determined using GC-MS or LC-MS.

  • Data Analysis: The rates of leucine appearance (from protein breakdown), disappearance (for protein synthesis and oxidation), and oxidation are calculated using steady-state kinetic models.

Quantitative Data Summary

Parameter Value Context Reference
Leucine Deamination Rate 388 +/- 24 nmol (100 ml)⁻¹ min⁻¹Forearm model in healthy subjects in the fed state.
Leucine Reamination Rate 330 +/- 23 nmol (100 ml)⁻¹ min⁻¹Forearm model in healthy subjects in the fed state.
Protein Synthesis Rate 127 +/- 11 nmol (100 ml)⁻¹ min⁻¹Forearm model in healthy subjects in the fed state.
Protein Breakdown Rate 87 +/- 10 nmol (100 ml)⁻¹ min⁻¹Forearm model in healthy subjects in the fed state.
¹⁵N-Leucine Production 138 µmol/mlMicrobial synthesis using Corynebacterium glutamicum.
Isotopic Efficiency 90%Microbial synthesis of ¹⁵N-Leucine.
¹⁵N Enrichment 95 atom%Electron impact (EI) spectrum of microbially synthesized ¹⁵N-Leucine.

Visualizations

G Data Analysis Workflow for this compound Tracer Studies cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Processing & Analysis A Tracer Administration (this compound) B Sample Collection (Blood, Tissue) A->B C Sample Preparation (Extraction, Derivatization) B->C D Mass Spectrometry (GC-MS or LC-MS) C->D E Raw Data Acquisition D->E F Correction for Natural Isotope Abundance E->F G Calculation of Isotopic Enrichment F->G H Metabolic Modeling & Flux Calculation G->H I Biological Interpretation H->I

A generalized workflow for this compound tracer studies.

G Troubleshooting Logic for Low Isotopic Enrichment Start Low Isotopic Enrichment Detected CheckTracer Review Tracer Administration Protocol Start->CheckTracer CheckKinetics Evaluate Biological System Kinetics Start->CheckKinetics OptimizeDose Optimize Tracer Dose and Delivery Rate CheckTracer->OptimizeDose AdjustSampling Adjust Sampling Time Points CheckKinetics->AdjustSampling ReRun Re-run Experiment OptimizeDose->ReRun AdjustSampling->ReRun

A logical approach to troubleshooting low isotopic enrichment.

G L-Leucine Metabolism and Tracer Incorporation Leucine_Pool Intracellular This compound Pool Protein_Synthesis Protein Synthesis Leucine_Pool->Protein_Synthesis Oxidation Oxidation Leucine_Pool->Oxidation Labeled_Protein Labeled Protein (¹³C, ¹⁵N) Protein_Synthesis->Labeled_Protein Protein_Breakdown Protein Breakdown Protein_Breakdown->Leucine_Pool Unlabeled Leucine CO2 ¹³CO₂ Oxidation->CO2 Unlabeled_Protein Unlabeled Protein Unlabeled_Protein->Protein_Breakdown

Simplified pathway of L-Leucine metabolism and tracer fate.

References

Technical Support Center: Isotopic Tracer Purity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isotopic tracer applications. This resource is designed for researchers, scientists, and drug development professionals to address common concerns regarding the purity and stability of isotopic tracers. Below you will find troubleshooting guides and frequently asked questions to assist you in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is isotopic purity and why is it critical for my experiments?

A: Isotopic purity, also known as isotopic enrichment, refers to the percentage of a compound that is successfully labeled with the desired stable isotope.[1] It is a critical parameter because inaccurate assumptions about purity can lead to significant errors in calculating metabolic fluxes or quantifying analyte concentrations.[1] For instance, if a ¹³C-labeled tracer has lower-than-stated purity, it contains more of the unlabeled ¹²C form, which can dilute the labeled pool and lead to an underestimation of the metabolic rates under investigation.[2][3]

Q2: How can I assess the isotopic purity of my tracer?

A: The most common and reliable methods for determining isotopic purity are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to separate the tracer from other components and then determine the relative abundance of the labeled (heavier) and unlabeled (lighter) isotopologues. This analysis allows for a precise calculation of the isotopic enrichment.

Q3: What factors can affect the stability of an isotopic tracer?

A: The stability of an isotopic tracer can be influenced by several factors, including:

  • Chemical Stability: The intrinsic chemical properties of the molecule can make it susceptible to degradation under certain pH, temperature, or light conditions.

  • Enzymatic Degradation: In biological systems, enzymes can metabolize the tracer, altering its structure and isotopic distribution.

  • Storage Conditions: Improper storage, such as incorrect temperature or exposure to light and air, can lead to degradation over time.

  • Isotopic Exchange: In some cases, the isotopic label can exchange with atoms from the solvent or other molecules, a phenomenon particularly relevant for hydrogen isotopes (deuterium and tritium).

Q4: What is the difference between chemical purity and isotopic purity?

A: Chemical purity refers to the proportion of the desired chemical compound in a sample, free from other chemical entities or impurities. Isotopic purity, on the other hand, specifically refers to the level of enrichment of the desired isotope within that chemically pure compound. A tracer can be chemically pure but have low isotopic purity if the labeling process was inefficient. Both are crucial for accurate experimental results.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Isotopic Enrichment in Metabolites
Possible Cause Troubleshooting Step Recommended Action
Incorrectly Stated Tracer Purity Verify the isotopic purity of the tracer from the manufacturer's certificate of analysis. If unavailable or uncertain, determine the purity experimentally.Perform LC-MS or GC-MS analysis on the tracer standard to determine its actual isotopic enrichment. Correct all calculations based on this empirical value.
Tracer Degradation The tracer may have degraded during storage or within the experimental system.Assess tracer stability under your specific experimental conditions (e.g., incubation time, temperature, pH). Analyze a sample of the tracer post-experiment to check for degradation products.
Natural Isotope Abundance The natural abundance of heavy isotopes (e.g., 1.1% for ¹³C) in biological systems can contribute to the mass isotopologue distribution, leading to data misinterpretation.Correct raw mass spectrometry data for the natural abundance of all relevant isotopes. Several software tools are available for this correction.
Metabolic Pathway Complexity The labeled atoms may be routed through unexpected or multiple metabolic pathways, diluting the label in the target metabolite.Conduct a thorough literature review of the metabolic network of interest. Consider performing pulse-chase experiments to understand the kinetics of label incorporation and turnover.
Issue 2: Poor Signal-to-Noise Ratio for Labeled Analytes
Possible Cause Troubleshooting Step Recommended Action
Insufficient Tracer Concentration The amount of tracer introduced into the system may be too low to generate a detectable signal above the background.Increase the concentration of the isotopic tracer. However, be cautious not to perturb the biological system's steady state.
Suboptimal Analytical Method The mass spectrometry or NMR method may not be sensitive enough for the level of enrichment achieved.Optimize the analytical method. For MS, this could involve improving ionization efficiency, using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity.
Sample Preparation Issues The labeled analyte may be lost or diluted during sample extraction and preparation.Review and optimize your sample preparation protocol to ensure efficient extraction and minimal loss of the target analytes.

Data Presentation: Impact of Tracer Impurity

To illustrate the importance of correcting for tracer impurity, the following table shows the theoretical impact of a 98% pure U-¹³C₆-glucose tracer on the measured mass isotopologue distribution (MID) of a downstream metabolite, citrate, which has six carbon atoms.

Mass IsotopologueTrue Abundance (100% Pure Tracer)Measured Abundance (98% Pure Tracer)
M+0 (Unlabeled)0%~2%
M+10%Trace
M+20%Trace
M+30%Trace
M+40%Trace
M+50%Trace
M+6 (Fully Labeled)100%~98%

This is a simplified illustration. Actual results will also be affected by the natural abundance of ¹³C.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity using LC-MS
  • Sample Preparation: Dissolve a small, accurately weighed amount of the isotopic tracer in a suitable solvent (e.g., methanol/water) to a known concentration (e.g., 1 mg/mL). Perform serial dilutions to create a standard curve.

  • LC Separation: Inject the prepared sample onto a liquid chromatography system equipped with a column appropriate for the analyte's chemical properties. The goal is to separate the tracer from any chemical impurities.

  • MS Acquisition: Analyze the eluent from the LC system using a mass spectrometer. Acquire data in full scan mode to observe all mass isotopologues of the tracer.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled (M+0) and all labeled isotopologues of the tracer.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity (enrichment) using the following formula:

      Enrichment (%) = (Sum of labeled isotopologue peak areas) / (Total peak area of all isotopologues) * 100

    • Correct for the natural abundance of heavy isotopes in the unlabeled standard.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in addressing tracer purity and stability.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep Prepare Tracer Standard Solution LC LC Separation Prep->LC Inject MS MS Data Acquisition LC->MS Elute Extract Extract Ion Chromatograms MS->Extract Integrate Integrate Peak Areas Extract->Integrate Calculate Calculate Isotopic Purity Integrate->Calculate

Caption: Workflow for determining isotopic purity via LC-MS.

Troubleshooting_Logic Start Inconsistent Isotopic Enrichment Observed CheckPurity Verify Tracer Purity? Start->CheckPurity CheckStability Assess Tracer Stability? CheckPurity->CheckStability Yes ActionPurity Determine Purity Experimentally CheckPurity->ActionPurity No CheckCorrection Correct for Natural Abundance? CheckStability->CheckCorrection Yes ActionStability Analyze Post-Experiment Tracer Sample CheckStability->ActionStability No ActionCorrection Apply Correction Algorithm CheckCorrection->ActionCorrection No End Re-evaluate Data CheckCorrection->End Yes ActionPurity->CheckStability ActionStability->CheckCorrection ActionCorrection->End

References

Technical Support Center: Measurement of Intracellular L-Leucine-2-13C,15N Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with L-Leucine-2-13C,15N enrichment studies.

Troubleshooting Guides

This section addresses common issues encountered during the measurement of intracellular this compound enrichment.

Issue 1: Low or No Signal for this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inefficient Cell Lysis/Extraction 1. Ensure complete cell lysis by using a combination of methods, such as sonication followed by freeze-thaw cycles.[1] 2. Verify that the extraction solvent is appropriate for your cell type and is used in a sufficient volume to ensure complete extraction.[2][3] 3. For bacterial cultures, wash cells with a suitable buffer like 150 mM aqueous ammonium formate to remove residual growth media before extraction.[3]
Incomplete Derivatization 1. Ensure the sample is completely dry before adding the derivatization reagent, as moisture can inhibit the reaction.[4] 2. Optimize derivatization conditions, including temperature and incubation time. For MTBSTFA derivatization, heating at 70-100°C for 30 minutes to 4 hours may be necessary. 3. Use a sufficient excess of the derivatization reagent.
Improper GC-MS/LC-MS Parameters 1. Verify that the mass spectrometer is set to monitor the correct mass-to-charge ratios (m/z) for the derivatized this compound. 2. Optimize the injection volume and split ratio (for GC-MS) to ensure a sufficient amount of analyte enters the system. 3. Check the ionization source conditions and collision energy (for MS/MS) to ensure efficient ionization and fragmentation.
Degradation of Analyte 1. Keep samples on ice or at 4°C during processing to minimize enzymatic degradation. 2. Process samples promptly after collection. If storage is necessary, freeze them at -80°C.
Issue 2: High Background Noise and Interfering Peaks

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Matrix Effects 1. Improve sample cleanup by using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds. 2. Perform a protein precipitation step to remove the bulk of cellular proteins. Common methods include precipitation with cold methanol, acetonitrile, or trichloroacetic acid (TCA).
Contamination 1. Use high-purity solvents and reagents (e.g., LC-MS grade). 2. Thoroughly clean all glassware and equipment. 3. Be mindful of contaminants from plasticware (e.g., plasticizers). Use glass vials where possible.
Suboptimal Chromatographic Separation 1. Optimize the GC or LC gradient to better separate L-Leucine from other cellular components. 2. Ensure the chromatographic column is not overloaded.
Issue 3: Inaccurate or Variable Enrichment Values

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Metabolic Scrambling of Isotopes 1. Be aware that the 15N label can be transferred to other amino acids through transamination reactions. 2. Use tandem mass spectrometry (MS/MS) to confirm the location of the isotopic labels within the leucine molecule.
Isotopic Dilution from Unlabeled Sources 1. Ensure the cell culture medium does not contain unlabeled leucine that could dilute the isotopic enrichment.
Inconsistent Sample Handling 1. Standardize all sample preparation steps, from cell harvesting to derivatization, to ensure consistency across all samples.
Incorrect Data Analysis 1. Use appropriate software for correcting for the natural abundance of isotopes. 2. Ensure that the integration of chromatographic peaks is accurate and consistent.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of L-Leucine?

A: L-Leucine is a polar and non-volatile compound, which makes it unsuitable for direct analysis by gas chromatography. Derivatization replaces the active hydrogens on the polar functional groups (amino and carboxyl groups) with nonpolar moieties. This process increases the volatility and thermal stability of the amino acid, allowing it to be vaporized and separated on a GC column.

Q2: What are the most common derivatization reagents for amino acids in GC-MS analysis?

A: Silylation reagents are commonly used for amino acid derivatization. One of the most robust is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable tert-butyldimethylsilyl (TBDMS) derivatives that are less sensitive to moisture compared to other silylating agents.

Q3: Can I measure intracellular L-Leucine enrichment without a tissue biopsy?

A: In human studies, it is possible to estimate intracellular leucine tracer enrichment by measuring the enrichment of its keto analog, alpha-ketoisocaproate (KIC), in the plasma. KIC is formed intracellularly from leucine and is released into the circulation. The ratio of labeled KIC to labeled leucine in the plasma has been shown to be a relatively constant indicator of intracellular leucine enrichment under various dietary conditions.

Q4: How can I minimize the metabolic scrambling of the 15N label?

A: Metabolic scrambling, particularly of the 15N label, can be a significant challenge. While it cannot be completely eliminated, its impact can be assessed. Using high-resolution mass spectrometry and tandem MS (MS/MS) can help to confirm the location of the heavy isotope labels on the peptide fragments, allowing for a more accurate determination of enrichment.

Q5: What are the key considerations for sample preparation to ensure accurate results?

A: Key considerations include:

  • Rapid Quenching of Metabolism: It is crucial to stop all metabolic activity immediately upon sample collection to prevent changes in intracellular amino acid concentrations.

  • Efficient Extraction: The chosen extraction method should efficiently lyse the cells and solubilize the amino acids.

  • Removal of Interferences: Proteins and other macromolecules that can interfere with the analysis should be removed, typically by precipitation.

  • Complete Derivatization: Ensuring the derivatization reaction goes to completion is critical for accurate quantification.

Experimental Protocols

Protocol 1: Intracellular Amino Acid Extraction from Cell Culture

This protocol is adapted for the extraction of free amino acids from cultured cells.

Materials:

  • Cell scraper

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction Solvent: 80% methanol in water, ice-cold

  • Microcentrifuge tubes

  • Centrifuge capable of 20,000 x g and 4°C

  • Nitrogen gas or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C), aspirate the medium, and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol in water to the cell pellet or plate.

    • Scrape the cells (if adherent) and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the suspension vigorously for 1 minute.

  • Protein Precipitation:

    • Incubate the samples on ice or in a 4°C refrigerator for at least 10 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the intracellular amino acids, to a new clean tube without disturbing the pellet.

  • Drying:

    • Dry the supernatant completely using a stream of nitrogen gas or a vacuum concentrator.

  • Storage:

    • The dried extract can be stored at -80°C until derivatization and analysis.

Protocol 2: Derivatization of L-Leucine with MTBSTFA for GC-MS Analysis

This protocol describes the derivatization of the dried amino acid extract using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

Materials:

  • Dried amino acid extract

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reagent Preparation:

    • Ensure all reagents are anhydrous, as moisture will interfere with the derivatization reaction.

  • Derivatization Reaction:

    • To the dried amino acid extract, add 50 µL of pyridine and 50 µL of MTBSTFA.

    • Vortex the mixture thoroughly to ensure the dried extract is fully dissolved.

  • Incubation:

    • Heat the mixture at 70-80°C for 30-60 minutes.

  • Cooling:

    • Allow the sample to cool to room temperature.

  • Sample Transfer:

    • Transfer the derivatized sample to a GC vial with an insert for analysis.

Protocol 3: GC-MS Analysis of Derivatized L-Leucine

These are general GC-MS parameters that should be optimized for your specific instrument and application.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Parameters (Example):

Parameter Setting
Column Agilent DB-35 or similar (e.g., 60 m x 0.32 mm ID, 1.5 µm film thickness)
Injector Temperature 260°C
Injection Mode Splitless (1 min)
Carrier Gas Helium
Flow Rate Constant flow, e.g., 2 mL/min
Oven Temperature Program 1. Initial: 70°C, hold for 2 min 2. Ramp 1: 15°C/min to 140°C, hold for 4 min 3. Ramp 2: 12°C/min to 240°C, hold for 5 min 4. Ramp 3: 8°C/min to 255°C, hold for 35 min

MS Parameters (Example):

Parameter Setting
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Ions to Monitor (for TBDMS-derivatized Leucine) Monitor the m/z fragments characteristic of the derivatized leucine isotopologues.

Quantitative Data Summary

Table 1: Intracellular Leucine Concentrations in Different States
Condition Intracellular Leucine Concentration (µM) Reference
Human Muscle (Basal) 142 ± 16
Human Muscle (2h post-exercise with Leucine-enriched EAA+CHO) 564 ± 31
Table 2: Comparison of Amino Acid Analysis Methods
Method Principle Advantages Disadvantages Reference
Post-Column Derivatization (Ion-Exchange Chromatography) Amino acids are separated by ion exchange, then derivatized (e.g., with ninhydrin) and detected.High accuracy as separation occurs before detection; can measure both free and protein-bound amino acids.Requires specialized equipment and experienced analysts.
Pre-Column Derivatization (HPLC) Amino acids are derivatized first, then separated by reverse-phase HPLC and detected (e.g., by fluorescence).High sensitivity (pmol range).Derivatization step can introduce variability.
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile derivatives of amino acids are separated by GC and detected by MS.High sensitivity and selectivity; provides structural information.Requires derivatization, which can be complex.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Amino acids are separated by LC and detected by tandem MS.High specificity and sensitivity; can often analyze underivatized amino acids.Can be challenging to separate isomers.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvesting Cell Harvesting & Washing extraction Intracellular Amino Acid Extraction cell_harvesting->extraction protein_precipitation Protein Precipitation extraction->protein_precipitation drying Drying of Extract protein_precipitation->drying derivatization Derivatization (e.g., MTBSTFA) drying->derivatization gcms_analysis GC-MS or LC-MS/MS Analysis derivatization->gcms_analysis data_processing Data Processing & Enrichment Calculation gcms_analysis->data_processing

Caption: General experimental workflow for measuring intracellular this compound enrichment.

Troubleshooting Decision Tree

troubleshooting_tree start Start Troubleshooting issue Identify Primary Issue start->issue low_signal Low/No Signal issue->low_signal Low Signal high_noise High Background Noise issue->high_noise High Noise inaccurate_values Inaccurate Enrichment issue->inaccurate_values Inaccurate Values check_extraction Check Extraction & Derivatization low_signal->check_extraction check_cleanup Review Sample Cleanup high_noise->check_cleanup check_scrambling Investigate Isotope Scrambling inaccurate_values->check_scrambling optimize_protocol Optimize Protocols check_extraction->optimize_protocol Inefficient improve_purification Improve Purification check_cleanup->improve_purification Contaminated use_msms Use Tandem MS check_scrambling->use_msms Suspected

Caption: Decision tree for troubleshooting common issues in enrichment analysis.

Simplified Metabolic Scrambling Pathway

metabolic_scrambling L_Leucine This compound a_KIC α-Ketoisocaproate-13C L_Leucine->a_KIC Transamination a_KIC->L_Leucine Glutamate Glutamate a_KG α-Ketoglutarate Glutamate->a_KG Transamination Other_AA Other Amino Acids-15N Glutamate->Other_AA 15N Exchange a_KG->Glutamate Other_KA Other Keto Acids Other_KA->Other_AA

Caption: Simplified diagram of potential 15N metabolic scrambling via transamination.

References

protocol refinement for L-Leucine-2-13C,15N based metabolic studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Leucine-2-13C,15N based metabolic studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in metabolic studies?

This compound is a stable isotope-labeled amino acid used as a tracer in metabolic research.[1][2] Its primary applications include:

  • Measuring protein synthesis and breakdown rates: By tracking the incorporation of the labeled leucine into proteins, researchers can quantify the dynamics of protein turnover.[3][4]

  • Metabolic flux analysis (MFA): This technique helps to elucidate and quantify the rates of metabolic pathways.[5]

  • Quantitative proteomics: this compound can be used in methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to accurately quantify differences in protein abundance between samples.

Q2: Why is it important to use dialyzed fetal bovine serum (dFBS) in my cell culture medium?

Standard fetal bovine serum (FBS) contains endogenous amino acids, including unlabeled leucine. This will compete with the this compound tracer, diluting its incorporation into newly synthesized proteins and leading to inaccurate quantification. Dialyzed FBS has been processed to remove small molecules like amino acids, ensuring that the labeled leucine is the primary source for protein synthesis.

Q3: What is the significance of the dual 13C and 15N labeling?

The dual labeling provides more comprehensive data for metabolic flux analysis. The 13C label tracks the carbon backbone of leucine, while the 15N label follows the amino group. This allows for the simultaneous quantification of both carbon and nitrogen fluxes within the metabolic network, offering a more complete picture of cellular metabolism.

Troubleshooting Guide

This guide addresses common issues encountered during this compound based metabolic studies.

Issue 1: Low or Incomplete Labeling of Proteins

Possible Causes & Solutions:

Cause Troubleshooting Steps
Presence of unlabeled leucine in the medium. Ensure the use of leucine-free base medium and dialyzed fetal bovine serum (dFBS).
Insufficient incubation time with the labeled leucine. Optimize the labeling time to allow for sufficient protein turnover and incorporation of the tracer. This can range from hours to days depending on the cell type and protein of interest.
Suboptimal cell health or proliferation rate. Ensure cells are healthy and in the logarithmic growth phase during the labeling period.
Inefficient uptake of the labeled amino acid. Verify the concentration of this compound in the medium is adequate.

Issue 2: Inaccurate Quantification in Mass Spectrometry Analysis

Possible Causes & Solutions:

Cause Troubleshooting Steps
Arginine-to-proline conversion. In some cell lines, isotopically labeled arginine can be converted to proline, leading to quantification errors in SILAC experiments. Consider using cell lines with low arginase activity or using alternative labeled amino acids if this is a known issue.
Metabolic scrambling of isotopes. The 15N label can sometimes be transferred to other amino acids, a process known as metabolic scrambling. This can complicate data analysis. Tandem mass spectrometry (MS/MS) can help confirm the location of the heavy isotope labels.
Matrix effects in mass spectrometry. Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Optimize sample preparation to remove interfering components, for example, by using solid-phase extraction (SPE).
Errors in sample mixing for SILAC. Inaccurate mixing of "light" and "heavy" labeled samples is a common source of error. Ensure precise mixing and consider using a common internal standard.

Issue 3: High Background Signal in Mass Spectrometry

Possible Causes & Solutions:

Cause Troubleshooting Steps
Contamination with unlabeled analyte. The synthesis of stable isotope-labeled standards is rarely 100% efficient, resulting in trace amounts of the unlabeled form. It is important to verify the purity of the labeled standard.
Natural isotope abundance. The natural abundance of 13C (around 1.1%) can contribute to the background signal. Data analysis software should correct for the natural isotope distribution.

Experimental Protocols

Protocol 1: General Workflow for Stable Isotope Tracing

This protocol outlines the key steps for a typical stable isotope tracing experiment using this compound.

Materials:

  • Leucine-free cell culture base medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Standard cell culture supplements (e.g., glutamine, penicillin-streptomycin)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare Labeling Medium:

    • Reconstitute the leucine-free base medium in sterile, cell culture-grade water.

    • Add dFBS to the desired final concentration (e.g., 10%).

    • Add other necessary supplements.

    • Dissolve this compound in a small volume of sterile water and add it to the medium to the desired final concentration.

    • Sterile filter the complete labeling medium.

  • Cell Culture and Labeling:

    • Culture cells in standard medium until they reach the desired confluency.

    • Remove the standard medium and wash the cells with phosphate-buffered saline (PBS).

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired period to allow for tracer incorporation.

  • Sample Harvesting and Preparation:

    • Harvest the cells and extract proteins or metabolites according to your specific downstream analysis.

    • For protein analysis, perform protein hydrolysis to break down proteins into individual amino acids.

  • Mass Spectrometry Analysis:

    • Analyze the isotopic enrichment of leucine and other metabolites using an appropriate mass spectrometry technique (e.g., GC-MS or LC-MS/MS).

  • Data Analysis:

    • Calculate metabolic fluxes or relative protein abundance using specialized software that can account for isotopic labeling.

Protocol 2: Protein Hydrolysis for Amino Acid Analysis

Materials:

  • 6 M Hydrochloric Acid (HCl)

  • Borosilicate vials with acid-resistant caps

  • Nitrogen gas source

  • Heating block or oven

Procedure:

  • Place the dried protein sample into a borosilicate vial.

  • Add 6 M HCl to the vial.

  • Flush the vial with nitrogen gas to remove oxygen, then seal it tightly.

  • Heat the vial at 150°C for 70 minutes to hydrolyze the protein into amino acids.

  • After cooling, dry the sample under a gentle stream of nitrogen.

  • The resulting amino acid hydrolysate is now ready for derivatization and GC-MS analysis.

Data Presentation

Table 1: Common Stable Isotopes in Metabolic Research

IsotopeNatural Abundance (%)Application Notes
13C ~1.10Used to trace the carbon backbone of molecules. Higher natural abundance can lead to more complex background signals in mass spectrometry.
15N ~0.37Used to trace nitrogen-containing compounds like amino acids and nucleotides. Lower natural abundance provides a clearer background.
2H (Deuterium) ~0.015Can be used for labeling but may have isotope effects that alter molecular behavior. Susceptible to H/D exchange.
18O ~0.20Less commonly used for amino acid labeling but has applications in specific metabolic studies.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Leucine-free Labeling Medium B Add this compound A->B C Cell Culture B->C D Incubate with Labeled Medium C->D E Harvest Cells D->E F Protein/Metabolite Extraction E->F G Mass Spectrometry (LC-MS/MS or GC-MS) F->G H Data Analysis (Metabolic Flux or Protein Quantification) G->H

Caption: General experimental workflow for stable isotope tracing.

Leucine_Metabolism Leucine This compound (from medium) Protein Cellular Proteins Leucine->Protein Protein Synthesis KIC alpha-Ketoisocaproate (KIC) Leucine->KIC Deamination Protein->Leucine Protein Breakdown KIC->Leucine Reamination CO2 13CO2 KIC->CO2 Oxidation

Caption: Simplified pathway of L-Leucine metabolism.

References

Validation & Comparative

A Head-to-Head Comparison of L-Leucine-2-¹³C,¹⁵N and ¹³C₆-Leucine for Protein Synthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Ghent, Belgium – November 27, 2025 – In the intricate world of metabolic research, the precise measurement of protein synthesis is paramount. Stable isotope-labeled amino acids are the cornerstone of these investigations, allowing scientists to trace the fate of amino acids as they are incorporated into new proteins. Among the most utilized tracers are isotopologues of leucine, a key essential amino acid that not only serves as a building block for proteins but also as a potent signaling molecule. This guide provides a detailed comparison of two powerful leucine tracers, L-Leucine-2-¹³C,¹⁵N and ¹³C₆-Leucine, to assist researchers in selecting the optimal tool for their experimental needs.

Introduction to Leucine Isotopic Tracers

Leucine plays a critical role in stimulating muscle protein synthesis, primarily through the activation of the mTOR signaling pathway[1][2]. The use of stable isotope-labeled leucine allows for the quantification of protein kinetics in vivo. By introducing a "heavy" version of leucine into a biological system, researchers can use mass spectrometry to distinguish it from the naturally abundant "light" leucine and measure its incorporation into proteins over time. This provides a dynamic measure of protein synthesis.

¹³C₆-Leucine is a fully labeled tracer where all six carbon atoms are replaced with the carbon-13 isotope. This significant mass shift makes it readily detectable by mass spectrometry and is a robust tracer for measuring protein synthesis rates.

L-Leucine-2-¹³C,¹⁵N is a doubly labeled tracer. It contains a carbon-13 atom at the second carbon position and a nitrogen-15 atom in its amino group. This unique labeling scheme allows for the simultaneous assessment of both protein synthesis and breakdown, offering a more comprehensive view of protein turnover[1][3].

Comparative Analysis of Tracer Performance

The choice between L-Leucine-2-¹³C,¹⁵N and ¹³C₆-Leucine hinges on the specific research question being addressed. While ¹³C₆-Leucine is a workhorse for quantifying protein synthesis, L-Leucine-2-¹³C,¹⁵N provides a more nuanced picture of protein dynamics.

FeatureL-Leucine-2-¹³C,¹⁵N¹³C₆-Leucine
Primary Application Simultaneous measurement of protein synthesis and breakdownMeasurement of protein synthesis
Mechanism The ¹³C label tracks the carbon skeleton (synthesis), while the ¹⁵N label tracks the amino group (transamination and breakdown)[1].The ¹³C₆ label tracks the incorporation of the entire leucine molecule into proteins.
Key Advantage Provides a more complete picture of protein turnover by distinguishing between synthesis and breakdown.High mass shift from native leucine, leading to clear signal in mass spectrometry.
Considerations Requires more complex modeling (e.g., three-pool model) to fully utilize the dual-label data.Primarily measures the net effect of protein turnover, not the individual rates of synthesis and breakdown.
Typical Use Case Studies investigating the effects of interventions (e.g., nutrition, exercise) on both protein synthesis and catabolism.Studies focused on quantifying the anabolic response to a stimulus.

Experimental Protocols

The gold-standard method for measuring muscle protein synthesis using leucine tracers is the primed constant infusion technique. This involves administering a priming dose of the tracer to rapidly achieve isotopic equilibrium, followed by a continuous infusion to maintain a steady state.

Protocol for L-Leucine-2-¹³C,¹⁵N Infusion
  • Subject Preparation: Subjects are typically studied in a post-absorptive state after an overnight fast. Catheters are inserted for tracer infusion and blood sampling.

  • Priming Dose: A priming dose of L-Leucine-2-¹³C,¹⁵N is administered to saturate the body's leucine pools.

  • Constant Infusion: A continuous infusion of the tracer is maintained for several hours.

  • Sample Collection: Arterial and venous blood samples are collected at regular intervals to measure the isotopic enrichment of leucine and its metabolites (e.g., α-ketoisocaproate, KIC). Muscle biopsies are often taken at the beginning and end of the infusion period.

  • Analysis: Isotopic enrichment in plasma and muscle tissue is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: Protein synthesis and breakdown rates are calculated using a three-pool model, which accounts for the isotopic enrichment in the arterial, venous, and intracellular compartments.

Protocol for ¹³C₆-Leucine Infusion

The protocol for ¹³C₆-Leucine is similar to that of the doubly labeled tracer but with a focus on measuring the rate of incorporation of the tracer into protein.

  • Subject Preparation: As above.

  • Priming Dose and Constant Infusion: A primed, continuous infusion of ¹³C₆-Leucine is administered.

  • Sample Collection: Blood samples and muscle biopsies are collected.

  • Analysis: The enrichment of ¹³C₆-Leucine in the precursor pool (typically plasma KIC or intracellular free leucine) and in the product (muscle protein) is measured.

  • Calculation: The fractional synthetic rate (FSR) of muscle protein is calculated using the precursor-product model.

Leucine Signaling and Protein Synthesis

Leucine acts as a critical signaling molecule to initiate protein synthesis. The canonical pathway involves the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1).

Leucine_Signaling Leucine Leucine mTORC1 mTORC1 (mechanistic Target of Rapamycin Complex 1) Leucine->mTORC1 activates S6K1 S6K1 (p70S6 Kinase 1) mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates (inhibits) Translation mRNA Translation Initiation & Elongation S6K1->Translation eIF4F eIF4F Complex Assembly eIF4F->Translation Protein_Synthesis Protein Synthesis Translation->Protein_Synthesis 4EBP1->eIF4F inhibits

Caption: Leucine activates mTORC1, leading to protein synthesis.

Experimental Workflow for Protein Synthesis Measurement

The general workflow for a protein synthesis study using stable isotope tracers is a multi-step process requiring careful planning and execution.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_sampling Data Collection cluster_analysis Analysis Subject_Prep Subject Preparation (Fasting, Catheterization) Baseline Baseline Sampling (Blood, Muscle Biopsy) Subject_Prep->Baseline Infusion Primed Constant Tracer Infusion Baseline->Infusion Time_Course Time-Course Sampling (Blood, Breath) Infusion->Time_Course Final_Biopsy Final Muscle Biopsy Time_Course->Final_Biopsy Processing Sample Processing (Hydrolysis, Derivatization) Final_Biopsy->Processing MS_Analysis Mass Spectrometry (GC-MS / LC-MS) Processing->MS_Analysis Calculation Data Calculation (FSR, Breakdown) MS_Analysis->Calculation

Caption: Workflow for stable isotope tracer protein synthesis studies.

Conclusion

Both L-Leucine-2-¹³C,¹⁵N and ¹³C₆-Leucine are invaluable tools for probing the complexities of protein metabolism. The choice of tracer should be guided by the specific aims of the study. For researchers seeking to quantify protein synthesis in response to an anabolic stimulus, ¹³C₆-Leucine offers a robust and reliable option. However, for those investigating the intricate balance between protein synthesis and breakdown, the doubly labeled L-Leucine-2-¹³C,¹⁵N provides a more comprehensive and powerful approach. By carefully considering the strengths of each tracer, researchers can continue to unravel the mechanisms that govern protein turnover in health and disease.

References

Validating L-Leucine-2-13C,15N for Accurate Measurement of Muscle Protein Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of fractional synthetic rate (FSR) of muscle protein is critical for understanding muscle metabolism, developing therapeutic interventions for muscle wasting diseases, and evaluating the efficacy of new drugs. This guide provides a comprehensive comparison of L-Leucine-2-13C,15N with other commonly used tracers for measuring FSR, supported by experimental data and detailed protocols.

The use of stable isotope-labeled amino acids as tracers is the gold standard for quantifying muscle protein synthesis. Among these, doubly labeled leucine isotopes, such as this compound, offer distinct advantages in tracing the fate of both the carbon skeleton and the amino group of leucine, providing a more comprehensive picture of protein kinetics. This guide will delve into the validation of this compound and compare its performance against other established methods.

Comparative Analysis of Tracers for FSR Measurement

The choice of tracer is a critical determinant of the accuracy and interpretation of muscle protein synthesis measurements. While various tracers are available, their metabolic fates and the analytical methods required for their detection can influence the resulting FSR values. Below is a comparison of this compound with other commonly used tracers.

TracerPrincipleAdvantagesDisadvantagesTypical FSR Values (%/h)
This compound Dual-label tracer allows for simultaneous assessment of leucine's carbon and nitrogen kinetics. The incorporation of the 13C and 15N labels into protein is measured.Provides a more detailed analysis of leucine metabolism, including transamination. Minimizes assumptions about the intracellular enrichment pool.Higher cost compared to single-labeled tracers. Requires sophisticated mass spectrometry for analysis.Basal: ~0.06 - 0.08, Fed/Post-exercise: ~0.08 - 0.12[1][2]
L-[1-13C]Leucine A widely used single-label tracer where the incorporation of the 13C label into the protein is measured.Lower cost than doubly labeled tracers. Extensive historical data for comparison.Relies on assumptions about the intracellular precursor enrichment, which can be a source of error.Basal: ~0.05 - 0.07, Fed/Post-exercise: ~0.07 - 0.11[1]
[ring-13C6]Phenylalanine Phenylalanine is an essential amino acid that is not synthesized in the body, simplifying its metabolic tracing.Less intracellular metabolism compared to leucine, potentially providing a more direct measure of protein synthesis.FSR values can differ from those obtained with leucine tracers, suggesting different aspects of protein synthesis may be measured[1].Basal: ~0.05, Fed: ~0.07[1]
Deuterated Water (D2O) Deuterium from D2O is incorporated into non-essential amino acids, primarily alanine, which are then incorporated into protein.Allows for long-term measurements of protein synthesis (days to weeks). Less invasive (oral administration).Measures the average synthesis rate over a longer period, potentially missing acute changes. Requires different analytical techniques (IRMS).~1.5%/day (~0.06%/h)

Experimental Protocols

Accurate and reproducible FSR measurements rely on standardized and meticulously executed experimental protocols. Below are detailed methodologies for the primed, continuous infusion of this compound and a common alternative, [ring-13C6]Phenylalanine.

Protocol 1: FSR Measurement using this compound Infusion

This protocol is based on the principles used in studies employing doubly labeled leucine tracers to determine muscle protein synthesis and breakdown.

1. Subject Preparation:

  • Subjects fast overnight for 10-12 hours.

  • A catheter is inserted into an antecubital vein for tracer infusion and another into a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood samples.

2. Tracer Infusion:

  • A priming dose of this compound is administered to rapidly achieve isotopic equilibrium in the precursor pools.

  • This is immediately followed by a continuous intravenous infusion of the tracer for a predetermined period (e.g., 4-6 hours).

3. Blood and Tissue Sampling:

  • Arterialized venous blood samples are collected at regular intervals throughout the infusion period to monitor plasma amino acid enrichment.

  • Muscle biopsy samples are obtained from the vastus lateralis muscle at the beginning and end of the infusion period using a Bergström needle under local anesthesia.

4. Sample Analysis:

  • Plasma samples are deproteinized, and the supernatant is used for the determination of plasma leucine and α-ketoisocaproate (KIC) enrichment by gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).

  • Muscle tissue is processed to isolate protein-bound and intracellular free amino acids.

  • The enrichment of this compound in the intracellular free amino acid pool and incorporated into muscle protein is determined by GC-MS or GC-C-IRMS.

5. FSR Calculation: The fractional synthetic rate is calculated using the following formula: FSR (%/h) = [(E_p2 - E_p1) / (E_ic * t)] * 100 Where:

  • E_p1 and E_p2 are the enrichments of the tracer in the protein pool at the first and second biopsy, respectively.

  • E_ic is the average enrichment of the tracer in the intracellular precursor pool.

  • t is the time interval between the biopsies in hours.

Protocol 2: FSR Measurement using [ring-13C6]Phenylalanine Infusion

This is a widely used alternative method for measuring muscle protein synthesis.

1. Subject Preparation:

  • Similar to the this compound protocol, subjects fast overnight, and intravenous catheters are placed.

2. Tracer Infusion:

  • A priming dose of [ring-13C6]phenylalanine is administered, followed by a continuous infusion for the study duration.

3. Blood and Tissue Sampling:

  • Blood and muscle biopsy samples are collected as described in the previous protocol.

4. Sample Analysis:

  • Plasma and muscle samples are processed to determine the enrichment of [ring-13C6]phenylalanine in the respective pools using GC-MS.

5. FSR Calculation:

  • The FSR is calculated using the same precursor-product principle as described for the leucine tracer.

Signaling Pathways and Experimental Workflows

The synthesis of muscle protein is a complex process regulated by intricate signaling pathways. The Akt/mTOR pathway is a central regulator of this process, responding to various stimuli, including nutrients (like leucine) and exercise.

cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Amino_Acids Amino Acids (e.g., Leucine) mTORC1 mTORC1 Amino_Acids->mTORC1 PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 inhibition Protein_Synthesis ↑ Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis inhibition

Caption: The Akt/mTOR signaling pathway in muscle protein synthesis.

The experimental workflow for a typical FSR study involves several key stages, from subject recruitment to data analysis.

Admission Clinical Research Unit Admission (Fasting) Catheterization Catheter Placement Admission->Catheterization Infusion Primed, Continuous Tracer Infusion Catheterization->Infusion Sampling Blood & Muscle Biopsy Sampling Infusion->Sampling Analysis Sample Processing & Mass Spectrometry Analysis Sampling->Analysis Calculation FSR Calculation Analysis->Calculation Interpretation Data Interpretation & Reporting Calculation->Interpretation

Caption: Experimental workflow for FSR measurement.

Conclusion

The validation of this compound as a tracer for measuring the fractional synthetic rate of muscle protein is supported by its ability to provide a detailed and comprehensive assessment of leucine kinetics. While other tracers like L-[1-13C]leucine, [ring-13C6]phenylalanine, and D2O are valuable tools, the dual-labeling of this compound offers a more nuanced understanding of protein metabolism. The choice of tracer should be guided by the specific research question, available resources, and the desired temporal resolution of the measurement. For researchers aiming for a highly detailed and accurate quantification of muscle protein synthesis, this compound represents a powerful and validated tool.

References

A Head-to-Head Comparison of L-Leucine-2-13C,15N and Deuterated Leucine Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of protein metabolism is paramount. Stable isotope-labeled amino acids are indispensable tools in this endeavor, with L-leucine tracers being a popular choice for their key role in protein synthesis. This guide provides an objective comparison of two commonly used leucine tracers: the doubly-labeled L-Leucine-2-13C,15N and deuterated leucine isotopes.

At a Glance: Key Differences and Considerations

FeatureThis compoundDeuterated Leucine (e.g., L-Leucine-d10)
Labeling Contains both a heavy carbon (¹³C) and a heavy nitrogen (¹⁵N) atom.Contains multiple deuterium (²H) atoms in place of hydrogen.
Primary Advantage Allows for the simultaneous assessment of leucine kinetics, including protein synthesis, breakdown, and transamination.[1]Can provide a more accurate measure of precursor enrichment in the muscle, a critical factor for calculating protein synthesis rates.[2][3]
Tracer Administration Typically administered via a primed continuous intravenous infusion.[1]Can be administered intravenously. A novel approach involves the infusion of d10-leucine, which is endogenously converted to d9-leucine in the muscle.[2]
Analytical Complexity Requires sophisticated mass spectrometry to distinguish between the different isotopologues of leucine and its metabolites.Analysis also requires mass spectrometry, with specific methods to measure deuterium enrichment.
Potential for Isotope Effects Generally considered to have minimal isotope effects due to the small mass difference.The larger mass difference of deuterium could potentially lead to kinetic isotope effects, although this is not a major reported issue in protein synthesis studies.
Cost Can be more expensive due to the dual labeling.May be a more cost-effective option compared to doubly-labeled tracers.

Delving Deeper: Performance and Applications

This compound: A Multifaceted View of Leucine Metabolism

The primary strength of the doubly-labeled this compound tracer lies in its ability to provide a comprehensive picture of leucine metabolism. By tracking both the carbon and nitrogen atoms, researchers can simultaneously measure:

  • Protein Synthesis: The incorporation of the ¹³C-labeled leucine into new proteins.

  • Protein Breakdown: The release of unlabeled leucine from existing proteins, which dilutes the infused tracer.

  • Leucine Oxidation: The decarboxylation of the ¹³C-labeled leucine, which can be measured in expired CO₂.

  • Transamination and Reamination: The interconversion between leucine and its keto-acid, α-ketoisocaproate (KIC), by tracking the ¹⁵N label.

This multi-faceted approach is invaluable for studies aiming to understand the complete metabolic fate of leucine under various physiological or pathological conditions.

Deuterated Leucine: A Focus on Accurate Precursor Enrichment

A significant challenge in measuring muscle protein synthesis is determining the true precursor enrichment, which is the isotopic enrichment of the aminoacyl-tRNA pool. This is often estimated from more accessible pools like plasma or intracellular free amino acids. A study by Katsanos et al. (2015) demonstrated an innovative use of deuterated leucine (L-Leucine-d10) to more accurately reflect the muscle fluid amino acid enrichment.

In this method, intravenously infused d10-leucine is taken up by the muscle and transaminated to its keto-acid, losing one deuterium atom in the process. This keto-acid is then reaminated to form d9-leucine within the muscle cell. The enrichment of this endogenously produced d9-leucine in the muscle is then measured. The study found that the blood-to-muscle fluid amino acid enrichment ratio was significantly lower and more stable for d9-leucine compared to a simultaneously infused ¹³C-phenylalanine tracer, particularly during amino acid infusion. This suggests that using the d10-leucine to d9-leucine conversion method can provide a more accurate precursor enrichment value, leading to a more reliable calculation of muscle protein synthesis rates.

Quantitative Data Snapshot

The following table summarizes key quantitative findings from the study by Katsanos et al. (2015), comparing the endogenously produced d9-leucine with an infused ¹³C₆-phenylalanine tracer. While not a direct comparison with this compound, it highlights the potential advantage of the deuterated leucine approach in determining precursor enrichment.

Parameterd9-Leucine¹³C₆-Phenylalanine
Blood-to-Muscle Fluid Enrichment Ratio (Basal) 1.5 ± 0.12.5 ± 0.1
Blood-to-Muscle Fluid Enrichment Ratio (AA Infusion) 1.1 ± 0.11.2 ± 0.1
Change in Ratio with AA Infusion -0.38 ± 0.03-1.29 ± 0.07
Muscle Protein Fractional Synthesis Rate (FSR) - Basal (%/h) ~0.05~0.05
Muscle Protein FSR - AA Infusion (%/h) ~0.10~0.08

Data are presented as mean ± SEM. AA Infusion refers to a period of amino acid infusion to stimulate protein synthesis. The lower and more stable blood-to-muscle fluid enrichment ratio for d9-leucine suggests it is a better surrogate for the true precursor pool enrichment.

Experimental Protocols: A Glimpse into the Methodology

General Protocol for Primed Continuous Infusion of Leucine Tracers

This protocol is a generalized representation and specific details may vary between studies.

  • Subject Preparation: Subjects typically fast overnight. Catheters are inserted into an antecubital vein for tracer infusion and into a hand vein of the contralateral arm, which is heated to "arterialize" the venous blood, for blood sampling.

  • Priming Dose: A priming dose of the labeled leucine tracer is administered to rapidly achieve isotopic equilibrium in the body's amino acid pools.

  • Continuous Infusion: A continuous infusion of the tracer is maintained at a constant rate for the duration of the experiment.

  • Blood and Tissue Sampling: Blood samples are collected at regular intervals to measure the isotopic enrichment of leucine and its metabolites in the plasma. Muscle biopsies are often taken from the vastus lateralis muscle at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.

  • Sample Analysis: Plasma and muscle samples are processed and analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine isotopic enrichments.

  • Calculation of Metabolic Parameters: Fractional synthetic rate (FSR) of muscle protein is calculated using the precursor-product model. For this compound, additional calculations can be made for protein breakdown, oxidation, and transamination rates.

Specifics for the d10-Leucine to d9-Leucine Method

This method follows the general continuous infusion protocol with the following key distinctions:

  • Tracer: L-Leucine-d10 is infused intravenously.

  • Measurement: Mass spectrometry is used to measure the enrichment of both d10-leucine and the endogenously produced d9-leucine in plasma and muscle samples.

  • Precursor Enrichment: The enrichment of d9-leucine in the muscle fluid is used as the precursor enrichment for calculating muscle protein FSR.

Visualizing the Metabolic Context

Understanding the metabolic pathways in which leucine plays a crucial role is essential for interpreting tracer data. Leucine is a potent activator of the mTOR signaling pathway, a central regulator of protein synthesis.

Leucine_mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Ribosome_Biogenesis Ribosome Biogenesis S6K1->Ribosome_Biogenesis eIF4E eIF4E eIF4E_BP1->eIF4E Inhibits eIF4E->Protein_Synthesis

Caption: Leucine activates the mTORC1 signaling cascade to promote protein synthesis.

The experimental workflow for a typical stable isotope tracer study to measure muscle protein synthesis is outlined below.

Experimental_Workflow Start Subject Preparation (Fasting, Catheterization) Priming_Dose Priming Dose of Labeled Leucine Start->Priming_Dose Continuous_Infusion Continuous Infusion Priming_Dose->Continuous_Infusion Baseline_Biopsy Baseline Muscle Biopsy Continuous_Infusion->Baseline_Biopsy Blood_Sampling Serial Blood Sampling Continuous_Infusion->Blood_Sampling Final_Biopsy Final Muscle Biopsy Continuous_Infusion->Final_Biopsy Sample_Processing Sample Processing (Plasma & Muscle) Baseline_Biopsy->Sample_Processing Blood_Sampling->Sample_Processing Final_Biopsy->Sample_Processing Mass_Spec Mass Spectrometry Analysis Sample_Processing->Mass_Spec Data_Analysis Calculation of Metabolic Rates (FSR) Mass_Spec->Data_Analysis

Caption: A typical workflow for measuring muscle protein synthesis using stable isotope tracers.

Conclusion: Choosing the Right Tracer for Your Research

The choice between this compound and deuterated leucine tracers depends on the specific research question.

  • For a comprehensive analysis of leucine kinetics , including protein synthesis, breakdown, and intermediary metabolism, This compound is the tracer of choice. Its ability to track both the carbon and nitrogen moieties of the leucine molecule provides a wealth of information from a single experiment.

  • When the primary goal is the most accurate measurement of muscle protein synthesis , particularly under conditions where precursor pools may be rapidly changing, the deuterated leucine (d10 to d9) method presents a compelling advantage. By providing a more representative measure of the true precursor enrichment in the muscle, this technique can enhance the precision of fractional synthetic rate calculations.

Ultimately, researchers must weigh the desired metabolic insights against the methodological complexities and costs associated with each tracer to select the most appropriate tool for their metabolic research.

References

A Comparative Guide to L-Leucine-2-13C,15N and Other Amino Acid Tracers for Studying Protein Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Leucine-2-13C,15N with other commonly used amino acid tracers in the study of muscle protein synthesis and breakdown. The information presented is intended to assist researchers in selecting the most appropriate tracer for their experimental needs, with a focus on objective performance data and detailed methodologies.

Introduction to Amino Acid Tracers in Protein Metabolism Research

Stable isotope-labeled amino acids are indispensable tools for quantifying the dynamic processes of protein synthesis, breakdown, and overall turnover in vivo.[1] By introducing a "heavy" labeled amino acid into a biological system, researchers can trace its incorporation into newly synthesized proteins, providing a direct measure of protein synthesis rates. L-Leucine, an essential branched-chain amino acid, is of particular interest due to its critical role in stimulating muscle protein synthesis, primarily through the activation of the mTOR signaling pathway. The doubly labeled tracer, this compound, offers the advantage of tracing the fate of both the carbon skeleton and the amino group of leucine.

This guide focuses on the cross-validation of L-Leucine tracers with another widely used tracer, L-Phenylalanine, to provide a clear comparison of their performance in measuring muscle protein fractional synthetic rate (FSR).

Comparative Analysis of Leucine and Phenylalanine Tracers

A key consideration in tracer selection is whether different amino acids yield comparable results. Studies have directly compared leucine and phenylalanine tracers for measuring muscle protein synthesis, providing valuable data for researchers.

Quantitative Data Comparison

The following table summarizes data from a study that directly compared the use of a deuterated leucine tracer ([²H₃]-leucine) and a deuterated phenylalanine tracer ([²H₅]-phenylalanine) to measure mixed muscle protein FSR at rest and post-exercise. This provides a strong basis for understanding the comparative performance of leucine and phenylalanine as tracers.

ConditionTracerVastus Lateralis FSR (%/h)Soleus FSR (%/h)
Resting [²H₅]-Phenylalanine0.080 ± 0.0070.086 ± 0.008
[²H₃]-Leucine0.085 ± 0.0040.094 ± 0.008
Post-Exercise [²H₅]-Phenylalanine0.110 ± 0.0100.123 ± 0.008
[²H₃]-Leucine0.109 ± 0.0050.122 ± 0.005

Data are presented as means ± SEM. FSR: Fractional Synthetic Rate. Data from a study directly comparing the two tracers.

The study found that at rest, there were no significant differences in the calculated muscle protein synthesis rates between the two tracers in either the vastus lateralis or the soleus muscle.[2] Similarly, following a bout of aerobic exercise, both tracers showed a comparable increase in muscle protein synthesis, with no significant difference between them.[2] These findings suggest that both leucine and phenylalanine tracers can provide similar qualitative and quantitative assessments of muscle protein synthesis in response to stimuli like exercise.[2]

Another study comparing a novel d₉-leucine tracer (introduced endogenously) to ¹³C₆-phenylalanine found that the blood-to-muscle fluid amino acid enrichment ratio was lower for d₉-leucine, suggesting it may provide a closer estimate of the true precursor enrichment for muscle protein synthesis.[3] This highlights ongoing advancements in tracer methodology.

Experimental Protocols

Accurate and reproducible measurements of protein synthesis rely on standardized and well-documented experimental protocols. The primed constant-infusion technique is a widely accepted method for such studies.

Primed Constant-Infusion Protocol for Measuring Muscle Protein Synthesis

This protocol outlines the key steps for using stable isotope-labeled amino acid tracers to measure muscle protein FSR.

1. Subject Preparation:

  • Subjects should arrive at the laboratory after an overnight fast.
  • A catheter is inserted into an antecubital vein for tracer infusion.
  • A second catheter is placed in a contralateral hand or wrist vein, which is heated to obtain arterialized blood samples.

2. Tracer Infusion:

  • A priming bolus of the tracer (e.g., L-[ring-¹³C₆]-phenylalanine or L-[1-¹³C]-leucine) is administered to rapidly achieve isotopic steady state in the plasma and intracellular pools.
  • Immediately following the priming dose, a continuous infusion of the tracer is initiated and maintained at a constant rate for the duration of the experiment.

3. Sample Collection:

  • Arterialized blood samples are collected at regular intervals throughout the infusion period to monitor plasma amino acid enrichment and concentration.
  • Muscle biopsy samples are obtained from a skeletal muscle (e.g., vastus lateralis) at the beginning and end of the tracer incorporation period.

4. Sample Analysis:

  • Plasma samples are processed to determine the isotopic enrichment of the tracer amino acid using mass spectrometry.
  • Muscle tissue is processed to separate intracellular free amino acids and muscle proteins.
  • The isotopic enrichment of the tracer in the intracellular free amino acid pool (the precursor pool) and in the muscle protein-bound amino acids is determined by mass spectrometry.

5. Calculation of Fractional Synthetic Rate (FSR):

  • FSR is calculated using the following formula: FSR (%/h) = (E_p2 - E_p1) / (E_ic * t) * 100 Where:
  • E_p2 and E_p1 are the enrichments of the tracer in the protein pool at two time points.
  • E_ic is the average enrichment of the tracer in the intracellular free amino acid pool.
  • t is the time in hours between the two biopsies.

Mandatory Visualizations

Signaling Pathway: Leucine and the mTORC1 Pathway

Leucine acts as a critical signaling molecule to stimulate muscle protein synthesis, primarily through the activation of the mammalian target of rapamycin complex 1 (mTORC1).

mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates & activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates & inhibits Protein_Synthesis Muscle Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E eIF4E eIF4E_BP1->eIF4E inhibits eIF4E->Protein_Synthesis promotes

Caption: Leucine activates mTORC1, a key regulator of muscle protein synthesis.

Experimental Workflow: Primed Constant-Infusion Study

The following diagram illustrates the typical workflow for a primed constant-infusion study to measure muscle protein synthesis.

Experimental_Workflow Start Start: Overnight Fast Catheter Catheter Insertion (Infusion & Sampling) Start->Catheter Prime Priming Bolus of Tracer Catheter->Prime Infusion Continuous Infusion of Tracer Prime->Infusion Biopsy1 Muscle Biopsy 1 (Baseline) Infusion->Biopsy1 Blood_Sampling Arterialized Blood Sampling (Periodic) Infusion->Blood_Sampling Biopsy2 Muscle Biopsy 2 (End of Incorporation) Infusion->Biopsy2 Analysis Sample Analysis: Mass Spectrometry Biopsy1->Analysis Blood_Sampling->Analysis Biopsy2->Analysis Calculation FSR Calculation Analysis->Calculation End End Calculation->End

Caption: Workflow of a primed constant-infusion study.

References

A Comparative Guide to L-Leucine-2-13C,15N Tracer Methods for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, particularly in the study of protein synthesis and breakdown, the choice of tracer is paramount to the accuracy and reproducibility of experimental outcomes. This guide provides an objective comparison of the dual-labeled L-Leucine-2-13C,15N tracer method with other commonly used alternatives, supported by experimental data and detailed protocols.

Introduction to Leucine Tracers in Protein Metabolism

Stable isotope-labeled amino acids are indispensable tools for quantifying dynamic processes in the body. Leucine, an essential amino acid, is of particular interest as it not only serves as a building block for new proteins but also acts as a key signaling molecule in muscle protein synthesis. By introducing a "heavy" labeled version of leucine into a biological system, researchers can trace its metabolic fate, providing insights into the rates of protein synthesis, breakdown, and oxidation.

The ideal tracer should be safe, non-radioactive, and provide precise and reproducible measurements. This guide focuses on the this compound tracer, a dual-labeled molecule, and compares its performance with single-labeled leucine tracers and other amino acid tracers.

Comparison of Tracer Methodologies

The selection of a tracer method significantly influences the experimental results. The use of a dual-labeled tracer like this compound offers distinct advantages over single-labeled tracers. The presence of both a 13C and a 15N label on the same molecule allows for a more comprehensive analysis of leucine kinetics.

Key Advantages of this compound:
  • Simultaneous Measurement: Enables the simultaneous determination of leucine's carbon and nitrogen kinetics, providing a more complete picture of protein metabolism.

  • Improved Accuracy: Can provide a more accurate estimation of intracellular leucine enrichment, a critical factor in calculating protein synthesis rates.

  • Comprehensive Kinetic Data: Allows for the direct determination of leucine deamination and reamination rates, in addition to protein synthesis and breakdown.[1]

Quantitative Data Comparison

While direct head-to-head studies on the reproducibility of this compound are limited, the precision of stable isotope methods, in general, is well-documented. The following table summarizes typical performance characteristics of different tracer methodologies.

Tracer MethodKey MeasurementReported Precision (Relative Uncertainty/CV%)Notes
L-[1-13C]Leucine Leucine Turnover, Oxidation, and Incorporation into ProteinTurnover: ~2% Oxidation: ~10% Incorporation into Protein: ~4%[2][3]A widely used and well-validated method.[4]
[2H5]-Phenylalanine Muscle Protein SynthesisSimilar to [2H3]-leucine when using muscle tissue fluid as precursor.[5]Often used as an alternative to leucine tracers.
[2H3]-Leucine Muscle Protein SynthesisYields similar absolute values of mixed muscle protein synthesis rates as [2H5]-phenylalanine.Negates the need for isotope ratio mass spectrometry (IRMS) required for 13C-leucine.
L-[1-13C, 15N]-Leucine Leucine Deamination, Reamination, Protein Synthesis, and BreakdownDeamination: ~6.2% Reamination: ~7.0% Protein Synthesis: ~8.7% Protein Breakdown: ~11.5% (Calculated from SEM and mean in)Provides more comprehensive kinetic data from a single tracer.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and accurate data. Below are generalized methodologies for tracer infusion studies and sample analysis.

Primed, Continuous Infusion of this compound

This protocol is designed to achieve a steady-state isotopic enrichment in the plasma and tissue pools.

  • Subject Preparation: Subjects should be fasted overnight (typically 10-12 hours) prior to the study.

  • Catheter Placement: Insert catheters into an antecubital vein for tracer infusion and into a contralateral hand or wrist vein, which is heated (arterialized-venous sampling), for blood collection.

  • Priming Dose: Administer a priming bolus of this compound to rapidly achieve isotopic equilibrium. The exact amount should be calculated based on the subject's body weight and the desired plasma enrichment.

  • Continuous Infusion: Immediately following the priming dose, begin a continuous infusion of the tracer at a constant rate for the duration of the experiment (e.g., 3-6 hours).

  • Blood Sampling: Collect arterialized-venous blood samples at regular intervals (e.g., every 15-30 minutes) throughout the infusion period to monitor plasma isotopic enrichment.

  • Tissue Biopsies: If measuring muscle protein synthesis, obtain muscle biopsies (e.g., from the vastus lateralis) at the beginning and end of the infusion period.

  • Sample Processing: Immediately process blood samples to separate plasma and store at -80°C. Freeze muscle tissue samples in liquid nitrogen and store at -80°C until analysis.

Sample Analysis by Mass Spectrometry

The isotopic enrichment of this compound in plasma and muscle tissue is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Protein Precipitation: Deproteinize plasma samples and muscle homogenates using an acid solution (e.g., perchloric acid or trichloroacetic acid).

  • Amino Acid Purification: Isolate amino acids from the supernatant using cation exchange chromatography.

  • Derivatization: Chemically modify the amino acids to make them volatile for GC-MS analysis.

  • GC-MS/LC-MS Analysis: Inject the derivatized sample into the GC-MS or LC-MS system. The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the quantification of the labeled (M+2) and unlabeled (M+0) leucine.

  • Enrichment Calculation: Calculate the isotopic enrichment as the mole percent excess (MPE) of the labeled tracer.

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

cluster_blood Bloodstream cluster_muscle Muscle Cell Tracer_Infusion This compound Infusion Plasma_Leucine Plasma This compound Tracer_Infusion->Plasma_Leucine Intracellular_Leucine Intracellular Free This compound Plasma_Leucine->Intracellular_Leucine Protein_Synthesis Incorporation into Muscle Protein Intracellular_Leucine->Protein_Synthesis Deamination Deamination Intracellular_Leucine->Deamination KIC α-Ketoisocaproate (KIC-13C) Deamination->KIC Reamination Reamination KIC->Reamination Reamination->Intracellular_Leucine Protein_Breakdown Muscle Protein Breakdown Unlabeled_Leucine Unlabeled Leucine Protein_Breakdown->Unlabeled_Leucine Unlabeled_Leucine->Intracellular_Leucine

Caption: Metabolic fate of this compound tracer in muscle.

Start Fasted Subject Catheter Catheter Placement (Infusion & Sampling) Start->Catheter Prime Priming Dose of This compound Catheter->Prime Infuse Continuous Infusion Prime->Infuse Biopsy1 Baseline Muscle Biopsy Infuse->Biopsy1 Blood_Sampling Arterialized Blood Sampling (timed) Infuse->Blood_Sampling Biopsy2 Final Muscle Biopsy Blood_Sampling->Biopsy2 Analysis Sample Processing & Mass Spectrometry Biopsy2->Analysis End Data Calculation Analysis->End

Caption: Experimental workflow for a muscle protein synthesis study.

cluster_adv Advantages cluster_disadv Disadvantages L-Leucine-2-13C_15N This compound (Dual-Labeled) Adv1 Simultaneous C and N kinetics L-Leucine-2-13C_15N->Adv1 Adv2 Direct measure of de/reamination L-Leucine-2-13C_15N->Adv2 Adv3 Potentially more accurate intracellular enrichment L-Leucine-2-13C_15N->Adv3 Disadv1 Higher cost of tracer L-Leucine-2-13C_15N->Disadv1 Disadv2 More complex mass spec analysis L-Leucine-2-13C_15N->Disadv2

Caption: Pros and cons of this compound tracer.

Conclusion

The this compound tracer method offers a powerful and comprehensive approach for studying protein and amino acid kinetics. Its ability to provide simultaneous insights into both the carbon and nitrogen metabolism of leucine makes it a valuable tool for researchers seeking a deeper understanding of the complex regulation of protein turnover. While the cost and complexity of analysis may be higher than single-labeled tracers, the richness of the data obtained can justify its use in specific research contexts. As with any tracer study, meticulous experimental design and analytical procedures are essential to ensure the accuracy and reproducibility of the findings.

References

A Comparative Analysis of Single vs. Dual-Labeled Leucine Isotopes in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of protein synthesis and metabolic flux is paramount. Stable isotope-labeled amino acids are indispensable tools in these investigations, with leucine isotopes being a popular choice due to leucine's essential role in protein metabolism. This guide provides an objective comparison of single-labeled and dual-labeled (or heavily-labeled) leucine isotopes, supported by experimental data, to aid in the selection of the most appropriate tracer for your research needs.

The selection between a single-labeled and a dual- or heavily-labeled leucine isotope is a critical decision in experimental design. This choice can significantly impact the accuracy of quantification, the complexity of analysis, and the overall cost of the study. This guide will delve into the key differences, advantages, and disadvantages of each, providing a framework for informed decision-making.

Quantitative Data Summary

The following table summarizes the key performance characteristics of single versus dual-labeled leucine isotopes based on available experimental data.

FeatureSingle-Labeled Leucine (e.g., L-[1-¹³C]leucine, [²H₃]-leucine)Dual/Heavily-Labeled Leucine (e.g., L-[¹³C₆,¹⁵N]-leucine, d₉-leucine from d₁₀-leucine)
Primary Application Measurement of whole-body and muscle protein synthesis.Quantitative proteomics (SILAC), advanced metabolic tracing, precise protein synthesis measurement.
Mass Spectrometry Analysis Can be challenging due to overlapping isotopic envelopes with unlabeled peptides, especially for low-abundance proteins.Clear separation of labeled and unlabeled peptide signals in mass spectra, leading to higher accuracy and precision in quantification.[1]
Precursor Enrichment Measurement May require tissue biopsies for accurate determination of intracellular enrichment, as plasma enrichment may not be a reliable surrogate.Can provide a closer estimate of the muscle fluid amino acid enrichment when using blood-based measurements, potentially reducing the need for invasive biopsies.[1]
Tracer-to-Tracee Ratio Lower mass difference can lead to analytical challenges in distinguishing the tracer from the naturally abundant tracee.A larger mass difference simplifies detection and improves the signal-to-noise ratio.
Cost Generally more cost-effective.Typically more expensive due to the complexity of synthesis.
Reported Performance Studies using single-labeled leucine, such as [²H₃]-leucine, have shown comparable results to other tracers like [²H₅]-phenylalanine for measuring muscle protein synthesis.[2]The use of d₉-leucine (from d₁₀-leucine) results in a lower blood-to-muscle fluid amino acid enrichment ratio compared to ¹³C₆-phenylalanine, suggesting it is a more accurate precursor for calculating muscle protein synthesis rates.[1]

Key Differences and Considerations

The fundamental difference between single and dual-labeled leucine lies in the number of stable isotopes incorporated into the molecule. A single-labeled leucine, such as L-[1-¹³C]leucine, has one carbon atom replaced with its heavier isotope, ¹³C. In contrast, a dual-labeled or heavily-labeled leucine, such as L-[¹³C₆,¹⁵N]-leucine, has multiple atoms substituted with heavy isotopes. This seemingly small difference has significant implications for experimental outcomes.

Advantages of Dual/Heavily-Labeled Leucine Isotopes:

  • Enhanced Mass Spectrometric Resolution: The larger mass shift of heavily-labeled peptides allows for a clear separation from their unlabeled counterparts in a mass spectrometer. This minimizes isotopic overlap and leads to more accurate and reliable quantification, especially for complex protein mixtures.

  • Improved Precursor Enrichment Estimation: Studies have shown that heavily-labeled tracers like d₉-leucine can provide a more accurate reflection of the intracellular amino acid pool when measuring from blood samples. This can reduce the reliance on invasive tissue biopsies to determine the true precursor enrichment for protein synthesis calculations.[1]

Advantages of Single-Labeled Leucine Isotopes:

  • Cost-Effectiveness: The synthesis of single-labeled isotopes is generally less complex and therefore less expensive, making them a more accessible option for many research groups, especially for large-scale or long-term studies.

  • Established Methodologies: A vast body of literature exists utilizing single-labeled leucine isotopes for metabolic research, providing a strong foundation of established protocols and expected outcomes.

Experimental Protocols

Measurement of Muscle Protein Synthesis using Primed Constant Infusion

This protocol is a widely used method to determine the fractional synthesis rate (FSR) of muscle proteins in vivo.

Materials:

  • Sterile, injectable-grade stable isotope tracer (e.g., L-[1-¹³C]leucine or L-[ring-²H₅]phenylalanine for single-labeling; L-[1,2-¹³C₂]leucine or L-[¹³C₆,¹⁵N]-leucine for dual-labeling).

  • Saline solution for infusion.

  • Infusion pump.

  • Catheters for intravenous infusion and blood sampling.

  • Equipment for muscle biopsy collection and processing.

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Subject Preparation: Subjects should be fasted overnight. Insert a catheter into a forearm vein for the infusion of the stable isotope and another catheter into a vein of the contralateral hand, which is heated to obtain arterialized venous blood samples.

  • Priming Dose: Administer a priming bolus of the labeled leucine solution to rapidly achieve isotopic equilibrium in the body's amino acid pools.

  • Constant Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of the labeled leucine at a constant rate for the duration of the experimental period (typically 3-6 hours).

  • Blood Sampling: Collect blood samples at regular intervals throughout the infusion to monitor plasma amino acid enrichment and concentration.

  • Muscle Biopsies: Obtain muscle biopsies (e.g., from the vastus lateralis) at the beginning and end of the infusion period. These biopsies are used to measure the incorporation of the labeled leucine into muscle protein.

  • Sample Analysis:

    • Plasma samples are deproteinized, and the supernatant is analyzed by GC-MS or LC-MS/MS to determine the isotopic enrichment of the tracer amino acid.

    • Muscle tissue is homogenized, and the protein is precipitated and hydrolyzed into its constituent amino acids. The isotopic enrichment of the tracer amino acid in the protein hydrolysate is then measured by mass spectrometry.

  • Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated using the following formula:

    FSR (%/h) = (E_p / E_precursor) * (1 / t) * 100

    Where:

    • E_p is the change in enrichment of the labeled amino acid in the muscle protein between the two biopsies.

    • E_precursor is the average enrichment of the labeled amino acid in the precursor pool (plasma or intracellular water) during the infusion period.

    • t is the time in hours between the biopsies.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that utilizes stable isotope-labeled amino acids to compare protein abundance between different cell populations.

Materials:

  • Cell culture medium deficient in the amino acid to be labeled (e.g., leucine-free DMEM).

  • "Light" (unlabeled) L-leucine.

  • "Heavy" (e.g., L-[¹³C₆,¹⁵N]-leucine) L-leucine.

  • Dialyzed fetal bovine serum (to minimize unlabeled amino acids).

  • Cell culture supplies.

  • Mass spectrometer (LC-MS/MS).

Procedure:

  • Cell Culture: Grow two populations of cells in parallel. One population is cultured in "light" medium containing unlabeled leucine, while the other is cultured in "heavy" medium containing the dual-labeled leucine.

  • Metabolic Labeling: Culture the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.

  • Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell lysates.

  • Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label. The ratio of the peak intensities of the "heavy" and "light" peptides provides a precise measure of the relative abundance of that protein between the two experimental conditions.

Visualizations

Leucine-Mediated mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a key protein kinase that regulates cell growth, proliferation, and protein synthesis. Leucine is a potent activator of the mTORC1 signaling complex.

mTOR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Leucine_ext Leucine Leucine_int Leucine Leucine_ext->Leucine_int Amino Acid Transporter Sestrin2 Sestrin2 Leucine_int->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GTPases Rag GTPases GATOR1->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis promotes (by releasing eIF4E)

Caption: Leucine activates mTORC1 signaling to promote protein synthesis.

Experimental Workflow for Muscle Protein Synthesis Measurement

The following diagram illustrates the key steps in a typical in vivo experiment to measure muscle protein synthesis using stable isotope tracers.

MPS_Workflow cluster_infusion Tracer Infusion cluster_sampling Biological Sampling cluster_analysis Sample Analysis cluster_calculation Data Calculation Priming_Dose Priming Dose Constant_Infusion Constant Infusion Priming_Dose->Constant_Infusion Blood_Sampling Arterialized Venous Blood Sampling Constant_Infusion->Blood_Sampling Muscle_Biopsy_1 Muscle Biopsy (t=0) Muscle_Biopsy_2 Muscle Biopsy (t=end) Constant_Infusion->Muscle_Biopsy_2 Plasma_Analysis Plasma Enrichment (GC-MS/LC-MS/MS) Blood_Sampling->Plasma_Analysis Protein_Hydrolysis Muscle Protein Hydrolysis Muscle_Biopsy_1->Protein_Hydrolysis Muscle_Biopsy_2->Protein_Hydrolysis FSR_Calculation Fractional Synthesis Rate (FSR) Calculation Plasma_Analysis->FSR_Calculation Protein_Analysis Protein-bound Enrichment (GC-MS/LC-MS/MS) Protein_Hydrolysis->Protein_Analysis Protein_Analysis->FSR_Calculation

Caption: Workflow for in vivo measurement of muscle protein synthesis.

Conclusion

The choice between single and dual-labeled leucine isotopes depends on the specific research question, the required level of precision, and budgetary constraints. For studies demanding high accuracy in quantitative proteomics or precise measurements of protein synthesis with minimal invasiveness, dual- or heavily-labeled leucine isotopes are the superior choice. Their ability to provide clear and distinct signals in mass spectrometry and to more accurately reflect the intracellular precursor pool can significantly enhance the quality of the data.

However, for many applications, particularly those involving whole-body protein turnover or when financial resources are a primary concern, single-labeled leucine isotopes remain a robust and valid option. The extensive history of their use provides a wealth of established protocols and comparative data.

Ultimately, a thorough understanding of the analytical and physiological nuances of each tracer type is essential for designing and interpreting metabolic studies accurately. This guide provides a foundational comparison to assist researchers in making the most appropriate choice for their experimental needs.

References

A Head-to-Head Comparison: L-Leucine-2-13C,15N vs. 15N-Leucine in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of isotopic tracer is critical for the precision and depth of metabolic studies. This guide provides a comprehensive comparison of L-Leucine-2-13C,15N and 15N-Leucine, two powerful tools for investigating protein metabolism, with a focus on their distinct advantages, experimental applications, and supporting data.

The primary distinction between this compound and 15N-Leucine lies in the number and type of isotopic labels. This compound is a dual-labeled amino acid, with a carbon-13 (¹³C) isotope at the second carbon position and a nitrogen-15 (¹⁵N) isotope in the amino group. In contrast, 15N-Leucine is singly labeled, containing only the ¹⁵N isotope. This fundamental difference dictates their respective applications and the richness of the metabolic data they can provide.

Core Advantages at a Glance

The dual-labeling of This compound offers a significant advantage by allowing for the simultaneous tracing of the carbon and nitrogen atoms of leucine. This enables researchers to dissect the metabolic fate of both the amino acid's carbon skeleton and its amino group in a single experiment.[1][2] This is particularly valuable for detailed studies of leucine kinetics, including its deamination, reamination, and incorporation into proteins.[1]

15N-Leucine , while simpler in its labeling, is a robust and widely used tracer for quantifying protein synthesis and turnover.[3][4] Its primary utility lies in tracking the incorporation of the labeled nitrogen into newly synthesized proteins, providing a direct measure of protein anabolism.

Comparative Data: Performance in Metabolic Studies

The following table summarizes key quantitative parameters often measured using these tracers. It is important to note that the data presented are compiled from various studies and are not from direct head-to-head comparative experiments. However, they provide a representative overview of the applications of each tracer.

ParameterThis compound15N-LeucineKey Insights
Tracer Application Simultaneous measurement of carbon and nitrogen kineticsMeasurement of nitrogen kinetics and protein synthesisDual-labeling provides a more comprehensive metabolic picture in a single infusion.
Primary Measurement Leucine deamination, reamination, protein synthesis, and breakdownProtein synthesis, endogenous protein lossThis compound allows for a more detailed analysis of leucine metabolism.
Typical Enrichment Levels Plasma enrichment can be precisely measured by GC-MS.Can be used for both low and high enrichment studies.The choice of enrichment level depends on the specific experimental question and analytical sensitivity.
Reported Protein Synthesis Rates (Human Muscle) ~127 nmol (100 ml)⁻¹ min⁻¹ (fed state)Varies based on conditions (e.g., rest vs. exercise)Both tracers are effective for quantifying muscle protein synthesis.

Experimental Protocols: A Methodological Overview

The successful application of these tracers hinges on meticulous experimental design and execution. Below are generalized protocols for intravenous infusion studies aimed at measuring muscle protein synthesis in humans.

Protocol 1: Primed, Continuous Infusion of this compound

This protocol is designed to achieve a steady-state isotopic enrichment in the plasma, allowing for the calculation of leucine kinetics.

Objective: To simultaneously measure leucine deamination, reamination, and protein synthesis and breakdown in a specific tissue bed (e.g., forearm).

Materials:

  • Sterile, pyrogen-free this compound

  • Sterile saline solution (0.9% NaCl)

  • Infusion pump

  • Catheters for arterialized and deep venous blood sampling

  • Blood collection tubes

  • Gas chromatograph-mass spectrometer (GC-MS) and isotope ratio mass spectrometer (IRMS)

Procedure:

  • Subject Preparation: Subjects are typically studied in a post-absorptive state after an overnight fast.

  • Catheter Placement: Insert a catheter into a dorsal hand vein for arterialized blood sampling (hand is heated) and another into a deep antecubital vein of the contralateral arm to sample blood draining the forearm muscle.

  • Priming Dose: Administer an intravenous priming dose of this compound to rapidly achieve isotopic steady state. A typical priming dose is around 1.0 mg/kg body weight.

  • Continuous Infusion: Immediately following the priming dose, begin a constant intravenous infusion of this compound at a rate of approximately 1.0 mg/kg/hour.

  • Blood Sampling: Collect arterialized and deep venous blood samples at regular intervals (e.g., every 10-20 minutes) once isotopic steady state is achieved (typically after 2-2.5 hours).

  • Sample Processing: Immediately place blood samples on ice, centrifuge to separate plasma, and store at -80°C until analysis.

  • Mass Spectrometry Analysis: Determine the concentration and isotopic enrichment of leucine and its metabolites (e.g., α-ketoisocaproate) in plasma samples using GC-MS and IRMS.

Protocol 2: Continuous Infusion of 15N-Leucine

This protocol is a standard method for determining endogenous protein and amino acid losses.

Objective: To measure the contribution of endogenous protein to the total protein in a specific bodily compartment (e.g., ileal digesta).

Materials:

  • Sterile, pyrogen-free 15N-Leucine

  • Sterile saline solution (0.9% NaCl)

  • Infusion pump

  • Catheters for infusion and blood sampling

  • Equipment for collecting biological samples (e.g., ileal digesta)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Subject Preparation: Subjects are adapted to the experimental diet for several days prior to the infusion.

  • Catheter Placement: Insert catheters for continuous infusion and blood sampling.

  • Continuous Infusion: Infuse 15N-Leucine continuously for an extended period (e.g., 9 days) at a constant rate (e.g., 40 mg/kg of body weight daily).

  • Sample Collection: Collect blood and other biological samples (e.g., ileal digesta) at specified time points during the infusion period.

  • Sample Processing: Process samples to isolate the amino acid fractions. For example, use trichloroacetic acid to precipitate protein and obtain the soluble fraction.

  • Mass Spectrometry Analysis: Measure the 15N-enrichment in leucine in the collected samples using GC-MS.

Visualizing the Pathways: Leucine's Role in mTOR Signaling

Leucine is a key activator of the mTOR signaling pathway, which is a central regulator of protein synthesis and cell growth. The diagrams below, generated using the DOT language, illustrate the experimental workflow for a tracer infusion study and the mTOR signaling cascade.

ExperimentalWorkflow cluster_prep Preparation cluster_infusion Infusion cluster_sampling Sampling cluster_analysis Analysis Subject_Fasting Subject Fasting Catheter_Placement Catheter Placement Subject_Fasting->Catheter_Placement Priming_Dose Priming Dose (this compound or 15N-Leucine) Catheter_Placement->Priming_Dose Continuous_Infusion Continuous Infusion Priming_Dose->Continuous_Infusion Blood_Sampling Arterialized & Venous Blood Sampling Continuous_Infusion->Blood_Sampling Tissue_Biopsy Tissue Biopsy (Optional) Continuous_Infusion->Tissue_Biopsy Sample_Processing Sample Processing (Plasma/Tissue Extracts) Blood_Sampling->Sample_Processing Tissue_Biopsy->Sample_Processing MS_Analysis Mass Spectrometry (GC-MS, IRMS) Sample_Processing->MS_Analysis Data_Calculation Data Calculation (Protein Synthesis, etc.) MS_Analysis->Data_Calculation

Caption: A typical workflow for a stable isotope tracer infusion study.

mTOR_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits (when active)

Caption: The mTOR signaling pathway activated by leucine.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and 15N-Leucine ultimately depends on the specific research question.

  • For comprehensive studies of leucine metabolism, where the fates of both the carbon skeleton and the amino group are of interest, This compound is the superior choice. Its ability to provide a more detailed metabolic snapshot from a single experiment makes it a powerful tool for in-depth mechanistic studies.

  • For more focused investigations of whole-body or specific tissue protein synthesis, where the primary goal is to quantify the rate of nitrogen incorporation into new proteins, 15N-Leucine is a reliable and cost-effective option.

By understanding the unique advantages and applications of each tracer, researchers can select the most appropriate tool to advance their understanding of protein metabolism in health and disease.

References

A Researcher's Guide to Leucine Stable Isotope Tracers: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protein synthesis is critical for understanding metabolic processes in health and disease. Leucine, an essential amino acid, plays a pivotal role in muscle protein synthesis, making its stable isotope tracers invaluable tools. This guide provides a comparative overview of different leucine stable isotope tracers, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to aid in the selection of the most appropriate tracer for your research needs.

Comparing Leucine Stable Isotope Tracers: A Data-Driven Overview

The selection of a stable isotope tracer for leucine is a critical decision in study design, with each tracer having distinct characteristics. The most commonly used tracers include carbon-13 ([13C]), nitrogen-15 ([15N]), and deuterium (D or 2H) labeled leucine. The choice of tracer can influence experimental outcomes and analytical requirements.

Tracer TypeCommon IsotopologuesPrimary Analytical MethodKey AdvantagesPotential Considerations
Carbon-13 L-[1-13C]-leucine, L-[1,2-13C2]-leucine, L-[U-13C6]-leucineGas Chromatography-Mass Spectrometry (GC-MS), Isotope Ratio Mass Spectrometry (IRMS)High precision and accuracy; well-established methodologies.[1]L-[1-13C]-leucine can be decarboxylated, potentially losing the label before incorporation into protein.[1] Analysis of [13C]-leucine may require IRMS, which is less commonly available than GC-MS.[2]
Nitrogen-15 L-[15N]-leucineGas Chromatography-Mass Spectrometry (GC-MS)Useful for studying nitrogen metabolism and amino acid kinetics.Potential for label scrambling (transamination), which can complicate data interpretation.[3]
Deuterium L-[2H3]-leucine (D3), L-[2H9]-leucine (D9) from L-[2H10]-leucine (D10)Gas Chromatography-Mass Spectrometry (GC-MS)D3-leucine yields similar results to the commonly used [2H5]-phenylalanine tracer for muscle protein synthesis studies.[2] The d10- to d9-leucine approach provides a closer estimate of muscle fluid amino acid enrichment when using blood samples as the precursor pool.The use of a large number of labeled atoms in tracers like d10-leucine could potentially lead to erroneous results.

Experimental Protocols: A Detailed Look at Tracer Methodologies

The successful application of leucine stable isotope tracers hinges on robust and well-defined experimental protocols. While specific details may vary based on the research question and model system, the following outlines key steps for commonly used leucine tracer studies.

General Experimental Workflow for Leucine Tracer Infusion Studies

A typical experimental workflow for in vivo studies of muscle protein synthesis using a continuous infusion of a leucine stable isotope tracer involves several key stages. The following diagram illustrates this process.

G General Experimental Workflow for Leucine Tracer Infusion cluster_preinfusion Pre-Infusion cluster_infusion Infusion cluster_postinfusion Post-Infusion cluster_analysis Analysis Baseline Blood Sample Baseline Blood Sample Primed-Continuous Infusion Primed-Continuous Infusion Baseline Blood Sample->Primed-Continuous Infusion Baseline Muscle Biopsy Baseline Muscle Biopsy Baseline Muscle Biopsy->Primed-Continuous Infusion Arterialized Blood Sampling Arterialized Blood Sampling Primed-Continuous Infusion->Arterialized Blood Sampling Post-Infusion Muscle Biopsy Post-Infusion Muscle Biopsy Arterialized Blood Sampling->Post-Infusion Muscle Biopsy Sample Processing Sample Processing Post-Infusion Muscle Biopsy->Sample Processing GC-MS Analysis GC-MS Analysis Sample Processing->GC-MS Analysis Calculate FSR Calculate FSR GC-MS Analysis->Calculate FSR

Caption: A generalized workflow for in vivo muscle protein synthesis studies using leucine stable isotope tracers.

Key Methodological Steps:
  • Baseline Sampling: Before the tracer infusion begins, baseline blood and muscle tissue samples are collected to determine background isotopic enrichment.

  • Tracer Infusion: A primed, continuous intravenous infusion of the chosen leucine stable isotope tracer is administered. A priming dose is given to rapidly achieve isotopic equilibrium in the body's amino acid pools.

  • Blood Sampling: Arterialized venous blood samples are collected at regular intervals throughout the infusion period to monitor plasma tracer enrichment.

  • Muscle Biopsies: Muscle biopsies are typically taken from a skeletal muscle, such as the vastus lateralis, at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.

  • Sample Processing and Analysis:

    • Blood samples are processed to separate plasma, and amino acids are extracted.

    • Muscle tissue is homogenized, and proteins are precipitated and hydrolyzed to release amino acids.

    • The isotopic enrichment of leucine in plasma and muscle protein hydrolysates is determined using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation of Fractional Synthetic Rate (FSR): The FSR of muscle protein is calculated using the formula:

    FSR (%/h) = (Ep2 - Ep1) / (Eprecursor * t) * 100

    Where:

    • Ep2 and Ep1 are the enrichments of the tracer in the protein-bound pool at two different time points.

    • Eprecursor is the average enrichment of the tracer in the precursor pool (e.g., plasma leucine or its ketoacid, α-ketoisocaproate) over the time of incorporation.

    • t is the time interval between the two muscle biopsies in hours.

Leucine and the mTOR Signaling Pathway: A Visual Guide

Leucine is not only a building block for protein but also a key signaling molecule that activates the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of protein synthesis. Understanding this pathway is crucial for interpreting the results of leucine tracer studies.

G Leucine Activation of the mTORC1 Signaling Pathway cluster_regulation Upstream Regulation Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates mTORC1->4E-BP1 phosphorylates (relieves inhibition) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes eIF4E eIF4E 4E-BP1->eIF4E inhibits eIF4E->Protein Synthesis initiates TSC1_2 TSC1/2 Rheb Rheb TSC1_2->Rheb inhibits Rheb->mTORC1 activates

Caption: Leucine activates mTORC1, leading to the phosphorylation of S6K1 and 4E-BP1, which promotes protein synthesis.

References

Validating L-Leucine-2-13C,15N Isotope Tracing with Complementary Metabolic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The Synergy of Distinct Metabolic Assays

L-Leucine-2-13C,15N tracing, Seahorse assays, and glucose uptake assays each provide a unique window into cellular metabolism. Isotope tracing quantifies the rate of metabolic reactions (flux), the Seahorse assay measures the rates of mitochondrial respiration and glycolysis in real-time, and glucose uptake assays quantify the import of this key nutrient. Together, they offer a multi-faceted view of cellular bioenergetics and biosynthesis. For instance, a condition that increases protein synthesis (measured by leucine tracing) may be expected to show a corresponding increase in mitochondrial respiration (measured by Seahorse) to meet the higher energy demand.

Comparative Overview of Metabolic Assays

The following table summarizes the key features of this compound tracing, the Seahorse XF Cell Mito Stress Test, and the 2-NBDG Glucose Uptake Assay, highlighting their complementary nature.

Parameter This compound Tracing Seahorse XF Cell Mito Stress Test 2-NBDG Glucose Uptake Assay
Principle Cells are cultured with L-Leucine containing stable isotopes of Carbon (13C) and Nitrogen (15N). The incorporation of these isotopes into downstream metabolites (e.g., proteins, TCA cycle intermediates) is measured by mass spectrometry.Real-time measurement of the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in a multi-well plate format. Sequential injection of metabolic inhibitors allows for the determination of key parameters of mitochondrial function.A fluorescently-labeled glucose analog, 2-NBDG, is taken up by cells through glucose transporters. The intracellular fluorescence intensity is proportional to the glucose uptake and is measured by flow cytometry or fluorescence microscopy.
Primary Output Isotope enrichment in proteins and other metabolites, allowing for the calculation of fractional synthesis rates and relative pathway contributions.OCR (a measure of mitochondrial respiration) and ECAR (an indicator of glycolysis). Key parameters include basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.Mean fluorescence intensity, which is a proxy for the rate of glucose uptake.
Key Insights Quantifies protein synthesis, leucine oxidation, and the contribution of leucine to the TCA cycle. Provides a direct measure of metabolic flux.Assesses mitochondrial health and function, metabolic phenotype (oxidative vs. glycolytic), and metabolic flexibility.Measures the rate of glucose transport into the cell, a key control point for glycolysis.
Example Application Determining the effect of a drug on protein synthesis rates in cancer cells.Evaluating the impact of a mitochondrial toxin on cellular bioenergetics.Screening for compounds that inhibit glucose uptake in diabetic models.

Experimental Protocols

Detailed methodologies for each of the discussed assays are provided below.

This compound Metabolic Flux Analysis Protocol

This protocol is a general guideline for a stable isotope tracing experiment in cultured cells.

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Isotope Labeling:

    • Prepare custom medium lacking L-Leucine.

    • Supplement the medium with this compound at the desired concentration.

    • Remove the standard culture medium, wash the cells with PBS, and replace it with the isotope-containing medium.

    • Incubate the cells for a predetermined time to allow for the incorporation of the labeled leucine into cellular proteins and metabolites.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

  • Protein Hydrolysis:

    • Pellet the remaining cellular material after metabolite extraction.

    • Hydrolyze the protein pellet (e.g., using 6N HCl at 110°C for 24 hours).

  • Sample Analysis:

    • Analyze the isotopic enrichment of amino acids in the protein hydrolysate and metabolites in the cell extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the fractional synthesis rate of protein and the enrichment of downstream metabolites to determine metabolic fluxes.

Seahorse XF Cell Mito Stress Test Protocol

This protocol is adapted from Agilent's standard procedure.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

  • Assay Preparation:

    • Prepare assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

    • Wash the cells with the assay medium and add the final volume of assay medium to each well.

    • Incubate the cell plate in a non-CO2 37°C incubator for 1 hour.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone/antimycin A.

  • Seahorse Analysis:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate and start the assay.

    • The instrument will measure baseline OCR and ECAR, followed by sequential injections of the metabolic inhibitors.

  • Data Normalization: After the assay, normalize the data to cell number or protein concentration.

2-NBDG Glucose Uptake Assay Protocol

This protocol is a general method for measuring glucose uptake using a fluorescent glucose analog.[1][2][3][4]

  • Cell Seeding: Plate cells in a multi-well plate and culture overnight.[2]

  • Glucose Starvation: Remove the culture medium, wash the cells with PBS, and incubate them in glucose-free medium for 1-2 hours to normalize glucose uptake rates.

  • 2-NBDG Incubation:

    • Add 2-NBDG to the glucose-free medium at a final concentration of 100-200 µg/ml.

    • Incubate the cells for 30-60 minutes at 37°C.

  • Stopping the Uptake: Remove the 2-NBDG containing medium and wash the cells with ice-cold PBS to stop the uptake.

  • Fluorescence Measurement:

    • For flow cytometry, trypsinize the cells, resuspend them in FACS buffer, and analyze on a flow cytometer.

    • For microscopy, observe the cells directly using a fluorescence microscope with a blue excitation filter.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population, which is proportional to the glucose uptake.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in validating metabolic data.

cluster_workflow Experimental Workflow for Metabolic Assay Validation cluster_assays cluster_analysis cluster_data start Cell Culture (e.g., Cancer Cell Line) leucine_tracing This compound Isotope Tracing start->leucine_tracing seahorse_assay Seahorse XF Mito Stress Test start->seahorse_assay glucose_uptake 2-NBDG Glucose Uptake Assay start->glucose_uptake ms_analysis Mass Spectrometry (GC-MS or LC-MS) leucine_tracing->ms_analysis flux_analyzer Extracellular Flux Analysis seahorse_assay->flux_analyzer flow_cytometry Flow Cytometry or Fluorescence Microscopy glucose_uptake->flow_cytometry flux_data Protein Synthesis Rate Leucine Oxidation ms_analysis->flux_data resp_data OCR & ECAR Mitochondrial Function flux_analyzer->resp_data uptake_data Glucose Uptake Rate flow_cytometry->uptake_data validation Data Integration & Validation flux_data->validation resp_data->validation uptake_data->validation

Caption: A generalized workflow for validating metabolic phenotypes using three complementary assays.

cluster_pathway Metabolic Fate of this compound L_Leucine This compound Protein Protein Synthesis (13C and 15N incorporated) L_Leucine->Protein Translation aKIC α-Ketoisocaproate (α-KIC) (13C labeled) L_Leucine->aKIC Transamination AcetylCoA Acetyl-CoA (13C labeled) aKIC->AcetylCoA Oxidative Decarboxylation CO2 13CO2 aKIC->CO2 Oxidation TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Simplified metabolic pathways for this compound tracing.

By employing a multi-assay approach, researchers can gain a more holistic and robust understanding of cellular metabolism. The data from this compound tracing provides direct evidence of flux through specific anabolic and catabolic pathways, which can be corroborated by the functional data on mitochondrial respiration and nutrient uptake from Seahorse and 2-NBDG assays, respectively. This integrated approach is invaluable for elucidating the metabolic reprogramming that occurs in various physiological and pathological states.

References

Safety Operating Guide

Personal protective equipment for handling L-Leucine-2-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for L-Leucine-2-13C,15N

This guide provides crucial safety, logistical, and operational information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity. While stable isotope-labeled amino acids are not classified as hazardous, the toxicological properties of this specific compound have not been exhaustively studied, warranting careful handling.[1][2][3]

Hazard Identification and Safety Summary

This compound is a white, crystalline powder. Although not classified as a hazardous substance, it may cause irritation and has unknown toxicological properties.[1][2] The primary risks are associated with inhalation, ingestion, and contact with skin or eyes. Furthermore, the handling of the fine powder may generate combustible dust.

Hazard CategoryDescription
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.
Irritation May cause irritation to the skin, eyes, and respiratory tract.
Chronic Effects The complete toxicological properties have not been thoroughly investigated.
Physical Hazards Further processing of the solid material may lead to the formation of combustible dust.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical for minimizing exposure risk. The following equipment should be used when handling this compound.

PPE CategoryItemSpecifications and Use
Eye/Face Protection Safety Glasses with Side ShieldsMinimum requirement for all handling procedures.
Face ShieldRecommended in addition to safety glasses when there is a significant risk of splashing, such as when preparing solutions.
Hand Protection Nitrile GlovesMinimum requirement for incidental contact. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA full-length lab coat is required to protect skin and clothing from potential contamination.
Respiratory Protection Dust Mask or NIOSH/CEN Approved RespiratorRequired when handling the solid form if dust is generated and engineering controls like a fume hood are not available or sufficient.
Foot Protection Closed-Toe ShoesRequired to prevent injury from spills or dropped items.

Operational and Disposal Plans

A systematic workflow is essential for safe handling and disposal.

Step-by-Step Handling Protocol
  • Pre-Handling Preparations:

    • Hazard Assessment: Before beginning work, conduct a thorough risk assessment for the entire experimental procedure.

    • Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weigh boats), and labeled waste containers are readily accessible.

    • Ventilation: Ensure work is performed in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder.

  • Handling the Solid Compound:

    • Don PPE: Put on all required personal protective equipment as outlined in the table above.

    • Weighing: Carefully weigh the desired amount of this compound. Handle the powder gently to avoid creating dust.

    • Transfer: Use appropriate tools (e.g., spatula) to transfer the solid.

  • Storage:

    • Store the compound in a tightly closed container in a dry, well-ventilated place.

    • Keep it at room temperature, protected from light and moisture.

Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes as a precaution. Remove contact lenses if present and easy to do. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Spill and Disposal Plan
  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, sweep up the spilled solid material.

    • Avoid generating dust.

    • Place the spilled material into a suitable, closed, and labeled container for disposal.

    • Clean the spill area thoroughly.

  • Waste Disposal:

    • Dispose of unused this compound and any contaminated materials (e.g., gloves, weigh boats) in accordance with federal, state, and local environmental regulations.

    • Offer surplus and non-recyclable solutions to a licensed disposal company.

    • All waste containers must be clearly labeled with their contents.

Workflow for Handling this compound

G A 1. Pre-Handling - Risk Assessment - Gather PPE & Materials B 2. Weighing & Handling Solid - Use Fume Hood - Avoid Dust Generation A->B C 3. Experimental Use - Solution Preparation - Cell Culture Labeling (SILAC) B->C E 5. Spill & Emergency - Follow First Aid - Spill Cleanup Protocol B->E If Spill Occurs D 4. Storage - Tightly Sealed Container - Dry, Room Temperature C->D Store Remainder C->E If Exposure Occurs F 6. Waste Disposal - Label Waste Containers - Follow Institutional Guidelines C->F H End F->H G Start G->A

Caption: Workflow for handling this compound.

Experimental Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This compound is frequently used in quantitative proteomics through a technique called SILAC. This method involves metabolically labeling proteins with "heavy" amino acids to distinguish them from proteins in a control cell population grown in "light," unlabeled media.

Objective: To quantify protein expression differences between two cell populations.
Methodology:
  • Cell Culture Preparation:

    • Select two populations of the same cell line.

    • Culture one population (the "heavy" sample) in a specialized SILAC medium that lacks standard leucine but is supplemented with this compound.

    • Culture the second population (the "light" sample) in an identical medium containing an equivalent amount of unlabeled L-Leucine.

    • Culture the cells for several passages (typically at least five) to ensure near-complete incorporation of the labeled amino acid into the proteome.

  • Experimental Treatment:

    • Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations. The other population will serve as the control.

  • Sample Collection and Mixing:

    • Harvest both the "heavy" and "light" cell populations.

    • Count the cells from each population and mix them in a 1:1 ratio. This early mixing minimizes quantitative errors from parallel sample handling.

  • Protein Extraction and Digestion:

    • Lyse the combined cell mixture to extract the total protein content.

    • Digest the protein mixture into peptides using a protease, most commonly trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

    • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes.

  • Data Analysis:

    • The relative abundance of a specific protein in the two samples is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs in the mass spectrum. A ratio of 1:1 indicates no change in protein expression, while deviations from this ratio signify up- or down-regulation.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.